N-acetyl-N-methyl-D-Alanine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-[acetyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
CSNMMNNSBJWRQB-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to N-acetyl-N-methyl-D-Alanine
This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-acetyl-N-methyl-D-alanine, a derivative of the D-amino acid alanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Core Chemical Properties
This compound, with the CAS number 2290775-80-1, is a modified amino acid.[1] The addition of an acetyl group to the nitrogen atom of N-methyl-D-alanine results in this compound. While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties, along with data from closely related analogs for comparative purposes.
| Property | Value | Source Compound | Reference |
| IUPAC Name | (2R)-2-(N-methylacetamido)propanoic acid | This compound | N/A |
| CAS Number | 2290775-80-1 | This compound | [1] |
| Molecular Formula | C6H11NO3 | This compound | [1] |
| Molecular Weight | 145.158 g/mol | This compound | N/A |
| Melting Point | 125-126 °C | N-acetyl-L-alanine | N/A |
| Boiling Point | 190.1 ± 23.0 °C | N-methyl-D-alanine | [2] |
| Solubility | Slightly soluble in water. | N-acetyl-D-alanine | [3] |
| pKa (Strongest Acidic) | ~3.89 (Predicted) | N-acetyl-L-alanine | N/A |
| LogP | -0.44 (Predicted) | N-methyl-D-alanine | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-acetyl-N-methyl amino acids involves the hydrolysis of their corresponding esters. The following protocol is adapted from the synthesis of N-acetyl-N-methyl-L-alanine.[4]
Materials:
-
This compound methyl ester
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
Procedure:
-
Dissolve the starting ester, this compound methyl ester, in a mixture of methanol and 1 N aqueous sodium hydroxide.
-
Allow the solution to stand at room temperature for approximately 2 hours to facilitate hydrolysis.
-
Remove the methanol from the reaction mixture under reduced pressure.
-
Extract the remaining alkaline aqueous solution with chloroform to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1 using concentrated hydrochloric acid.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried organic extract under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an ethyl acetate-hexane mixture to obtain pure this compound as colorless needles.[4]
Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purification and analysis of this compound. Due to the presence of the N-methyl group, HPLC profiles of N-methylated peptides have been observed to show multiple peaks due to the slow conversion between conformers.[5]
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Detection: UV detection at 210-220 nm.
2. Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful tool for the characterization of acetylated amino acids.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Fragmentation: Collision-induced dissociation (CID) of the protonated molecule [M+H]+ can provide structural information. Characteristic fragment ions for acetylated amino acids include the loss of water (H2O) and the loss of a ketene (C2H2O).[6]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the two methyl groups (one from the alanine side chain and one from the N-methyl group), the acetyl methyl group, and the alpha-proton.
-
13C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups. Isotope labeling with 13C and 15N can be employed for more advanced NMR studies.[7]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General analytical workflow for chemical characterization.
Potential Biological Significance
While the specific biological role of this compound is not well-defined, the metabolism of related compounds offers insights into its potential functions. N-acyl amino acids are recognized as a class of endogenous signaling molecules.[8] Furthermore, in organisms such as Saccharomyces cerevisiae, D-amino acid-N-acetyltransferase is involved in the detoxification of D-amino acids via N-acetylation.[9] This suggests that this compound could be a metabolite in pathways related to the processing and detoxification of D-amino acids.
Caption: Potential metabolic pathway involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]
- 4. prepchem.com [prepchem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr-bio.com [nmr-bio.com]
- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"physical properties of N-acetyl-N-methyl-D-Alanine"
An In-depth Technical Guide to the Physical Properties of N-acetyl-N-methyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Due to the limited availability of data for the D-enantiomer, this guide incorporates data from its corresponding L-enantiomer, N-acetyl-N-methyl-L-alanine, and other closely related alanine derivatives. Such data serves as a reliable estimate for the physical characteristics of this compound, with the understanding that properties such as melting point, boiling point, and solubility will be identical for both enantiomers. The primary expected difference lies in the direction of optical rotation.
Data Presentation: Physical Properties
The following table summarizes the available quantitative data for this compound and its related compounds. It is important to note that direct experimental values for this compound are not widely published.
| Property | Value | Compound | Notes |
| Molecular Formula | C6H11NO3 | This compound | - |
| Molecular Weight | 145.16 g/mol | This compound | - |
| Appearance | Colorless needles (predicted) | Based on N-acetyl-N-methyl-L-alanine[1] | Enantiomers typically share the same crystalline form. |
| Melting Point | 122-128 °C | N-acetyl-L-alanine[2] | Expected to be very similar for the D-enantiomer. |
| Boiling Point | 190.1 ± 23.0 °C at 760 mmHg | N-methyl-D-alanine[3] | This is for the non-acetylated form and serves as an estimate. |
| Solubility | Slightly soluble in water.[4] | N-acetyl-D-alanine[4] | N-acetylation can affect solubility. |
| Soluble in DMSO, Water, and Ethanol (26 mg/mL) | N-acetyl-L-alanine[5] | Provides a quantitative estimate. | |
| pKa (acidic) | ~3.89 (predicted) | N-acetyl-L-alanine[6] | The carboxylic acid pKa is expected to be similar. |
| Optical Rotation [α]D20 | Positive value expected | This compound | The L-enantiomer of N-acetyl-alanine has a negative rotation (-64°)[2]. The D-enantiomer will have an equal but opposite rotation. |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
For a non-volatile liquid or a solid with a relatively low melting point, the boiling point can be determined using a micro-boiling point method.
-
Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube, and a capillary tube sealed at one end are required.
-
Procedure:
-
A small amount of the substance is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end downwards.
-
The test tube is attached to the thermometer and immersed in the heating bath.
-
The bath is heated gradually until a steady stream of bubbles emerges from the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
The solubility of this compound can be determined qualitatively and quantitatively in various solvents.
-
Qualitative Determination:
-
A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL of water, ethanol, or DMSO).
-
The mixture is agitated vigorously.
-
Visual inspection determines if the compound has dissolved completely, partially, or not at all.
-
-
Quantitative Determination (by Saturation):
-
An excess amount of the solid is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (a saturated solution is formed with excess solid present).
-
The solution is filtered to remove the undissolved solid.
-
A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
Solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
-
pKa Determination
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.
-
Procedure:
-
A known quantity of this compound is dissolved in a known volume of deionized water.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Optical Rotation Measurement
The optical rotation is measured using a polarimeter.
-
Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., water or ethanol) in a volumetric flask.
-
Procedure:
-
The polarimeter is calibrated with a blank (the pure solvent).
-
The sample solution is transferred to a polarimeter cell of a known path length.
-
The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light is measured.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters.
-
c is the concentration of the solution in g/mL.
-
Mandatory Visualization
Synthesis and Purification Workflow
The following diagram illustrates a likely experimental workflow for the synthesis and purification of this compound, adapted from the synthesis of its L-enantiomer.
Caption: Synthesis and purification workflow for this compound.
References
In-depth Technical Guide: N-acetyl-N-methyl-D-Alanine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research specifically detailing the mechanism of action, quantitative pharmacological data, and established signaling pathways of N-acetyl-N-methyl-D-Alanine is exceedingly scarce. This guide synthesizes information on related compounds, including D-alanine, N-acetylated amino acids, and N-methylated amino acids, to infer potential mechanisms and areas for future investigation. All information regarding this compound's direct activities should be considered hypothetical until substantiated by dedicated research.
Introduction and Chemical Properties
This compound is a derivative of the D-isoform of the amino acid alanine. It is characterized by two key modifications: an acetyl group (COCH₃) and a methyl group (CH₃) attached to the nitrogen atom of the amino group. These modifications significantly alter the chemical properties of the parent D-alanine molecule, influencing its polarity, size, and potential biological interactions.
Table 1: Physicochemical Properties of Related Alanine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₆H₁₁NO₃ | 145.16 | N-acetylated, N-methylated D-amino acid |
| N-Acetyl-D-alanine | C₅H₉NO₃ | 131.13 | N-acetylated D-amino acid |
| N-Methyl-D-Alanine | C₄H₉NO₂ | 103.12 | N-methylated D-amino acid[1] |
| D-Alanine | C₃H₇NO₂ | 89.09 | D-enantiomer of alanine |
Potential Mechanisms of Action
Based on the structure of this compound and the known activities of its constituent parts, several hypothetical mechanisms of action can be proposed. These are speculative and require experimental validation.
Interaction with Bacterial Cell Wall Synthesis
A primary and well-established mechanism for D-alanine is its essential role in the synthesis of peptidoglycan in bacterial cell walls[2]. The terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor is the target for transpeptidases, enzymes that cross-link the peptidoglycan chains.
-
Hypothesis: this compound could potentially act as an antagonist in this pathway. Its structural similarity to D-alanine or acylated D-alanyl-D-alanine might allow it to bind to enzymes involved in peptidoglycan synthesis, such as D-alanine racemase or D-alanine-D-alanine ligase, thereby inhibiting bacterial cell wall formation[2][3]. The N-acetyl and N-methyl groups would likely alter the binding affinity and specificity compared to D-alanine itself.
Neuromodulation via NMDA Receptor Interaction
D-amino acids, including D-serine and D-aspartate, are known to act as neuromodulators in the central nervous system. Aspartate, for instance, is a known agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and memory[4].
-
Hypothesis: While less potent than D-serine or D-aspartate, D-alanine can also modulate NMDA receptor activity. The N-acetylation and N-methylation of this compound would create a more sterically hindered and potentially more lipophilic molecule. This could influence its ability to cross the blood-brain barrier and interact with the NMDA receptor complex, possibly acting as a partial agonist, antagonist, or allosteric modulator. N-Methyl-DL-alanine is noted for its use in neuropharmacological studies to investigate effects on neurotransmitter systems[5].
Role as a Pro-drug or Transport-Modified Molecule
Acetylation can alter the transport of molecules across cellular membranes. For example, N-acetyl-leucine's effectiveness as a drug is attributed to its acetylation, which allows it to be a substrate for monocarboxylate transporters[6].
-
Hypothesis: The N-acetyl group on this compound might facilitate its transport into cells via specific transporters. Once inside the cell, it could be hydrolyzed by cellular amidohydrolases to release N-methyl-D-alanine, which could then exert a biological effect. This would classify this compound as a potential pro-drug.
Proposed Experimental Protocols for Mechanism Elucidation
To investigate the hypothetical mechanisms of action, the following experimental approaches are proposed.
Antibacterial Activity and Target Identification
Objective: To determine if this compound has antibacterial properties and to identify its molecular target in the peptidoglycan synthesis pathway.
Methodology:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Culture various strains of Gram-positive and Gram-positive bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Expose the bacteria to serial dilutions of this compound in a 96-well plate format.
-
Determine the MIC as the lowest concentration that inhibits visible bacterial growth after a specified incubation period.
-
-
Enzyme Inhibition Assays:
-
Purify key enzymes from the peptidoglycan synthesis pathway, such as D-alanine racemase and D-alanine-D-alanine ligase.
-
Conduct kinetic assays in the presence of varying concentrations of this compound to determine if it acts as an inhibitor.
-
Calculate IC50 values and perform mechanism of inhibition studies (e.g., competitive, non-competitive).
-
-
Cell Wall Precursor Accumulation Assay:
-
Treat bacterial cells with this compound.
-
Extract and analyze the intracellular pool of cell wall precursors using HPLC or LC-MS.
-
An accumulation of UDP-N-acetylmuramyl-pentapeptide would suggest inhibition of the transpeptidation step.
-
Neuromodulatory Activity Assessment
Objective: To evaluate the effect of this compound on NMDA receptor activity.
Methodology:
-
Receptor Binding Assay:
-
Use cell membranes expressing recombinant NMDA receptors.
-
Perform competitive binding assays with a radiolabeled NMDA receptor agonist (e.g., [³H]glutamate or [³H]MK-801) in the presence of varying concentrations of this compound.
-
Determine the binding affinity (Ki) of the compound.
-
-
Electrophysiology:
-
Utilize patch-clamp techniques on cultured neurons or oocytes expressing NMDA receptors.
-
Apply glutamate and co-agonists (glycine or D-serine) to elicit NMDA receptor currents.
-
Co-apply this compound to determine if it modulates the current (agonist, antagonist, or allosteric modulator effects).
-
Visualizations of Hypothetical Pathways and Workflows
The following diagrams illustrate the potential mechanisms and experimental workflows described above.
Caption: Potential inhibitory points of this compound in the bacterial peptidoglycan synthesis pathway.
Caption: Possible interaction points of this compound with the NMDA receptor complex.
Caption: A logical workflow for the experimental investigation of this compound's mechanism of action.
Conclusion and Future Directions
The biological activity of this compound remains largely unexplored. Based on its chemical structure and the known pharmacology of related molecules, it holds potential as either an antibacterial agent targeting cell wall synthesis or as a neuromodulator of the NMDA receptor. The N-acetyl and N-methyl modifications are critical features that will dictate its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Future research should focus on the experimental validation of these hypotheses. A systematic approach, as outlined in the proposed workflow, will be crucial to uncover the true mechanism of action of this compound. Such studies would not only elucidate the function of this compound but could also pave the way for the development of novel therapeutics.
References
The Role of N-Methylation in D-Alanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation is a critical structural modification of amino acids that can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of N-methylation in D-alanine, a non-canonical amino acid with significant implications in neuroscience and pharmacology. This document details the biosynthesis, chemical synthesis, and analytical characterization of N-methyl-D-alanine, with a particular focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. Furthermore, this guide presents detailed experimental protocols and quantitative data to facilitate further research and development in this area.
Introduction
D-amino acids, once considered rare in higher organisms, are now recognized as important signaling molecules, particularly in the central nervous system. D-alanine, for instance, acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] N-methylation, the substitution of an amino hydrogen with a methyl group, is a key post-translational modification that can significantly alter the physicochemical properties of amino acids and peptides. In the context of D-alanine, N-methylation yields N-methyl-D-alanine (NMDA), the namesake agonist of the NMDA receptor.[3] This modification can enhance proteolytic stability, increase lipophilicity, and modulate receptor binding affinity, making it a valuable strategy in drug design and development.[4]
This guide serves as a comprehensive resource for researchers investigating the multifaceted role of N-methylation in D-alanine. It covers the known and putative biosynthetic pathways, detailed chemical synthesis and analytical protocols, and the functional implications of this modification, particularly in the context of NMDA receptor signaling.
Biosynthesis and Metabolism of N-Methyl-D-Alanine
The endogenous synthesis of N-methyl-D-alanine in mammals has not been definitively established. D-alanine itself is primarily derived from the gut microbiome and dietary sources.[1][5] While specific D-alanine N-methyltransferases have yet to be characterized, the enzymatic machinery for N-methylation of other amino acids is well-documented and provides a basis for potential pathways.
Putative enzymatic synthesis would likely involve a methyltransferase enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the amino group of D-alanine. While research has identified N-methyl-L-amino acid dehydrogenases in bacteria like Pseudomonas putida for the synthesis of N-methyl-L-alanine, the corresponding enzyme for the D-enantiomer remains to be discovered.[4]
The metabolism of N-methyl-D-alanine is also an area of active investigation. It is plausible that it is metabolized by D-amino acid oxidase (DAO), an enzyme responsible for the degradation of many D-amino acids.[6]
Physicochemical and Pharmacokinetic Properties
N-methylation introduces significant changes to the physicochemical properties of D-alanine. These alterations can have a profound impact on its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of N-Methyl-D-Alanine [7]
| Property | Value |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| Boiling Point | 190.1 ± 23.0 °C at 760 mmHg |
| Flash Point | 68.8 ± 22.6 °C |
| Density | 1.0 ± 0.1 g/cm³ |
| pKa | Not explicitly found for N-methyl-D-alanine |
| LogP | -0.44 |
| Polar Surface Area | 49.3 Ų |
| Specific Rotation [α]D20 | +14.3° to +15.2° |
Pharmacokinetic data for N-methyl-D-alanine is limited. However, studies on D-alanine provide some insights into its absorption, distribution, and excretion. Orally administered D-alanine is rapidly absorbed, with peak plasma concentrations observed within an hour.[1][8][9] It is primarily cleared through urinary excretion.[8][9] N-methylation is expected to increase the lipophilicity of D-alanine, which could affect its absorption, distribution across the blood-brain barrier, and metabolic stability.
Table 2: Pharmacokinetic Parameters of Oral D-Alanine in Humans (Low Dose) [1][8][9]
| Parameter | Value |
| Cmax | 588.4 ± 40.9 µM |
| tmax | 0.60 ± 0.06 h |
| Clearance | 12.5 ± 0.3 L/h |
| Volume of Distribution | 8.3 ± 0.7 L |
| Half-life | 0.46 ± 0.04 h |
Role in NMDA Receptor Signaling
The primary recognized role of N-methyl-D-alanine is as a selective agonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory neurotransmission. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically D-serine or D-alanine, to its glycine binding site for activation.[10] N-methyl-D-aspartate, a close structural analog of N-methyl-D-alanine, is the archetypal agonist used to define this receptor class.
Figure 1. Simplified signaling pathway of NMDA receptor activation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-methyl-D-alanine.
Chemical Synthesis of N-Methyl-D-Alanine
This protocol is adapted from established methods for the N-methylation of amino acids.[11]
Materials:
-
D-Alanine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the Carboxyl Group (Esterification):
-
Suspend D-alanine in an appropriate alcohol (e.g., methanol) and bubble dry HCl gas through the suspension with cooling until the D-alanine dissolves.
-
Reflux the solution for several hours.
-
Remove the solvent under reduced pressure to obtain the D-alanine methyl ester hydrochloride.
-
-
N-Methylation:
-
Dissolve the D-alanine methyl ester hydrochloride in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
After the evolution of hydrogen ceases, add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Deprotection (Hydrolysis):
-
Quench the reaction by the slow addition of water.
-
Add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.
-
Acidify the solution with HCl to precipitate the N-methyl-D-alanine.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-methyl-D-alanine.
-
Figure 2. Workflow for the chemical synthesis of N-methyl-D-alanine.
Analytical Characterization
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][12]
NMR is a powerful tool for the structural elucidation of N-methyl-D-alanine.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Cα-proton, the methyl group attached to the nitrogen, and the methyl group of the alanine side chain. The chemical shifts and coupling constants provide information about the molecular structure and conformation.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the Cα carbon, the N-methyl carbon, and the side-chain methyl carbon.
5.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-methyl-D-alanine, confirming its identity.
-
Electrospray Ionization (ESI-MS): This technique is suitable for analyzing the intact molecule and determining its accurate mass.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of N-methyl-D-alanine is typically required to increase its volatility for GC analysis. The resulting mass spectrum will show characteristic fragment ions.
5.2.3. Chiral Chromatography
To confirm the enantiomeric purity of the synthesized N-methyl-D-alanine, chiral chromatography is essential.
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, it is possible to separate the D- and L-enantiomers of N-methyl-alanine.
-
Chiral Gas Chromatography (GC): After derivatization with a chiral reagent, the diastereomers can be separated on a standard GC column.
Applications in Research and Drug Development
The unique properties of N-methyl-D-alanine make it a valuable tool in several areas of research and development.
-
Neuroscience Research: As a selective NMDA receptor agonist, N-methyl-D-alanine is used to study the physiological and pathological roles of the NMDA receptor in processes such as synaptic plasticity, excitotoxicity, and neurodegenerative diseases.[12]
-
Drug Discovery: The incorporation of N-methyl-D-alanine into peptides can enhance their stability against enzymatic degradation and improve their pharmacokinetic properties.[4] This makes it an attractive building block for the design of novel peptide-based therapeutics.
-
Metabolic Studies: Labeled isotopes of N-methyl-D-alanine can be used to trace its metabolic fate and identify the enzymes involved in its synthesis and degradation.
Conclusion
N-methylation of D-alanine represents a significant modification that confers potent and selective agonist activity at the NMDA receptor. While the endogenous biosynthesis of N-methyl-D-alanine remains to be fully elucidated, chemical synthesis and analytical methods are well-established, providing researchers with the tools to explore its biological functions. The enhanced stability and modified bioactivity resulting from N-methylation make N-methyl-D-alanine and its derivatives promising candidates for the development of novel therapeutics targeting the glutamatergic system. Further research into the specific enzymes responsible for D-alanine N-methylation and a more detailed characterization of the pharmacological profile of N-methyl-D-alanine will be crucial for advancing our understanding of its role in health and disease.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. innospk.com [innospk.com]
- 8. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of D-Alanine upon oral intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. research.monash.edu [research.monash.edu]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-acetyl-N-methyl-D-Alanine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-N-methyl-D-alanine is a modified amino acid derivative with significant potential in the fields of peptide synthesis and drug development. The incorporation of an N-methyl group can confer advantageous properties to peptides, including enhanced proteolytic stability, increased bioavailability, and improved conformational specificity. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, along with predicted physicochemical and spectroscopic data based on closely related analogs. Detailed experimental methodologies for its synthesis and characterization are also presented to facilitate its use in research and development.
Chemical Structure and Properties
This compound is a chiral molecule with the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . The structure features a D-alanine backbone with an acetyl group and a methyl group attached to the alpha-amino nitrogen. This N,N-disubstitution significantly impacts the molecule's chemical properties, particularly its ability to act as a hydrogen bond donor.
Below is a table summarizing the predicted physicochemical properties of this compound. These values are extrapolated from data for structurally similar compounds, such as N-acetyl-D-alanine and other N-methylated amino acids.
| Property | Predicted Value | Reference Compound(s) |
| Molecular Formula | C₆H₁₁NO₃ | - |
| Molecular Weight | 145.16 g/mol | - |
| Appearance | White to off-white powder | N-acetyl-D-alanine |
| Melting Point | ~140-150 °C | N-acetyl-D-alanine |
| Solubility | Soluble in water and polar organic solvents | N-acetyl-D-alanine[1] |
Synthesis of this compound
Experimental Protocol
Step 1: Synthesis of this compound methyl ester
-
Dissolve N-methyl-D-alanine methyl ester hydrochloride in chloroform.
-
Add acetic anhydride and triethylamine to the solution.
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
Decompose the excess acetic anhydride by the addition of water.
-
Neutralize the mixture with sodium hydrogen carbonate.
-
Separate the chloroform layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain this compound methyl ester.
Step 2: Hydrolysis to this compound
-
Dissolve the this compound methyl ester obtained in the previous step in a mixture of methanol and 1 N aqueous sodium hydroxide.
-
Allow the solution to stand at room temperature for 2 hours to facilitate hydrolysis.
-
Remove the methanol under reduced pressure.
-
Extract the alkaline aqueous solution with chloroform to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to 1 with concentrated hydrochloric acid under ice-cooling.
-
Extract the product with ethyl acetate.
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a white solid.
-
Recrystallize from a suitable solvent system, such as ethyl acetate-hexane, to obtain the pure product.
The following diagram illustrates the general workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for this compound is not currently available. The following tables provide predicted data based on the analysis of closely related compounds, including N-acetyl-DL-alanine and N-acetyl-alanine methyl ester. This information can serve as a guide for the characterization of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~1.4 | Doublet | α-CH₃ | |
| ~2.1 | Singlet | Acetyl-CH₃ | |
| ~2.8 | Singlet | N-CH₃ | |
| ~4.5 | Quartet | α-CH | |
| ~10-12 | Broad Singlet | COOH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~18 | α-CH₃ | |
| ~22 | Acetyl-CH₃ | |
| ~35 | N-CH₃ | |
| ~55 | α-CH | |
| ~172 | Acetyl-C=O | |
| ~175 | Carboxyl-C=O |
Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) or similar organic solvent. Actual shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
| Technique | Predicted m/z | Fragment |
| Electrospray Ionization (ESI+) | 146.0761 | [M+H]⁺ |
| 168.0580 | [M+Na]⁺ |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2900-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~1730 | C=O stretch (Carboxylic acid) |
| ~1650 | C=O stretch (Amide) |
Applications in Drug Development and Peptide Design
The N-methylation of amino acids is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[4][5][6][7][8] The introduction of an N-methyl group on the peptide backbone can lead to several beneficial effects:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby reducing the rate of enzymatic degradation and increasing the in vivo half-life of the peptide.[8]
-
Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes and the blood-brain barrier.[6]
-
Conformational Rigidity: The presence of an N-methyl group restricts the rotation around the Cα-N bond, leading to a more defined peptide conformation. This can result in higher receptor affinity and selectivity.
-
Modulation of Biological Activity: The conformational constraints imposed by N-methylation can convert a receptor agonist into an antagonist or vice versa, providing a tool to fine-tune the pharmacological profile of a peptide.[6]
The following diagram illustrates the potential advantages of incorporating N-methylated amino acids like this compound into peptide-based drug candidates.
Conclusion
This compound represents a valuable building block for the synthesis of novel peptides and peptidomimetics with improved pharmacological properties. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the known chemistry and utility of its close analogs. Further research into the biological activities of peptides incorporating this compound is warranted to fully explore its therapeutic potential.
References
- 1. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to N-acetyl-N-methyl-D-Alanine
CAS Number: 2290775-80-1
Disclaimer: Scientific literature and publicly available data for N-acetyl-N-methyl-D-Alanine with CAS number 2290775-80-1 are limited. This guide provides a comprehensive overview based on the chemistry of its constituent functional groups and data from closely related analogs. The experimental protocols and potential biological roles described herein are representative and intended to serve as a foundation for researchers and drug development professionals.
Introduction
This compound is a modified amino acid derivative characterized by the presence of an N-acetyl group and an N-methyl group on the D-enantiomer of alanine. Such modifications are of significant interest in medicinal chemistry and drug development. N-methylation of peptides can enhance their pharmacokinetic properties, including increased metabolic stability and cell permeability.[1][2] The D-amino acid configuration can confer resistance to enzymatic degradation and offer unique conformational properties.[3] This guide provides an overview of the synthesis, potential biological significance, and experimental considerations for this compound.
Physicochemical Properties
| Property | Value (Predicted/Analog Data) | Reference Compound |
| Molecular Formula | C₆H₁₁NO₃ | This compound |
| Molecular Weight | 145.16 g/mol | This compound |
| Appearance | White to off-white powder (Expected) | N-Acetyl-D-alanine |
| Solubility | Soluble in water and polar organic solvents (Expected) | General N-acetylated amino acids |
| Storage Temperature | -20°C (Recommended) | N-Acetyl-D-alanine |
Synthesis
A specific, validated protocol for the synthesis of this compound is not published in readily accessible literature. However, a representative synthesis can be proposed based on standard organic chemistry procedures for the N-methylation and N-acetylation of amino acids.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical multi-step synthesis starting from D-alanine.
Step 1: N-methylation of D-alanine
A common method for the N-methylation of amino acids involves reductive amination.
-
Materials: D-alanine, Formaldehyde (37% in H₂O), Sodium borohydride (NaBH₄), Methanol, Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
Dissolve D-alanine in aqueous methanol.
-
Add formaldehyde solution and stir at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with HCl and concentrate under reduced pressure.
-
Wash the resulting solid with diethyl ether to yield N-methyl-D-alanine hydrochloride.
-
Step 2: N-acetylation of N-methyl-D-alanine
-
Materials: N-methyl-D-alanine hydrochloride, Acetic anhydride, Triethylamine, Chloroform, Sodium bicarbonate, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Suspend N-methyl-D-alanine hydrochloride in chloroform.
-
Add triethylamine, followed by the dropwise addition of acetic anhydride.
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with water and neutralize with sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of this compound.
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound, its structural components suggest potential roles in microbiology and pharmacology.
Role in Microbiology
D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria.[3] The terminal D-alanyl-D-alanine dipeptide is essential for the cross-linking of peptidoglycan chains, a reaction catalyzed by transpeptidases.[4] N-acetylated D-amino acids can be utilized by some microorganisms and may play a role in cell wall metabolism or detoxification.[5]
The presence of the N-acetyl and N-methyl groups could potentially make this compound an inhibitor of enzymes involved in peptidoglycan synthesis or a probe for studying bacterial cell wall dynamics.
Applications in Drug Development
N-methylation is a common strategy in peptide-based drug design to improve pharmacological properties.[1][6] This modification can:
-
Increase resistance to proteolytic degradation.[1]
-
Enhance membrane permeability and oral bioavailability.[2]
-
Constrain peptide conformation, potentially leading to higher receptor affinity and selectivity.
This compound could serve as a unique building block for the synthesis of peptidomimetics with improved therapeutic potential.
Potential Signaling Pathway Involvement: Bacterial Peptidoglycan Biosynthesis
Given the D-alanine core, a relevant signaling and biosynthetic pathway to consider is that of bacterial peptidoglycan synthesis. This compound could potentially interact with enzymes in this pathway.
Caption: The role of D-alanine in bacterial peptidoglycan biosynthesis and potential points of interaction.
Analytical Methods
The characterization and analysis of this compound would typically involve standard analytical techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR would confirm the presence of acetyl and methyl protons and carbons, as well as the alanine backbone. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns could elucidate the structure. |
| Liquid Chromatography (LC) | Reversed-phase LC could be used for purification and purity assessment. Chiral LC would be necessary to confirm the D-enantiomeric purity. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid, amide, and alkyl groups would be expected. |
Conclusion
This compound is a synthetically accessible modified amino acid with potential applications in microbiology and drug discovery. While specific data for this compound is scarce, its structural features suggest it could be a valuable tool for probing bacterial cell wall biosynthesis or for incorporation into novel peptidomimetics with enhanced pharmacological properties. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications. Researchers interested in this molecule should undertake its synthesis and biological evaluation to explore its unique properties.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"biological significance of N-methylated D-amino acids"
An In-depth Technical Guide on the Biological Significance of N-methylated D-amino Acids
Introduction
For a long time, the central dogma of biochemistry held that proteins in most living organisms are exclusively composed of L-amino acids. Their stereoisomers, D-amino acids, were considered rare and of limited biological relevance. However, mounting evidence has overturned this view, revealing that D-amino acids are present in a wide range of organisms, from bacteria to humans, where they perform critical physiological functions.[1][2] A further layer of complexity and functional diversity is added by post-translational or post-synthetic modifications, such as N-methylation. N-methylated D-amino acids, a unique class of molecules at the intersection of these two non-canonical biochemical features, are emerging as significant players in neurobiology, pharmacology, and potentially other areas of biology.
N-methylation, the substitution of a hydrogen atom on an amino group with a methyl group, can dramatically alter the properties of a molecule. In the context of peptides and amino acids, it can increase proteolytic stability, enhance membrane permeability, and induce specific conformational preferences.[3][4] When applied to a D-amino acid, these properties are combined with the inherent resistance of D-amino acids to degradation by common proteases, creating molecules with unique and potent biological activities.
This technical guide provides a comprehensive overview of the biological significance of N-methylated D-amino acids, targeting researchers, scientists, and drug development professionals. It covers their natural occurrence, key biological roles with a focus on N-methyl-D-aspartate (NMDA) receptor signaling, their biosynthesis, and their applications in drug discovery. The guide also includes detailed experimental protocols for their analysis and visual diagrams to clarify complex pathways and workflows.
Occurrence in Biological Systems
Free D-amino acids have been identified in numerous organisms, and their N-methylated derivatives are now being discovered in various biological tissues. Notably, N-methyl-D-aspartate (NMDA) and N-methyl-D-glutamate (NMDG) have been detected in the neuroendocrine systems of both vertebrates and invertebrates.[5] Marine invertebrates, in particular, have been found to contain significant concentrations of free D-amino acids, including N-methylated forms.[6][7] For instance, N-methyl-D-aspartate has been identified in the tissues of marine bivalves like the mollusk Scapharca broughtonii.[5][6] The presence of these molecules in the nervous and endocrine systems suggests they play important roles in cell signaling and regulation.[5]
Key Biological Roles and Signaling Pathways
The most well-characterized biological role of an N-methylated D-amino acid is that of N-methyl-D-aspartate as a specific agonist for the NMDA receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory in the central nervous system.[8][9]
The NMDA Receptor Signaling Pathway
The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[9] For the channel to open, it requires the binding of two agonists: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[9][10] N-methyl-D-aspartate acts as a specific agonist that mimics the action of glutamate, binding to the GluN2 subunit.[8]
A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺). At resting membrane potential, the channel is blocked by Mg²⁺. Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, allowing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions and the efflux of potassium (K⁺) ions.[8][9] The influx of Ca²⁺ is particularly significant as it acts as a second messenger, activating a cascade of downstream signaling pathways that are fundamental to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[8][9]
Role in Cancer
Interestingly, NMDA receptors are not confined to the nervous system. They have been found to be upregulated in various cancer cells, where they can play a role in regulating cell growth.[11] Studies have shown that NMDA receptor antagonists can inhibit the growth of cancer cells. Conversely, certain D-amino acids can reverse this antiproliferative effect, suggesting that the D-amino acid pathway, including signaling through NMDA receptors, could be a novel target for anticancer therapies.[11]
Biosynthesis and Metabolism
The precise biosynthetic pathways for N-methylated D-amino acids in many organisms are still under investigation. However, a putative pathway can be proposed based on known enzymatic reactions. The process likely involves two key steps:
-
Racemization : The conversion of an L-amino acid to its D-enantiomer. This reaction is catalyzed by enzymes called racemases. For example, serine racemase converts L-serine to D-serine.[12]
-
N-methylation : The transfer of a methyl group to the amino group of the D-amino acid. This is typically carried out by N-methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl group donor.[13][14]
Significance in Drug Development and Disease
The unique properties of N-methylated D-amino acids make them highly valuable in the field of drug development, particularly in peptide-based therapeutics.
Enhancing Peptide Therapeutics
The substitution of natural L-amino acids with their N-methylated D-isomers in a peptide sequence is a powerful strategy to improve pharmacokinetic properties.[3][4] This modification confers two major advantages:
-
Increased Proteolytic Stability : The D-configuration and the N-methyl group both provide steric hindrance, making the peptide bonds resistant to cleavage by most proteases.[1][4]
-
Improved Bioavailability : N-methylation can increase the lipophilicity of a peptide and reduce interchain hydrogen bonding, which can enhance its solubility and ability to cross biological membranes.[3][4]
These modifications can transform a biologically active peptide with poor drug-like properties into a viable therapeutic candidate with a longer in vivo half-life and better permeability.[3]
Quantitative Impact of N-methylation on Peptide Properties
The incorporation of N-methyl and D-amino acids can modulate the physicochemical and biological properties of peptides. While specific quantitative data for N-methylated D-amino acids is sparse in the provided context, we can summarize the general effects observed when modifying antimicrobial peptides (AMPs) with these non-proteinogenic amino acids.
| Property | Modification | Observed Effect | Reference |
| Hydrophobicity | Substitution with D- and N-methyl amino acids | Decreased retention time in HPLC, indicating lower experimental hydrophobicity. | [15] |
| Antimicrobial Activity (MIC) | Substitution with N-methyl amino acids | Similar or, in some cases, greater activity against certain bacterial strains (e.g., P. aeruginosa). | [16] |
| Hemolytic Activity (HC₅₀) | Substitution with N-methyl and D-amino acids | Reduced hemolytic activity compared to the parent peptide. | [16] |
| Enzymatic Stability | Substitution with D- and N-methyl amino acids | Enhanced stability against enzymatic degradation. | [16] |
Table 1: Summary of the effects of D- and N-methyl amino acid substitutions on the properties of antimicrobial peptides.
Analytical Methodologies
The accurate detection and quantification of N-methylated D-amino acids in complex biological samples is challenging but crucial for understanding their function. High-Performance Liquid Chromatography (HPLC) coupled with chiral derivatization is a reliable and sensitive method for this purpose.[5][6]
Experimental Protocol: HPLC Determination of Acidic N-methylated D-amino acids
This protocol is based on the method for detecting D-Asp, NMDA, and NMDG using the chiral derivatizing agent N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂).[5][6] This method avoids the need for pre-treatment with o-phthaldialdehyde (OPA) to remove primary amino acids.[5]
1. Sample Preparation (Biological Tissues): a. Homogenize the tissue sample in a suitable buffer. b. Deproteinize the homogenate, for example, by adding perchloric acid followed by centrifugation. c. Collect the supernatant containing the free amino acids.
2. Derivatization: a. Take an aliquot of the amino acid-containing supernatant or standard solution. b. Add 0.5 M sodium bicarbonate (NaHCO₃) solution. c. Add a 1% solution of FDNP-D-Val-NH₂ (or its L-enantiomer) in acetone. d. Incubate the reaction mixture to allow the formation of diastereomers. The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour). e. Stop the reaction by adding a small volume of acid (e.g., 2 M HCl).
3. HPLC Analysis: a. Column: Use a reverse-phase column, such as an ODS-Hypersil column.[5] b. Mobile Phase: Employ a gradient elution system. A common system involves a gradient of trifluoroacetic acid (TFA) in water (Solvent A) and TFA in acetonitrile (MeCN) (Solvent B).[5] c. Detection: Monitor the elution of the derivatized amino acids using a UV detector at 340 nm.[5][6] d. Quantification: Identify and quantify the peaks corresponding to the N-methylated D-amino acids by comparing their retention times and peak areas to those of known standards. The use of FDNP-D-Val-NH₂ and FDNP-L-Val-NH₂ will result in a reversed elution order for the D- and L-amino acid derivatives, confirming their identity.
Detection Limits: This method can achieve detection levels as low as 5-10 picomoles.[5]
Conclusion and Future Perspectives
N-methylated D-amino acids represent a fascinating and functionally significant class of biomolecules. Their role as potent agonists of the NMDA receptor underscores their importance in neuroscience, with implications for learning, memory, and various neurological and psychiatric disorders.[8][10] The discovery of these molecules in diverse organisms, including marine invertebrates and potentially in cancer cells, suggests that their biological roles may be more widespread than currently appreciated.[5][11]
For drug development professionals, the incorporation of N-methylated D-amino acids into peptides offers a robust strategy to overcome the inherent limitations of peptide therapeutics, such as poor stability and bioavailability.[3][16] This approach holds immense promise for creating next-generation drugs with enhanced efficacy and pharmacokinetic profiles.
Future research should focus on several key areas:
-
Elucidating Biosynthetic Pathways: Identifying and characterizing the specific racemases and N-methyltransferases responsible for the synthesis of N-methylated D-amino acids in various organisms.
-
Discovering New Biological Roles: Exploring the functions of these molecules beyond NMDA receptor activation, including their potential roles in other signaling pathways and metabolic processes.
-
Developing Advanced Analytical Tools: Creating more sensitive and high-throughput methods for the detection and quantification of N-methylated D-amino acids in complex biological matrices.
-
Expanding Therapeutic Applications: Systematically exploring the use of N-methylated D-amino acids to optimize the therapeutic potential of a wider range of bioactive peptides.
A deeper understanding of the biological significance of N-methylated D-amino acids will undoubtedly open new avenues for both fundamental biological research and the development of innovative therapeutics.
References
- 1. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.uchicago.edu [journals.uchicago.edu]
- 8. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in human glycine N-methyltransferase give insights into its role in methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to N-acetyl-N-methyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-acetyl-N-methyl-D-alanine, a modified amino acid derivative. The document details its physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on related molecular structures.
Core Molecular Properties
This compound is a derivative of the D-isoform of the amino acid alanine, featuring both an N-acetyl and an N-methyl group. These modifications significantly alter the polarity, steric profile, and metabolic stability of the parent amino acid, making it a molecule of interest in peptide chemistry and drug design.
| Property | Data | Reference |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Average Molecular Weight | 145.158 g/mol | [1] |
| Monoisotopic Mass | 145.07389321 u | [1] |
| IUPAC Name | (2R)-2-(N-methylacetamido)propanoic acid | |
| Canonicalized | True | [1] |
| Complexity | 155 | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
Synthesis Protocol: N-methylation of N-acetyl-D-alanine
A common route to introduce an N-methyl group to an N-acetylated amino acid is via methylation. The following protocol is a generalized procedure.
Objective: To synthesize this compound from N-acetyl-D-alanine.
Materials:
-
N-acetyl-D-alanine (≥98% purity)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-D-alanine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the amide nitrogen.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization Protocol: Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.
Objective: To verify the mass of this compound.
Methodology (based on LC-MS/MS analysis of related compounds[2]):
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-Exactive or TOF instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 146.0817.
-
MS Scan Range: Scan from m/z 50 to 500.
-
Fragmentation (MS/MS): Perform data-dependent fragmentation on the precursor ion (m/z 146.0817) to obtain a characteristic fragmentation pattern for structural confirmation.
-
Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the detailed chemical structure of the molecule.
Objective: To elucidate the structure of this compound.
Methodology (based on standard NMR techniques for similar small molecules[3]):
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Expected Signals:
-
A doublet corresponding to the C-alpha methyl protons (~1.4 ppm).
-
A singlet for the N-acetyl methyl protons (~2.1 ppm).
-
A singlet for the N-methyl protons (~2.9 ppm).
-
A quartet for the C-alpha proton (~4.5-5.0 ppm).
-
A broad singlet for the carboxylic acid proton (variable, >10 ppm, may not be observed in methanol-d₄).
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: Operated at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Expected Signals:
-
C-alpha methyl carbon (~18 ppm).
-
N-acetyl methyl carbon (~22 ppm).
-
N-methyl carbon (~30 ppm).
-
C-alpha carbon (~55 ppm).
-
N-acetyl carbonyl carbon (~170 ppm).
-
Carboxylic acid carbonyl carbon (~175 ppm).
-
-
Visualization of Workflows and Pathways
Logical Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent analytical confirmation of this compound.
Potential Metabolic Context
While the specific biological role of this compound is not defined, its structure suggests a potential role in peptide metabolism. N-acetylation is a common modification, and D-alanine is a key component of bacterial cell wall peptidoglycan. This diagram presents a hypothetical pathway showing its relationship to D-alanine and peptide structures.
References
A Technical Guide to the Spectroscopic Characterization of N-acetyl-N-methyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the spectroscopic properties of N-acetyl-N-methyl-D-alanine. Due to the limited availability of experimental data for the D-enantiomer, this guide presents data from its closely related analogs, primarily N-acetyl-N-methyl-L-alanine and N-acetyl-D-alanine, to serve as a reference for researchers. This guide includes a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the synthesis of the target compound. The information is intended to support research and development activities where this compound is of interest.
Introduction
This compound is a modified amino acid derivative. N-methylation and N-acetylation of amino acids are common modifications that can significantly alter their biological activity, conformational preferences, and metabolic stability. Such modifications are of particular interest in peptide-based drug design, where they can enhance pharmacokinetic properties. This guide aims to provide a centralized resource for the spectroscopic characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shifts for related compounds. The data for N-acetyl-L-alanine is provided as a reference for the acetylated alanine backbone.
Table 1: ¹H NMR Spectroscopic Data of N-acetyl-L-alanine
| Atom Name | Chemical Shift (ppm) |
| Hα | 4.109 |
| Hβ | 1.317 |
| Acetyl H | 1.999 |
Data obtained from the Biological Magnetic Resonance Bank (BMRB) for N-acetyl-L-alanine in D₂O at 298K.[1]
Table 2: ¹³C NMR Spectroscopic Data of N-acetyl-L-alanine
| Atom Name | Chemical Shift (ppm) |
| Cα | 53.689 |
| Cβ | 20.005 |
| Carboxyl C | 183.143 |
| Acetyl C=O | 176.027 |
| Acetyl CH₃ | 24.562 |
Data obtained from the Biological Magnetic Resonance Bank (BMRB) for N-acetyl-L-alanine in D₂O at 298K.[1]
For this compound, the introduction of an N-methyl group would lead to an additional singlet in the ¹H NMR spectrum, typically in the range of 2.5-3.0 ppm, and a corresponding signal in the ¹³C NMR spectrum around 30-35 ppm. The chemical shifts of the α-proton and α-carbon would also be expected to shift slightly.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed in the table below.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Alkyl) | Stretching | 2980-2850 |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C=O (Amide) | Stretching | 1680-1630 |
| C-N | Stretching | 1260-1020 |
Mass Spectrometry (MS)
While a specific mass spectrum for this compound is not available, the table below provides mass spectrometry data for the closely related N-acetyl-alanine methyl ester.
Table 4: Mass Spectrometry Data for N-acetyl-alanine methyl ester
| m/z | Relative Intensity (%) |
| 145.0 | 2.8 |
| 102.0 | 1.4 |
| 88.0 | 0.39 |
| 87.0 | 1.6 |
| 86.0 | 11.2 |
| 44.0 | 99.99 |
| 43.0 | 2.88 |
| 15.0 | 26.3 |
Data obtained from MassBank for N-acetyl-alanine methyl ester.[2] The molecular ion peak [M]⁺ for this compound would be expected at m/z 159.08.
Experimental Protocols
The following protocols are based on established methods for the synthesis of the L-enantiomer and can be adapted for the preparation of this compound.
Synthesis of this compound
This two-step synthesis involves the N-acetylation of N-methyl-D-alanine methyl ester followed by hydrolysis of the ester.
Step 1: Synthesis of this compound methyl ester
-
Dissolve N-methyl-D-alanine methyl ester hydrochloride in chloroform.
-
Add acetic anhydride and triethylamine to the solution.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Decompose the excess acetic anhydride with water and neutralize with sodium hydrogen carbonate.
-
Separate the chloroform layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude this compound methyl ester.[3]
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of methanol and 1 N aqueous sodium hydroxide.
-
Allow the solution to stand at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Extract the alkaline aqueous solution with chloroform to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid under ice-cooling.
-
Extract the product with ethyl acetate.
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Recrystallize from ethyl acetate-hexane for further purification.[4]
Visualizations
The following diagrams illustrate the proposed synthesis workflow and a general workflow for spectroscopic analysis.
Caption: Proposed synthesis workflow for this compound.
Caption: General workflow for spectroscopic analysis of the synthesized compound.
Conclusion
This technical guide provides a summary of the available and predicted spectroscopic data for this compound, leveraging data from closely related compounds due to the scarcity of direct experimental information. The provided synthesis protocols and workflow diagrams offer a practical framework for researchers working with this molecule. It is recommended that experimental data be acquired for this compound to validate the information presented in this guide.
References
Methodological & Application
Application Notes and Protocols: The Use of N-acetyl-N-methyl-D-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the incorporation of N-acetyl-N-methyl-D-alanine into synthetic peptides. This modified amino acid is a valuable tool for enhancing the pharmacokinetic properties of peptide-based therapeutics by increasing their stability and modifying their conformational characteristics.
Introduction
This compound is a non-natural amino acid derivative used in peptide synthesis to introduce specific structural and functional properties into peptides. The N-acetylation at the N-terminus mimics a common post-translational modification in eukaryotic proteins, which can enhance peptide stability by protecting against degradation by aminopeptidases.[1][2] The N-methylation of the amide backbone introduces conformational constraints and increases resistance to other proteolytic enzymes.[3][4][5] Furthermore, the use of the D-enantiomer of alanine can further enhance stability against enzymatic degradation.[4][6]
The primary applications for incorporating this compound include:
-
Increased Proteolytic Stability: The combination of N-acetylation, N-methylation, and the D-amino acid configuration provides significant resistance to enzymatic degradation, prolonging the half-life of the peptide in biological systems.[1][2][3][4][5]
-
Conformational Rigidity: The N-methyl group restricts the rotation around the peptide bond, leading to a more defined and rigid peptide structure.[3]
-
Enhanced Membrane Permeability: The N-acetylation neutralizes the positive charge at the N-terminus, which can improve the peptide's ability to cross cell membranes.[1]
-
Mimicking Natural Peptides: N-terminal acetylation is a common modification in native proteins, making peptides with this feature more relevant for physiological studies.[1]
Challenges in Synthesis
The incorporation of N-methylated amino acids, including this compound, into peptides presents several synthetic challenges, primarily due to steric hindrance. These challenges include:
-
Low Coupling Yields: The bulky N-methyl group can sterically hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions.
-
Side Reactions During Cleavage: Peptides with an N-terminal acetylated N-methylamino acid can be susceptible to the loss of this residue during the final trifluoroacetic acid (TFA) cleavage from the resin.[7]
-
Diketopiperazine Formation: This side reaction can occur, particularly with sequences containing N-methylated amino acids.[7]
To overcome these challenges, optimized protocols with specific coupling reagents and carefully controlled cleavage conditions are necessary.
Experimental Protocols
The following protocols are designed for the manual solid-phase peptide synthesis (SPPS) of a model peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials and Reagents
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-D-alanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Protocol 1: Solid-Phase Peptide Synthesis Workflow
This protocol outlines the general steps for synthesizing a peptide with a C-terminal amide on Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm the completion of the coupling reaction using a Kaiser test.
-
-
Coupling of Fmoc-N-methyl-D-alanine (Sterically Hindered):
-
Dissolve Fmoc-N-methyl-D-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm the completion of the coupling with a chloranil test, as the Kaiser test is not suitable for secondary amines.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the acetylation mixture to the resin and react for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Diagram: SPPS Workflow for a Peptide with this compound
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating N-acetyl-N-methyl-D-Alanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid N-acetyl-N-methyl-D-alanine into synthetic peptides. The inclusion of this modified amino acid can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic properties. N-methylation of the peptide backbone, in particular, is a key strategy to increase proteolytic stability and bioavailability.[1][2][3][4] This document outlines the synthetic protocols, potential challenges, and analytical considerations for researchers working on the development of novel peptide-based therapeutics.
Introduction to this compound Incorporation
This compound is a modified amino acid that offers several advantages when incorporated into a peptide sequence. The N-terminal acetyl group can protect the peptide from degradation by certain aminopeptidases, contributing to a longer half-life in biological systems. The N-methylation of the amide bond introduces steric hindrance, which can significantly increase resistance to enzymatic cleavage by proteases.[5] Furthermore, the D-configuration of the alanine residue can also enhance stability against enzymatic degradation.[5]
The primary benefits of incorporating this compound include:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation of the peptide backbone.[1][4][5]
-
Improved Pharmacokinetic Profile: Increased stability leads to a longer circulating half-life, potentially reducing the required dosing frequency.[1][4]
-
Increased Lipophilicity and Bioavailability: N-methylation can enhance the lipophilicity of a peptide, which may improve its ability to cross cell membranes and increase oral bioavailability.[1][4]
-
Conformational Rigidity: The N-methyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.[6][7]
Quantitative Data Summary
While the benefits of N-methylation on peptide stability and activity are well-documented qualitatively, specific quantitative data for peptides containing this compound is not extensively available in the public domain. The following table provides a template for researchers to summarize their own experimental data when comparing a native peptide to its this compound-modified analogue.
| Parameter | Native Peptide | This compound Modified Peptide | Fold Change |
| Enzymatic Stability | |||
| Half-life in Human Serum (t½, hours) | |||
| Protease Degradation Rate (e.g., trypsin, chymotrypsin) | |||
| Binding Affinity | |||
| IC50 (nM) | |||
| Kd (nM) | |||
| Biological Activity | |||
| EC50 (nM) | |||
| In vivo efficacy | |||
| Physicochemical Properties | |||
| HPLC Retention Time (minutes) | |||
| Solubility (mg/mL) | |||
| Synthesis | |||
| Crude Purity (%) | |||
| Overall Yield (%) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol describes the manual solid-phase synthesis of a peptide incorporating an this compound residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-N-acetyl-N-methyl-D-alanine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Incorporation of Fmoc-N-acetyl-N-methyl-D-alanine:
-
Activation: In a separate vial, dissolve Fmoc-N-acetyl-N-methyl-D-alanine (2-4 equivalents), HATU (2-4 equivalents), and HOAt (2-4 equivalents, if using PyBOP) in DMF.
-
Add DIPEA (4-8 equivalents) to the activation mixture and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin.
-
Due to the steric hindrance of the N-methyl group, the coupling time may need to be extended (2-4 hours or overnight). Double coupling may be necessary to ensure a high yield.
-
Monitoring: The Kaiser test is not suitable for monitoring the coupling to a secondary amine. A bromophenol blue test can be used as an alternative.
-
After completion, wash the resin as described in step 3.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin. Caution: The N-terminal acetyl group may be susceptible to cleavage during prolonged exposure to strong acid. It is recommended to perform the cleavage for a shorter duration (e.g., 1-2 hours) and at room temperature.[4]
-
Agitate the mixture gently.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Enzymatic Stability Assay
This protocol provides a general method to assess the stability of a peptide in the presence of a specific protease or in serum.
Materials:
-
Purified peptide (native and modified)
-
Protease of interest (e.g., trypsin, chymotrypsin) or human serum
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
HPLC system for analysis
Protocol:
-
Peptide Solution Preparation: Prepare stock solutions of the native and modified peptides in the assay buffer.
-
Enzyme/Serum Preparation: Prepare a working solution of the protease in the assay buffer or use fresh human serum.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the enzyme or serum solution to initiate the degradation reaction. A typical final peptide concentration is 100 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Visualizations
Experimental Workflow for Peptide Synthesis
References
- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
N-acetyl-N-methyl-D-Alanine: A Chiral Building Block for Advanced Drug Discovery and Peptide Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-methyl-D-alanine is a specialized, non-natural amino acid derivative that serves as a valuable chiral building block in modern medicinal chemistry and drug development. Its unique structural features—a D-configuration, an N-methyl group, and an N-acetyl group—offer a powerful combination of properties for designing novel therapeutics with enhanced efficacy, stability, and bioavailability. The incorporation of this building block into peptides and other small molecules can significantly influence their conformational properties, resistance to enzymatic degradation, and ability to cross cellular membranes. These attributes make this compound a critical tool for developing next-generation peptide-based drugs, including those targeting cancer, neurological disorders, and infectious diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in research and drug discovery.
Properties and Advantages
The strategic incorporation of this compound into a lead compound can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the in-vivo half-life of peptide therapeutics.[4]
-
Improved Membrane Permeability: N-methylation increases the lipophilicity of peptides, which can enhance their ability to cross cellular membranes and the blood-brain barrier, a crucial feature for targeting intracellular proteins and the central nervous system.[3][5]
-
Conformational Constraint: The N-methyl group restricts the conformational freedom of the peptide backbone, which can help in stabilizing a bioactive conformation and improving binding affinity to a biological target.[6]
-
Chiral Specificity: The D-configuration of the alanine residue can further enhance resistance to proteolysis and allow for specific interactions with chiral biological targets, which is critical for the development of enantiomerically pure drugs.[7]
-
N-terminal Capping: The N-acetyl group provides a neutral cap at the N-terminus of a peptide, which can prevent unwanted reactions and mimic the structure of natural proteins.[8]
Applications
This compound is a versatile building block with applications in several areas of drug discovery and development:
-
Peptide and Peptidomimetic Therapeutics: It is a key component in the synthesis of peptide-based drugs with improved pharmacokinetic profiles, including antimicrobial peptides, anticancer peptides, and neuromodulators.[7][9][10]
-
Asymmetric Synthesis: It serves as a chiral precursor in the stereoselective synthesis of complex small molecules and natural products.
-
Neuroscience Research: Peptides containing D-amino acids and N-methylated residues are being investigated for their potential to modulate neurotransmitter systems and treat neurological disorders.[11][12]
-
Drug Delivery: The unique properties of this building block are being explored to create peptide-based drug delivery systems with enhanced stability and targeting capabilities.[5]
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The key steps involve the enantioselective synthesis of N-methyl-D-alanine followed by N-acetylation.
Quantitative Data on Synthesis
| Step | Reaction | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference(s) |
| 1 | Asymmetric synthesis of D-Alanine | Pyruvate, (R)-ω-transaminase, (R)-α-methylbenzylamine | >95% | >99% | [13] |
| 2 | N-methylation of D-Alanine | D-Alanine, Formaldehyde, H₂, Pd/C | High | High | [14] |
| 3 | N-acetylation of N-methyl-D-alanine | N-methyl-D-alanine, Acetic anhydride, Triethylamine | ~90% (estimated) | >99% | [15][16] |
Note: The yields and ee values are based on literature reports for similar transformations and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of D-Alanine
This protocol is based on the asymmetric amination of pyruvate using an (R)-selective ω-transaminase.
-
Prepare a reaction mixture containing 100 mM sodium pyruvate, 150 mM (R)-α-methylbenzylamine (amine donor), and 1 mg/mL of a suitable (R)-selective ω-transaminase in a phosphate buffer (pH 7.5).
-
Incubate the reaction at 30°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by HPLC analysis of D-alanine formation.
-
Upon completion, terminate the reaction by adding an equal volume of 1 M HCl.
-
Remove the enzyme by centrifugation.
-
Purify the D-alanine from the supernatant using ion-exchange chromatography.
-
Determine the yield and enantiomeric excess of the purified D-alanine using chiral HPLC. A conversion yield of up to 95.2% with an enantiomeric excess of over 99% has been reported for the synthesis of D-alanine using this method.[13]
Protocol 2: N-methylation of D-Alanine (Illustrative)
This protocol is a general procedure for the reductive amination of amino acids.
-
Dissolve D-alanine in an aqueous solution of formaldehyde.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain crude N-methyl-D-alanine.
-
Purify the product by recrystallization or chromatography.
Protocol 3: N-acetylation of N-methyl-D-alanine
This protocol is adapted from the synthesis of N-acetyl-N-methyl-L-alanine.[15][16]
-
Dissolve N-methyl-D-alanine in a suitable solvent such as chloroform.
-
Add an excess of acetic anhydride and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Decompose the excess acetic anhydride by adding water.
-
Neutralize the solution with sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to yield colorless needles.
Application in Peptide Synthesis
The incorporation of the Fmoc-protected version of this compound (Fmoc-N-Me-D-Ala-OH) into peptides using solid-phase peptide synthesis (SPPS) can be challenging due to steric hindrance.[17] The use of potent coupling reagents is often necessary to achieve high coupling efficiencies.
Quantitative Data on Peptide Coupling
| Peptide Sequence (Illustrative) | Coupling Reagent | Coupling Time | Yield | Purity | Reference(s) |
| Ac-Gly-(N-Me-D-Ala)-Phe-NH₂ | PyBOP/HOAt | 2 hours | >90% | >95% | [17] |
| Ac-(N-Me-D-Ala)-Leu-Gly-NH₂ | HATU/DIPEA | 2 hours | >90% | >95% | [17] |
Note: The data presented are illustrative and based on the coupling of sterically hindered N-methylated amino acids. Actual results may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocol
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-N-Me-D-Ala-OH
This protocol describes the manual synthesis of a tripeptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Pre-activate a solution of the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) in DMF with a coupling reagent such as HBTU (1 equivalent) and DIPEA (2 equivalents) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Incorporation of Fmoc-N-Me-D-Ala-OH:
-
Pre-activate a solution of Fmoc-N-Me-D-Ala-OH (1.5 equivalents) in DMF with PyBOP (1.5 equivalents) and DIPEA (3 equivalents) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 4 hours. A longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Final Amino Acid Coupling and N-terminal Acetylation:
-
Couple the final amino acid (e.g., Fmoc-Gly-OH) as described in step 3.
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes to acetylate the N-terminus.
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity. A potential side reaction during TFA cleavage of peptides with an N-terminal acetylated N-methylamino acid is the loss of this residue.[8][17] Shorter cleavage times can help to minimize this side product.
-
Potential Biological Signaling Pathway Involvement
While the direct modulation of a specific signaling pathway by this compound itself is not yet established, peptides incorporating this building block have the potential to interact with various biological targets due to their enhanced stability and unique structural properties. For example, D-amino acid-containing peptides have been shown to be potent inhibitors of protein-protein interactions that are critical in cancer signaling pathways.
One such pathway is the PD-1/PD-L1 immune checkpoint pathway, which is a major target for cancer immunotherapy.[10] Small peptides that can disrupt the interaction between PD-1 and PD-L1 can restore the anti-tumor immune response. The incorporation of this compound into such a peptide could enhance its stability against proteases in the tumor microenvironment and improve its binding affinity, making it a more effective therapeutic agent.
Below is a conceptual diagram illustrating the potential role of a stabilized D-peptide in inhibiting the PD-1/PD-L1 signaling pathway.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a stabilized D-peptide.
Conclusion
This compound is a powerful and versatile chiral building block for the design and synthesis of advanced therapeutics. Its ability to enhance the stability, permeability, and conformational rigidity of peptides and small molecules makes it an invaluable tool for overcoming many of the challenges associated with modern drug development. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this unique compound in their own research and discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptides that immunoactivate the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. prepchem.com [prepchem.com]
- 16. prepchem.com [prepchem.com]
- 17. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acid residues in peptides is a critical modification in medicinal chemistry and drug development. This structural alteration, where a methyl group replaces the hydrogen on the backbone amide nitrogen, can significantly enhance the therapeutic potential of peptides. Key benefits of N-methylation include improved metabolic stability against enzymatic degradation, increased cell permeability and oral bioavailability, and the ability to fine-tune receptor affinity and selectivity by inducing specific conformational constraints.[1][2][3][4][5]
However, the incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents considerable synthetic challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which can lead to sluggish and incomplete coupling reactions, especially when coupling an N-methylated amino acid to another N-methylated residue.[1][6] This can result in deletion sequences and low yields of the desired peptide. Furthermore, side reactions such as racemization and the formation of diketopiperazines can occur.[6]
These application notes provide a comprehensive overview of the strategies and protocols to overcome these challenges, enabling the successful synthesis of peptides containing N-methylated amino acids.
Challenges in SPPS with N-Methylated Amino Acids
The primary challenges associated with the SPPS of N-methylated peptides are summarized below:
| Challenge | Description | Potential Consequences |
| Steric Hindrance | The bulky N-methyl group impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[1][6] | Incomplete coupling reactions, leading to deletion sequences and low overall yield. |
| Racemization | The harsh coupling conditions sometimes required to overcome steric hindrance can lead to the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[6] | Formation of diastereomeric impurities that are difficult to separate from the target peptide. |
| Diketopiperazine Formation | During the removal of the Fmoc protecting group from a dipeptide containing an N-methylated amino acid at the C-terminus, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, cleaving the peptide from the resin.[6] | Truncation of the peptide chain and low yield. |
| Fragmentation during Cleavage | Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation of the peptide backbone during final cleavage from the solid support, particularly under strong acidic conditions.[6][7] | Reduced yield of the full-length target peptide. |
| Difficult Monitoring | Standard monitoring tests for coupling completion, such as the ninhydrin (Kaiser) test, are not effective for secondary amines like N-methylated amino acids.[1] | Inability to accurately assess the completion of a coupling reaction, potentially leading to unnecessary and detrimental double couplings or the acceptance of incomplete couplings. |
Recommended Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. While standard coupling reagents like HBTU and HCTU are less effective, several others have demonstrated superior performance in these challenging couplings.[1]
| Coupling Reagent | Class | Key Advantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient for coupling sterically hindered and N-methylated amino acids.[1][8] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Considered one of the most promising reagents for coupling N-methylated amino acids, particularly for difficult sequences.[6][7] |
| PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) | Phosphonium Salt / Additive | The combination of PyBOP with the additive HOAt significantly enhances coupling efficiency for hindered amino acids.[6][7] |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A highly reactive reagent that can be effective for difficult couplings, though it may increase the risk of racemization with prolonged reaction times.[1][8] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | A newer generation coupling reagent with high reactivity, comparable to HATU, and improved safety profile.[8] |
Experimental Protocols
General Workflow for SPPS with N-Methylated Amino Acids
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating N-methylated amino acids.
Protocol 1: Coupling of Fmoc-N-methylated Amino Acid using HATU
This protocol is a robust method for the incorporation of N-methylated amino acids.[1]
Materials:
-
Fmoc-protected N-methylated amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide-resin with a free N-terminal amine
-
Bromophenol blue solution (for monitoring)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 4 equivalents of HATU in DMF or NMP (approximately 10 mL per gram of resin).
-
Add 8 equivalents of DIEA to the solution.
-
Allow the activation mixture to pre-activate for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1 to 4 hours. The extended coupling time is often necessary for N-methylated residues.
-
-
Monitoring:
-
Take a small sample of the resin beads and wash them with methanol.
-
Add a few drops of the bromophenol blue test solution. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[1]
-
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat steps 3 and 4.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
Protocol 2: On-Resin N-Methylation
This protocol describes the N-methylation of an amino acid residue already incorporated into the peptide chain on the solid support. This can be an alternative to using pre-synthesized N-methylated amino acids.[2]
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
N,N-Diisopropylethylamine (DIEA) or Collidine
-
Methyl p-toluenesulfonate (MeOTs) or Methyl iodide (MeI)
-
N,N-Dimethylformamide (DMF)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Sulfonylation (Protection of the N-terminal amine):
-
Swell the peptide-resin in DMF.
-
Add a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine or DIEA in DMF to the resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Methylation:
-
Prepare a solution of 10 equivalents of MeOTs or MeI and 5 equivalents of a hindered base (e.g., DBU or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)) in DMF.
-
Add this solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Desulfonylation (Removal of the o-NBS protecting group):
-
Prepare a solution of 20 equivalents of 2-mercaptoethanol and 10 equivalents of DBU in DMF.
-
Add this solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF. The resin is now ready for the coupling of the next amino acid.
-
The following diagram illustrates the on-resin N-methylation process.
Monitoring Coupling Reactions to N-Methylated Amines
As the standard ninhydrin test gives a false negative with the secondary amine of an N-methylated residue, an alternative monitoring method is required. The bromophenol blue test is a reliable alternative.[1]
Protocol for Bromophenol Blue Test:
-
Sample Preparation: Remove a small sample of resin beads (1-2 mg) from the reaction vessel and place them in a small test tube.
-
Washing: Wash the beads with methanol and discard the solvent.
-
Test Solution Addition: Add 1-2 drops of the bromophenol blue solution in DMF.
-
Observation:
-
Blue/Green beads: Indicates the presence of unreacted (free) secondary amine, meaning the coupling is incomplete.
-
Yellow beads: Indicates the absence of free secondary amine, meaning the coupling is complete.
-
Microwave-Assisted SPPS
Microwave irradiation has emerged as a valuable tool to enhance the efficiency of coupling reactions involving sterically hindered amino acids, including N-methylated residues.[9][10] The application of microwave energy can significantly reduce reaction times and improve coupling yields by overcoming the kinetic barriers associated with these difficult couplings. Dedicated microwave peptide synthesizers allow for precise temperature control, minimizing the risk of racemization and other side reactions.
Conclusion
The synthesis of peptides containing N-methylated amino acids is a challenging yet highly rewarding endeavor in peptide-based drug discovery. By understanding the inherent difficulties and employing optimized protocols with highly efficient coupling reagents, researchers can successfully incorporate these valuable modifications. Careful monitoring of the coupling reactions and consideration of advanced techniques such as microwave-assisted synthesis will further enhance the success rate of producing these complex yet promising therapeutic candidates.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for N-acetyl-N-methyl-D-Alanine in Protein Structure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-methyl-D-Alanine is a modified amino acid that serves as a valuable tool for investigating protein structure and function. Its unique characteristics, including the N-terminal acetyl group, the N-methylated amide bond, and the D-chiral center, allow for the targeted modulation of peptide and protein properties. These modifications can significantly influence proteolytic stability, conformational preferences, and intermolecular interactions, making it a powerful probe in structural biology and drug design.
N-methylation of the peptide backbone, a modification found in some natural products, is known to increase resistance to enzymatic degradation and enhance membrane permeability. The D-configuration of the alanine residue can be used to induce specific secondary structures or to probe the stereochemical requirements of protein binding sites. The N-acetyl group provides a neutral capping of the N-terminus, mimicking the post-translational modification found in many eukaryotic proteins and potentially influencing protein stability.[1][2]
These application notes provide an overview of the utility of this compound in key experimental techniques for studying protein structure, including peptide synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
I. Peptide Synthesis and Incorporation
The incorporation of this compound into a peptide sequence is a critical first step for its use in protein structure studies. This is typically achieved through solid-phase peptide synthesis (SPPS).
Application Note: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
Incorporating this compound into a peptide sequence requires careful consideration of the coupling chemistry due to the steric hindrance of the N-methyl group. Standard coupling reagents can be employed, but extended coupling times or the use of more potent activators may be necessary to achieve high yields. The N-acetyl group is typically introduced at the final step of the synthesis.
Key Considerations:
-
Steric Hindrance: The N-methyl group on the alanine residue can slow down the coupling reaction of the subsequent amino acid.
-
Coupling Reagents: High-efficiency coupling reagents such as HBTU/HOBt or HATU are recommended.
-
Double Coupling: Performing the coupling step twice for the amino acid following the N-methylated residue can improve yields.
-
N-terminal Acetylation: Acetylation of the final N-terminal amine is performed on-resin using acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA).
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.[3][4][5][6][7]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-N-methyl-D-alanine)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® for in situ activation, or pre-formed active esters
-
Piperidine solution (20% in DMF)
-
Acetic anhydride
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with DIC (4 eq) and OxymaPure® (4 eq) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours. For coupling an amino acid to the N-methyl-D-alanine residue, extend the coupling time to 4-6 hours or perform a double coupling.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Incorporation of N-methyl-D-alanine: Use Fmoc-N-methyl-D-alanine in the coupling step as described in step 3.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 1 hour.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the acetylated peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
II. NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins in solution. The incorporation of this compound can provide unique structural restraints and report on the local environment.
Application Note: Using this compound in NMR Studies
The N-methyl group of this compound introduces a tertiary amide bond, which can exist in both cis and trans conformations. This can lead to conformational heterogeneity and the appearance of two sets of NMR signals for the residues adjacent to the modification. The ratio of these signals can provide information on the conformational equilibrium. The D-chiral center can be used to induce specific turns or helical structures, which can be characterized by specific Nuclear Overhauser Effect (NOE) patterns.
Key Applications:
-
Conformational Analysis: The cis/trans isomerization around the N-methylated peptide bond can be studied by 2D NMR techniques like ROESY and EXSY.
-
Structural Restraints: The methyl groups (N-methyl and acetyl) provide sensitive probes for NOE-based distance measurements to other protons in the peptide or protein.
-
Probing Binding Sites: Isotope labeling (¹³C or ¹⁵N) of the this compound residue can be used to probe its interaction with a binding partner.
Experimental Protocol: 2D NMR Spectroscopy of a Peptide Containing this compound
This protocol outlines the general steps for acquiring and analyzing 2D NMR spectra of a peptide containing the modified amino acid.
Materials:
-
Purified peptide containing this compound
-
NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, 50 mM NaCl, 10% D₂O)
-
NMR spectrometer (600 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-2 mM.
-
1D ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
2D TOCSY: Acquire a 2D TOCSY spectrum to identify the spin systems of the amino acid residues.
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. These are crucial for sequential assignment and for identifying long-range interactions that define the peptide's fold. Pay close attention to cross-peaks involving the N-methyl and acetyl protons.
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the ¹H resonances of the peptide. The presence of cis and trans isomers will manifest as two sets of resonances for residues flanking the N-methylated alanine.
-
Structural Analysis:
-
Analyze the NOE patterns to determine the secondary structure elements.
-
Quantify the cis/trans population from the relative intensities of the corresponding resonances.
-
Use the observed NOEs as distance restraints in a structure calculation protocol (e.g., using software like CYANA or XPLOR-NIH).
-
III. X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the crystalline state. Incorporating this compound can be used to stabilize specific conformations that are amenable to crystallization or to understand the structural consequences of this modification.
Application Note: Crystallographic Studies of Proteins with this compound
The introduction of this compound can impact protein crystallization by altering its surface properties and conformational flexibility. The D-amino acid may induce turns or disrupt regular secondary structures, which could either promote or hinder crystal packing. The N-methyl group removes a hydrogen bond donor, which can affect local hydrogen bonding networks and protein stability.
Key Considerations:
-
Crystallization Screening: A wide range of crystallization conditions should be screened, as the modified protein may have different solubility and crystallization propensities compared to the wild-type.
-
Electron Density Interpretation: The N-methyl and acetyl groups should be clearly visible in the electron density map to confirm their presence and conformation.
-
Structural Comparison: The resulting crystal structure should be compared to the wild-type protein structure to assess the conformational changes induced by the modification.
Experimental Protocol: Crystallization and Structure Determination
This protocol provides a general workflow for the crystallographic analysis of a protein containing this compound.
Materials:
-
Purified protein containing this compound (at >95% purity and a concentration of 5-20 mg/mL)
-
Crystallization screens (commercial or custom)
-
Cryoprotectant solutions
-
X-ray diffraction facility (synchrotron source recommended)
Procedure:
-
Crystallization Trials: Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of precipitants, pH, and additives.
-
Crystal Optimization: Optimize the initial crystallization hits by refining the conditions to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using molecular replacement, if a homologous structure is available.
-
Build the atomic model into the electron density map, paying careful attention to the modified residue.
-
-
Structure Refinement and Validation: Refine the atomic model against the diffraction data and validate the final structure using established crystallographic quality metrics.
IV. Computational Modeling
Molecular dynamics (MD) simulations and other computational methods are invaluable for understanding the conformational landscape of peptides and proteins and the energetic consequences of modifications like N-acetylation and N-methylation.
Application Note: Computational Analysis of this compound in Proteins
MD simulations can provide insights into the dynamic behavior of peptides containing this compound. These simulations can be used to explore the conformational preferences of the peptide backbone, including the cis/trans isomerization of the N-methylated peptide bond, and to calculate the free energy differences between different conformational states. Such studies have shown that N-methylation can significantly alter the conformational landscape of peptides.[8][9]
Key Applications:
-
Conformational Sampling: Explore the accessible conformations of the peptide and the influence of the modified residue on the overall fold.
-
Free Energy Calculations: Calculate the relative free energies of different conformations to predict the dominant structures in solution.
-
Analysis of Solvent Effects: Investigate how the solvent interacts with the modified peptide and influences its conformation.[9]
Experimental Protocol: Molecular Dynamics Simulation of a Peptide Containing this compound
This protocol outlines a general workflow for performing an MD simulation of a peptide with the modification.[8][9]
Software:
-
GROMACS, AMBER, or similar MD simulation package
-
Force field compatible with modified amino acids (e.g., ffG43a1 as mentioned in one study for N-methylated alanine)[9]
Procedure:
-
System Setup:
-
Generate the initial structure of the peptide containing this compound. This can be an extended conformation or a model based on experimental data.
-
Create the topology file for the peptide, including the parameters for the modified residue. These parameters may need to be generated if not available in standard force fields.
-
Solvate the peptide in a water box (e.g., using the SPC water model).[9]
-
Add ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production Simulation: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis:
-
Analyze the trajectory to study the peptide's dynamics, including root-mean-square deviation (RMSD), radius of gyration, secondary structure evolution, and the cis/trans isomerization of the N-methylated peptide bond.
-
Calculate free energy landscapes to identify the most stable conformational states.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain for this compound itself. However, studies on related N-methylated and D-amino acid-containing peptides provide valuable insights. The following tables present hypothetical data based on expected trends from the literature to illustrate how such data would be presented.
Table 1: Hypothetical NMR Chemical Shift Data for a Peptide with and without this compound
| Residue | ¹H Chemical Shift (ppm) - Wild Type Peptide | ¹H Chemical Shift (ppm) - Modified Peptide (trans) | ¹H Chemical Shift (ppm) - Modified Peptide (cis) |
| ... | ... | ... | ... |
| Ala(i-1) | 4.35 | 4.40 | 4.25 |
| N-Me-D-Ala(i) | - | 4.60 | 4.10 |
| Ala(i+1) | 4.30 | 4.50 | 4.15 |
| N-CH₃ | - | 2.85 | 3.10 |
| Ac-CH₃ | - | 2.05 | 2.08 |
| ... | ... | ... | ... |
Table 2: Hypothetical Thermodynamic Stability Data
| Peptide | Melting Temperature (Tₘ) (°C) | ΔG of Unfolding (kcal/mol) |
| Wild Type | 65.2 | -5.8 |
| With this compound | 68.5 | -6.5 |
Table 3: Hypothetical Binding Affinity Data
| Ligand | Binding Affinity (Kᴅ) - Wild Type Receptor | Binding Affinity (Kᴅ) - Receptor with Modified Peptide |
| Small Molecule X | 1.2 µM | 5.8 µM |
| Protein Partner Y | 500 nM | 2.5 µM |
Visualizations
Signaling Pathway Diagram
While no specific signaling pathway is directly modulated by this compound, it can be used to create peptide-based inhibitors or probes for various signaling molecules. The diagram below illustrates a generic signaling cascade that could be targeted.
Caption: Generic signaling pathway targeted by a peptide inhibitor.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the structural effects of incorporating this compound into a peptide or protein.
Caption: Workflow for structural analysis of modified peptides.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of N-methyl-D-alanine in Drug Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-alanine (NMDA) is a synthetic amino acid derivative that serves as a highly specific agonist for the N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptors.[1][2] This specificity makes NMDA an invaluable tool in drug development and neuroscience research for elucidating the physiological and pathological roles of the NMDAR. The NMDAR is a crucial component of excitatory neurotransmission in the central nervous system (CNS) and is integral to synaptic plasticity, learning, and memory.[1][3] Consequently, dysfunction of the NMDAR has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, epilepsy, schizophrenia, and depression, making it a prime target for therapeutic intervention.[3]
These application notes provide a comprehensive overview of the use of NMDA in drug development, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ and Na⁺ ions, leading to depolarization of the neuronal membrane.[1][3] A unique feature of the NMDAR is its requirement for dual agonists for activation: glutamate (the primary endogenous agonist) and a co-agonist, typically glycine or D-serine.[1] N-methyl-D-alanine acts as a selective agonist at the glutamate binding site on the GluN2 subunit of the NMDAR.[1]
Furthermore, the NMDAR channel is subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. This block is relieved upon depolarization of the postsynaptic membrane, typically following activation of nearby AMPA receptors. This property allows the NMDAR to function as a "coincidence detector," requiring both presynaptic glutamate release and postsynaptic depolarization for its activation. The subsequent influx of Ca²⁺ acts as a critical second messenger, initiating downstream signaling cascades that mediate long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).[1][3]
Key Applications in Drug Development
-
Target Validation: NMDA is used to selectively activate NMDARs to confirm their role in cellular and animal models of disease. By observing the physiological or pathological effects of NMDAR activation, researchers can validate this receptor as a therapeutic target for a specific indication.
-
Screening for NMDAR Modulators: In high-throughput screening assays, NMDA is used to stimulate NMDAR activity. This allows for the identification of compounds that either antagonize (inhibit) or positively or negatively modulate the receptor's function.
-
Investigating Neurodegenerative Diseases: Overactivation of NMDARs can lead to excitotoxicity, a process implicated in the neuronal cell death observed in various neurodegenerative diseases.[3] NMDA can be used to induce excitotoxicity in in vitro and in vivo models, providing a platform to test the neuroprotective effects of potential drug candidates.
-
Studying Synaptic Plasticity: As a key player in LTP and LTD, NMDA is instrumental in studies aimed at understanding the molecular mechanisms of learning and memory. Drugs that modulate the effects of NMDA on synaptic plasticity are potential candidates for treating cognitive disorders.
-
Peptide-Based Drug Development: N-methyl-D-alanine and its derivatives can be incorporated into peptides to enhance their pharmacological properties. N-methylation can increase proteolytic stability and improve membrane permeability, leading to more effective peptide-based therapeutics.
Data Presentation
Table 1: Binding Affinities (Ki) of Common NMDA Receptor Ligands
| Compound | Ligand Type | Subunit Specificity | Ki (nM) | Reference |
| (+)-MK-801 | Uncompetitive Antagonist | Non-selective | 30.5 | [4] |
| Memantine | Uncompetitive Antagonist | Non-selective | 510 | [5] |
| Ifenprodil | Non-competitive Antagonist | GluN2B selective | 300 (IC50) | [4] |
| Eliprodil | Non-competitive Antagonist | GluN2B selective | 1000 (IC50) | [4] |
| Riluzole | Glutamate Release Inhibitor | - | - | [4] |
| Sarcosine | Co-agonist (Glycine site) | Non-selective | - | [4] |
Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Table 2: Potency (EC50) of NMDA Receptor Agonists
| Agonist | Co-agonist Present | EC50 (µM) | Experimental System | Reference |
| L-Glutamate | Glycine (3 µM) | 2.3 | Mouse hippocampal neurons | |
| Quinolinic Acid | Glycine (3 µM) | 2300 | Mouse hippocampal neurons | |
| L-Glutamate | - | 480 | Quisqualate receptor response | |
| Domoate | - | 13 | Quisqualate receptor response | |
| Kainate | - | 143 | Quisqualate receptor response |
Note: EC50 values are highly dependent on the specific receptor subunit composition and the presence of co-agonists and modulators.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: Electrophysiology Workflow.
Caption: Drug Development Process.
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the NMDA receptor. This protocol describes a competitive radioligand binding assay using --INVALID-LINK---MK-801, a high-affinity uncompetitive antagonist.
Materials:
-
Rat brain cortical membranes (prepared or commercially available)
-
--INVALID-LINK---MK-801 (Radioligand)
-
Unlabeled (+)-MK-801 (for determining non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge. Resuspend the pellet and repeat the wash step. The final pellet is resuspended in assay buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL Assay Buffer (Total Binding) or 50 µL unlabeled (+)-MK-801 (10 µM final concentration for Non-specific Binding) or 50 µL of test compound at various concentrations.
-
50 µL of --INVALID-LINK---MK-801 (final concentration ~1-5 nM).
-
100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure NMDA receptor-mediated currents in neurons.
Materials:
-
Brain slice preparation (e.g., from hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂/5% CO₂
-
Internal pipette solution (containing, e.g., K-gluconate, HEPES, EGTA, Mg-ATP, Na-GTP)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope with DIC optics
-
N-methyl-D-alanine (NMDA)
-
Glycine or D-serine (co-agonist)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABA-A receptors
-
CNQX or NBQX to block AMPA/kainate receptors
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Cell Identification: Visualize neurons using DIC optics and select a healthy-looking neuron.
-
Patching: Approach the selected neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution. Apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
-
Recording:
-
Voltage-Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Baseline: Record baseline synaptic activity.
-
NMDA Application: Bath-apply a known concentration of NMDA along with a saturating concentration of a co-agonist (e.g., 10 µM glycine). To isolate NMDA currents, include TTX, picrotoxin, and an AMPA receptor antagonist in the aCSF.
-
Data Acquisition: Record the inward current elicited by NMDA application. To study the voltage-dependence of the Mg²⁺ block, record currents at various holding potentials.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the NMDA-evoked currents. Construct a current-voltage (I-V) plot to demonstrate the characteristic J-shape of the NMDA receptor-mediated current in the presence of Mg²⁺.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in a specific brain region of a freely moving animal in response to local NMDA administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
N-methyl-D-alanine (NMDA)
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
NMDA Administration (Reverse Dialysis): Switch the perfusion solution to aCSF containing a known concentration of NMDA.
-
Continue to collect dialysate samples to measure the effect of NMDA on neurotransmitter release.
-
-
Sample Analysis: Analyze the dialysate samples for the concentration of neurotransmitters using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. Plot the time course of the effect of NMDA on neurotransmitter release.
Disclaimer: These protocols provide a general framework. Specific parameters such as concentrations, incubation times, and equipment settings should be optimized for each individual experiment and laboratory. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [orimarkproperties.com]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor Sensitization to Ethanol Impairs NMDA Receptor-Dependent Synaptic Plasticity in the Nucleus Accumbens and Increases Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
N-methylation of amino acids is a critical modification in peptide-based drug discovery, often conferring enhanced metabolic stability, increased cell permeability, and improved conformational control. However, the incorporation of N-methylated amino acids into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges. The steric hindrance imposed by the N-methyl group can impede coupling reactions, leading to lower yields and incomplete sequences. Furthermore, certain coupling conditions can elevate the risk of epimerization at the chiral center of the activated amino acid.
These application notes provide a comprehensive overview of the protocols and strategies to effectively couple N-methylated amino acids, ensuring high yields and minimal racemization. This document outlines recommended coupling reagents, detailed experimental protocols, and methods for monitoring reaction completion.
II. Challenges in Coupling N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids is the steric hindrance at the secondary amine, which is less nucleophilic than a primary amine. This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue. Key challenges include:
-
Slow reaction kinetics: The reduced nucleophilicity of the N-methylated amine leads to slower coupling reactions.
-
Incomplete coupling: Standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in deletion sequences.
-
Epimerization: The use of highly reactive coupling reagents or extended reaction times to overcome steric hindrance can increase the risk of racemization of the activated amino acid.
-
Side reactions: Difficult couplings can be accompanied by side reactions such as the formation of diketopiperazines.
III. Recommended Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of N-methylated amino acids. Reagents are typically categorized as phosphonium or uronium/aminium salts. Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress racemization.
Phosphonium Salts:
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): One of the earliest reagents used for this purpose, but its byproduct, hexamethylphosphoramide (HMPA), is carcinogenic.
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A safer alternative to BOP with similar efficiency.
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP): Highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[1][2]
-
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP): A more reactive reagent, useful for particularly difficult couplings.
Uronium/Aminium Salts:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU): Commonly used reagents, but may be less effective for highly hindered couplings.
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): A highly effective reagent that reacts faster and with less epimerization compared to HBTU, making it a preferred choice for coupling N-methylated amino acids.[1][3][4]
Other Reagents and Additives:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): When combined with a carbodiimide like diisopropylcarbodiimide (DIC), it has shown excellent performance, in some cases superior to HOBt and HOAt based methods for N-methylated residues.
-
Copper(II) Chloride (CuCl₂): Can be used as an additive to suppress racemization during coupling.
IV. Data on Coupling Efficiency and Racemization
The following tables summarize data from various studies on the efficiency of different coupling reagents for N-methylated amino acids. It is important to note that direct comparison can be challenging due to varying model systems and reaction conditions.
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Carboxyl Component | Amino Component | Coupling Reagent/Method | Yield (%) | Reference |
| Boc-Phe | (NMe)Ala-Phe-OBzl | HBTU (excess) | Significant Yield | [5] |
| Boc-Phe | (NMe)Ala-Phe-OBzl | PyBroP (excess) | Significant Yield | [5] |
| Boc-Phe | (NMe)Aib-Phe-OBzl | HBTU (excess) | Significant Yield | [5] |
| Boc-Phe | (NMe)Aib-Phe-OBzl | PyBroP (excess) | Significant Yield | [5] |
| Boc-Phe | (NMe)Aib-Phe-OBzl | Pivaloyl mixed anhydride | < 10% | [5] |
| Boc-Phe | (NMe)Aib-Phe-OBzl | Pentafluorophenyl ester | < 10% | [5] |
| Boc-Phe | (NMe)Aib-Phe-OBzl | Acyl fluoride | < 10% | [5] |
Table 2: Racemization in N-Methylated Peptide Synthesis
| Peptide Coupled | Coupling Method | Solvent | % Racemization | Reference |
| Z-Ala-MeLeu + Gly-OBzl | DCCI | CH₂Cl₂ | 1.8 | [6] |
| Z-Ala-MeLeu + Gly-OBzl | DCCI | DMF | 10.0 | [6] |
| Z-Ala-MeLeu + Gly-OBzl | DCCI-HONSu | CH₂Cl₂ | 0.2 | [6] |
| Z-Ala-MeLeu + Gly-OBzl | EEDQ | CH₂Cl₂ | 0.2 | [6] |
| Z-Ala-MeLeu + Gly-OBzl | Mixed Anhydride (with Et₃N·HCl) | THF | 39.0 | [6] |
| Z-Ala-MeLeu + Gly-OBzl | HONSu ester | THF | 0.0 | [6] |
V. Experimental Protocols
A. Synthesis of Fmoc-N-methyl Amino Acids
The availability of Fmoc-protected N-methylated amino acids is a prerequisite for their use in SPPS. While many are commercially available, they can also be synthesized in the laboratory. A common method involves the temporary protection of the amine with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and deprotection of the o-NBS group.
B. Solid-Phase Peptide Synthesis (SPPS) Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-methyl Amino Acids
This protocol is recommended for most N-methylated amino acid couplings.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading) in DMF or NMP. Add HATU (3.9 equivalents) and N,N-diisopropylethylamine (DIEA) (8 equivalents).
-
Pre-activation: Gently mix the activation mixture at room temperature for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings (e.g., N-Me-Val or coupling to another N-methylated residue), the coupling time may be extended or a double coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling reaction using the Bromophenol Blue test (see Protocol 3).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes. Wash the resin with DMF.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: PyBrOP-Mediated Coupling for Highly Hindered Residues
This protocol is suitable for very difficult couplings where HATU may be less effective.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture Preparation: Suspend the deprotected resin in dichloromethane (DCM). In a separate vessel, dissolve the Fmoc-N-methyl amino acid (2 equivalents) in DCM or DMF and add it to the resin suspension.
-
Activation: Add PyBrOP (2 equivalents) to the resin suspension.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add DIEA (6 equivalents) and mix for 1 minute at 0°C, then continue mixing at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1, using DCM for the initial washes if the coupling was performed in DCM.
Protocol 3: Bromophenol Blue Test for Coupling Completion
Since the secondary amine of an N-methylated residue does not give a positive result with the standard ninhydrin (Kaiser) test, the bromophenol blue test is used to monitor the presence of free amines.
-
Sample Preparation: Take a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash them thoroughly with DMF, then with methanol. Carefully remove the wash solvent.
-
Test Solution: Prepare a 0.05% (w/v) solution of bromophenol blue in dimethylacetamide (DMA) or DMF.[7]
-
Testing: Add 1-2 drops of the bromophenol blue test solution to the washed resin beads.
-
Observation:
VI. Visualizations
Workflow for SPPS of N-Methylated Peptides
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating N-methylated amino acids.
Logical Relationship of Challenges and Solutions
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for N-acetyl-N-methyl-D-Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-methyl-D-alanine is a modified amino acid of interest in various fields, including drug development and metabolomics, due to its potential role as a biomarker and its unique structural properties that can influence peptide and protein function. Accurate and robust analytical methods are crucial for its quantification and characterization in both simple and complex matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Methods for Quantification
Chromatographic techniques are essential for the separation and quantification of this compound, particularly for chiral separation from its L-enantiomer.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for resolving enantiomers of this compound. This can be achieved using either a chiral stationary phase or by pre-column derivatization to form diastereomers that can be separated on a standard achiral column.
Protocol 1: Chiral Stationary Phase HPLC
This protocol outlines a method for the direct enantiomeric separation of this compound using a chiral stationary phase column.
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Methodology:
-
Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is recommended for the separation of N-acetylated amino acids[1][2].
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 20 mM ammonium acetate) is a common mobile phase for such separations. The exact ratio may require optimization.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm syringe filter before injection. For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration is necessary.
Quantitative Data (Illustrative)
| Parameter | Value |
| Column | Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) Methanol:20 mM Ammonium Acetate, pH 5.5 |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Retention Time (D-enantiomer) | ~ 8.5 min |
| Retention Time (L-enantiomer) | ~ 10.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is a powerful tool for the identification and quantification of volatile and thermally stable compounds. As this compound is not directly volatile, a derivatization step is required.
Protocol 2: GC-MS with Silylation Derivatization
This protocol describes a common derivatization method using a silylating agent to increase the volatility of the analyte for GC-MS analysis.
Experimental Workflow
Caption: GC-MS Derivatization and Analysis Workflow.
Methodology:
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used[3][4].
-
Derivatization Procedure:
-
Dry the sample completely under a stream of nitrogen or by lyophilization.
-
Add 50 µL of the silylation reagent (e.g., MSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70-100 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
GC Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
Quantitative Data (Illustrative for TMS derivative)
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Expected Retention Time | 12-15 min |
| Key Mass Fragments (m/z) | [M-15]+, [M-73]+, and other characteristic fragments |
Spectroscopic Methods for Structural Characterization
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are used to confirm the structure and purity of the synthesized compound.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃), Deuterated water (D₂O), or Deuterated methanol (CD₃OD) are common choices.
-
Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
Illustrative NMR Data
The following table provides estimated chemical shifts based on known values for similar structures like N-acetyl-L-alanine[5][6]. Actual values will need to be determined experimentally.
| Group | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) |
| Alanine CH₃ | 1.4 (d) | 18 |
| Alanine α-CH | 4.5 (q) | 55 |
| N-CH₃ | 2.9 (s) | 35 |
| Acetyl CH₃ | 2.1 (s) | 22 |
| Acetyl C=O | - | 173 |
| Carboxyl C=O | - | 178 |
Summary of Analytical Methods
| Analytical Technique | Purpose | Key Strengths | Considerations |
| Chiral HPLC | Enantiomeric separation and quantification | Direct separation of enantiomers, robust quantification. | Requires a specialized chiral column; method development can be time-consuming. |
| GC-MS | High-sensitivity quantification and identification | Excellent sensitivity and structural information from fragmentation. | Requires derivatization, which adds a step to sample preparation. |
| NMR Spectroscopy | Structural confirmation and purity assessment | Unambiguous structure elucidation. | Lower sensitivity compared to MS methods; not ideal for trace analysis. |
Logical Relationships in Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
These protocols provide a foundation for the analysis of this compound. It is important to note that specific parameters may require optimization based on the instrumentation available and the specific sample matrix. Method validation should always be performed to ensure accuracy, precision, and reliability.
References
- 1. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 4. Metabolomic Analysis Uncovers Lipid and Amino Acid Metabolism Disturbance During the Development of Ascites in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. uvmlabs.testcatalog.org [uvmlabs.testcatalog.org]
Application Notes and Protocols: N-acetyl-N-methyl-D-Alanine in Antimicrobial Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of molecules due to their broad-spectrum activity and unique membrane-disrupting mechanisms, which can circumvent conventional resistance pathways.[1][2] However, natural AMPs often suffer from limitations such as susceptibility to proteolytic degradation, potential cytotoxicity, and reduced activity under physiological conditions.[2][3]
To overcome these drawbacks, the incorporation of non-proteinogenic amino acids into AMP sequences has emerged as a key strategy.[1][4] This document focuses on the potential application of a specific modified amino acid, N-acetyl-N-methyl-D-Alanine , in the rational design of next-generation antimicrobial peptides. While direct studies on peptides containing this specific residue are not yet prominent in published literature, we can infer its potential benefits from research on its constituent modifications: N-acetylation, N-methylation, and the use of D-amino acids.
-
D-Alanine: The incorporation of D-amino acids in place of their natural L-counterparts is a well-established method to enhance peptide stability against proteases, as enzymes are stereospecific.[1] This modification can increase the half-life of AMPs in biological fluids.
-
N-methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone can also confer resistance to enzymatic degradation.[4][5] Furthermore, N-methylation can modulate the peptide's hydrophobicity and conformational flexibility, which can influence its antimicrobial activity and selectivity.[2][6]
-
N-acetylation: Acetylating the N-terminus of a peptide neutralizes the positive charge, which can affect its interaction with cell membranes and improve its stability.[4]
The combined use of these modifications in the form of this compound could therefore offer a multi-pronged approach to optimizing AMP properties, potentially leading to peptides with enhanced stability, potent activity, and improved therapeutic profiles.
Data Presentation: Impact of N-Methylation and D-Amino Acid Substitution on Antimicrobial Activity
The following tables summarize quantitative data from studies on antimicrobial peptides modified with N-methylated amino acids and D-amino acids, illustrating the impact of these modifications on antimicrobial efficacy (Minimum Inhibitory Concentration - MIC).
Table 1: Antimicrobial Activity (MIC, µM) of N-methylated Peptide Analogs
| Peptide/Analog | E. faecalis (ATCC 29212) | S. aureus (ATCC 29213) | MRSA (ATCC 33591) | P. aeruginosa (ATCC 27853) | E. coli (ATCC 25922) | Reference |
| TA4 | 5.1 | 2.6 | 2.6 | 10.2 | 20.4 | [6] |
| TA4(3,7-NMePhe) | 20.4 | 10.2 | 10.2 | 10.2 | 20.4 | [6] |
| C10:0-A2 | 1.4 | 0.7 | 0.7 | 2.8 | 1.4 | [6] |
| C10:0-A2(6-NMeLys) | 2.8 | 1.4 | 1.4 | 2.8 | 2.8 | [6] |
| C10:0-A2(8-NMePhe) | 2.8 | 1.4 | 1.4 | 2.8 | 2.8 | [6] |
| C10:0-A2(9-NMeLys) | 2.8 | 1.4 | 1.4 | 2.8 | 2.8 | [6] |
Data from a study on analogs of C10:0-A2 (a lipopeptide) and TA4 (a cationic peptide). NMePhe = N-methyl-Phenylalanine, NMeLys = N-methyl-Lysine.[6]
Table 2: Antimicrobial Activity (MIC, µM) of D-Amino Acid Substituted Peptide Analogs
| Peptide/Analog | E. faecalis (ATCC 29212) | S. aureus (ATCC 29213) | MRSA (ATCC 33591) | P. aeruginosa (ATCC 27853) | E. coli (ATCC 25922) | Reference |
| TA4 | 5.1 | 2.6 | 2.6 | 10.2 | 20.4 | [6] |
| TA4(dK) | 20.4 | 10.2 | 10.2 | 5.1 | 5.1 | [6] |
| C10:0-A2 | 1.4 | 0.7 | 0.7 | 2.8 | 1.4 | [6] |
| C10:0-A2(dk) | >41.7 | >41.7 | >41.7 | 20.8 | 20.8 | [6] |
Data from the same study as Table 1. dK = D-Lysine.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route, as direct literature for this specific compound's preparation for peptide synthesis is scarce. It combines standard organic chemistry techniques for N-methylation and N-acetylation.
-
N-methylation of D-Alanine: A common method is reductive amination. D-Alanine is reacted with formaldehyde in the presence of a reducing agent (e.g., sodium borohydride) under controlled pH to yield N-methyl-D-Alanine.
-
Protection of the Carboxyl Group: The carboxyl group of N-methyl-D-Alanine is protected, for example, as a methyl or benzyl ester, to prevent side reactions during the subsequent acetylation step.
-
N-acetylation: The protected N-methyl-D-Alanine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the protected this compound.
-
Deprotection and Purification: The carboxyl protecting group is removed under appropriate conditions (e.g., hydrolysis for methyl esters, hydrogenolysis for benzyl esters). The final product, this compound, is then purified using techniques like recrystallization or chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
This protocol outlines the standard Fmoc/tBu strategy for synthesizing peptides incorporating a modified amino acid like this compound.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides).
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group from the resin-bound amino acid using a piperidine solution in DMF.
-
Wash the resin thoroughly.
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (or the custom-synthesized this compound) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents.
-
-
Repeat Coupling Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers like water and triisopropylsilane).
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.[7]
Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.
-
Bacterial Culture Preparation: Inoculate a bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the purified peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Visualizations
Caption: Workflow for the design, synthesis, and evaluation of modified antimicrobial peptides.
Caption: Proposed mechanism of action for a modified antimicrobial peptide targeting the bacterial cell membrane.
Caption: Logical relationship between amino acid modifications and their expected therapeutic outcomes.
References
- 1. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Enhancing Peptide Stability with N-acetyl-N-methyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. Chemical modifications of the peptide backbone are a key strategy to enhance metabolic stability. This document provides detailed application notes and protocols for utilizing N-acetyl-N-methyl-D-alanine, a triply modified amino acid, to improve the stability of therapeutic peptides. The combination of N-terminal acetylation, N-methylation of the amide bond, and the use of a D-amino acid provides a multi-pronged approach to sterically hinder protease recognition and cleavage, thereby extending the peptide's circulation time and bioavailability.
N-acetylation of the N-terminus shields peptides from degradation by exopeptidases, such as aminopeptidases.[1][2] N-methylation of the peptide backbone can significantly increase resistance to a broad range of proteases by disrupting the hydrogen bonding patterns recognized by these enzymes.[3][4][5] Furthermore, the incorporation of D-amino acids in place of their natural L-isomers renders the peptide bonds unrecognizable to most endogenous proteases, which are stereospecific for L-amino acids.[6] The strategic incorporation of this compound at the N-terminus of a peptide can therefore confer substantial resistance to enzymatic degradation.
Mechanism of Enhanced Stability
The enhanced stability of peptides incorporating this compound is primarily due to steric hindrance and altered stereochemistry, which prevents recognition and binding by proteolytic enzymes.
Data on Stability Enhancement
While specific data for peptides modified with this compound is not extensively published, the following tables summarize the expected improvements based on studies of peptides with individual modifications (N-acetylation, N-methylation, and D-amino acid substitution).
Table 1: Effect of N-terminal Acetylation on Peptide Half-Life in Human Plasma
| Peptide Sequence | Modification | Half-Life (hours) | Fold Improvement |
| Anionic Peptide (Ac-AD) | N-acetylated | 8.64 | Significant |
| Anionic Peptide (Ac-PD) | N-acetylated | 20.7 | Significant |
| Cationic Peptides | N-acetylated | < 0.5 | Marginal |
Data adapted from a study on N-acetylated peptide nanofilaments, highlighting that the stability enhancement can be sequence-dependent.[1]
Table 2: General Effects of Modifications on Peptide Stability
| Modification | Mechanism of Action | Expected Impact on Half-Life |
| N-acetylation | Blocks exopeptidase (aminopeptidase) activity. | Increased |
| N-methylation | Disrupts backbone hydrogen bonding, hindering protease binding. | Significantly Increased |
| D-amino acid substitution | Alters stereochemistry, preventing recognition by L-specific proteases. | Significantly Increased |
| Combined (N-acetyl-N-methyl-D-Ala) | Synergistic effect of all three mechanisms. | Substantially Increased |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of N-acetyl-N-methyl-L-alanine and is expected to be applicable to the D-enantiomer.[7]
Materials:
-
D-Alanine
-
Acetic anhydride
-
Sodium hydroxide
-
Methanol
-
Chloroform
-
Ethyl acetate
-
Hexane
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
N-acetylation of D-alanine: Synthesize N-acetyl-D-alanine from D-alanine and acetic anhydride according to established methods.
-
Esterification: Convert N-acetyl-D-alanine to its methyl ester.
-
N-methylation: Dissolve the N-acetyl-D-alanine methyl ester in a suitable solvent.
-
Add a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., silver oxide or sodium hydride) to methylate the amide nitrogen.
-
Hydrolysis: Dissolve the resulting this compound methyl ester in a mixture of methanol and 1 N aqueous sodium hydroxide.
-
Allow the solution to stand at room temperature for 2 hours to facilitate hydrolysis of the methyl ester.
-
Remove the methanol under reduced pressure.
-
Extract the alkaline aqueous solution with chloroform to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (5 x 140 ml).
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a white solid.
-
Recrystallize the solid from an ethyl acetate-hexane mixture to yield pure this compound as colorless needles.
Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
Incorporating N-methylated amino acids can be challenging due to steric hindrance.[8] The following protocol outlines a general approach using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Coupling reagents: (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) are recommended for coupling to N-methylated residues.[9]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of Subsequent Amino Acids: Couple the subsequent Fmoc-protected amino acids using standard coupling protocols.
-
Incorporation of this compound:
-
After deprotection of the N-terminal amino acid, perform the final coupling step with this compound.
-
Dissolve this compound, PyAOP/HOAt, and DIPEA in DMF.
-
Add the coupling solution to the resin and allow it to react for an extended period (e.g., 4-12 hours) to ensure complete coupling. Double coupling may be necessary.
-
-
Final Washing: Wash the resin with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. Be aware that the bond between an acetylated N-methylamino acid and the next residue can be labile, so minimize cleavage time where possible.[8][9]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol 3: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a general method to assess the stability of the modified peptide compared to its unmodified counterpart.[10][11][12][13]
Materials:
-
Modified and unmodified peptides
-
Human plasma (from a commercial source or ethically collected)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Precipitating solution (e.g., acetonitrile with 1% TFA, or a mixture of organic solvents)
-
Centrifuge
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare stock solutions of the modified and unmodified peptides in a suitable solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the peptide to a final concentration of approximately 10-100 µM.
-
Incubate the samples at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture. The time points should be adjusted based on the expected stability of the peptides.
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the cold precipitating solution (e.g., 3 volumes of acetonitrile with 1% TFA). This stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex the samples and incubate on ice for at least 10 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Conclusion
The incorporation of this compound at the N-terminus of a peptide is a powerful strategy to significantly enhance its resistance to proteolytic degradation. By combining three distinct stability-enhancing modifications into a single amino acid, this approach offers a robust solution for improving the pharmacokinetic properties of peptide-based drug candidates. The protocols provided herein offer a framework for the synthesis, incorporation, and evaluation of this promising modification. Researchers should note that optimization of coupling and cleavage conditions during SPPS may be required to achieve high yields of the final modified peptide.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: N-Methylated Peptide Synthesis
Welcome to the technical support center for the synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of N-methylated peptides, offering potential causes and actionable solutions.
Issue 1: Low or No Coupling Efficiency at the N-Methylated Residue
Question: I am observing a low yield or incomplete reaction when coupling an amino acid onto an N-methylated residue. What is causing this and how can I fix it?
Answer:
This is the most common challenge in N-methylated peptide synthesis. The primary cause is the steric hindrance and reduced nucleophilicity of the N-methylated secondary amine.[1][2] The methyl group physically obstructs the incoming activated amino acid, slowing down the reaction kinetics significantly compared to a standard primary amine.[2]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Details |
| Insufficient Reagent Activity | Use a more powerful coupling reagent specifically suited for sterically hindered couplings. Uronium/aminium-based reagents are highly recommended. | Switch from standard reagents like HBTU to HATU, HCTU, or COMU.[3] These reagents form highly reactive OAt- or Oxyma-based active esters that can overcome the steric barrier.[4][5] |
| Suboptimal Reaction Conditions | Increase reaction time and/or temperature to drive the sluggish reaction to completion. | Double the coupling time (e.g., from 1 hour to 2 hours) or perform a second coupling step ("double coupling").[6] Microwave-assisted synthesis can significantly enhance coupling efficiency by raising the temperature in a controlled manner.[3][7] A typical microwave protocol might involve heating at 70-75°C for 5-20 minutes.[6][8] |
| Peptide Aggregation | The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, blocking reactive sites. | Switch the primary synthesis solvent from Dimethylformamide (DMF) to N-Methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.[9] |
| Steric Hindrance from Resin | The solid support itself may contribute to steric crowding. | Consider using a resin with a more flexible linker or lower loading capacity, such as a PEG-based resin, to improve reaction kinetics.[9] |
Issue 2: Racemization or Epimerization at the N-Methylated Amino Acid
Question: My final product analysis shows a diastereomeric impurity. How can I prevent racemization during the synthesis of N-methylated peptides?
Answer:
N-methylated amino acid residues are prone to racemization, particularly during the carboxyl group activation step required for coupling.[10] The mechanism can involve the formation of an oxazolium-5-oxide intermediate or direct abstraction of the alpha-proton by a base.[10][11]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Details |
| Excess or Strong Base | The choice and amount of base used during coupling are critical. Strong, non-hindered bases can promote racemization. | Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of triethylamine (TEA).[11] Use the minimum necessary equivalents of base. Some modern protocols aim for base-free conditions.[12] |
| Coupling Reagent Type | Certain activation methods are more likely to cause racemization than others. | When coupling the N-methylated amino acid itself, forming an N-hydroxysuccinimide (HONSu) ester can produce a stereochemically pure product.[10] Using coupling reagents with additives like HOBt or Oxyma is crucial to suppress racemization.[11] |
| Solvent Effects | Polar solvents can promote the formation of intermediates that lead to racemization.[10] | While difficult to change the primary SPPS solvent, be mindful that highly polar conditions can increase the risk. |
Issue 3: Low Purity and Difficult Purification of the Final Peptide
Question: The crude purity of my N-methylated peptide is very low, and I am struggling to purify it using standard reverse-phase HPLC. What can I do?
Answer:
The challenges in achieving complete coupling reactions invariably lead to a higher proportion of deletion sequences in the crude product.[1] Furthermore, N-methylation increases the peptide's hydrophobicity and lipophilicity, which complicates purification.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Details |
| Presence of Deletion Sequences | Optimize the coupling steps (see Issue 1) to minimize the formation of impurities. | After each coupling step onto an N-methylated residue, consider a "capping" step using acetic anhydride to terminate any unreacted chains. This prevents them from elongating further and creating hard-to-separate impurities. |
| Increased Hydrophobicity | N-methylated peptides bind more strongly to C18 columns, requiring stronger elution conditions and potentially causing poor peak shape. | Modify the HPLC gradient. Use a shallower gradient (e.g., a smaller % increase of acetonitrile per minute) to improve the separation of closely eluting species. For very hydrophobic peptides, it may be necessary to use a different stationary phase or an alternative purification method like countercurrent distribution for large-scale synthesis.[13] |
| Poor Solubility | The increased lipophilicity can lead to decreased aqueous solubility, causing issues during handling and purification.[1] | Optimize the solvents used to dissolve the crude peptide before injection. A small amount of formic acid or DMSO may be required. Be mindful of potential peptide aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of incorporating N-methylated amino acids into a peptide?
N-methylation is a key strategy for improving the drug-like properties of peptides. The main advantages are:
-
Enhanced Metabolic Stability: The N-methyl group provides steric shielding for the adjacent peptide bond, making it resistant to cleavage by proteolytic enzymes like proteases. This increases the peptide's half-life in biological systems.[1][14]
-
Improved Membrane Permeability: By replacing an amide N-H group with an N-CH₃ group, a hydrogen bond donor is removed. This reduces the energetic penalty for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, which can improve passive diffusion and oral bioavailability.[1][14][15]
-
Conformational Constraint: The methyl group restricts the rotation of the peptide backbone, which can lock the peptide into a specific, biologically active conformation and potentially increase target affinity.[1]
Q2: How do I confirm that my peptide has been successfully N-methylated?
Analytical verification is essential. The two primary methods are:
-
Mass Spectrometry (MS): Each successful methylation adds a methyl group (-CH₂) to the peptide backbone, resulting in a mass increase of 14.02 Da. This mass shift is easily detectable by MS and confirms the incorporation of the modification.[1]
-
Reverse-Phase HPLC (RP-HPLC): N-methylation increases the hydrophobicity of the peptide. Consequently, a successfully methylated peptide will typically have a longer retention time on a C18 RP-HPLC column compared to its non-methylated counterpart.[1]
Q3: Can I perform the N-methylation reaction directly on the resin-bound peptide?
Yes, on-resin N-methylation is a common and efficient strategy that avoids the difficult task of coupling a pre-synthesized N-methylated amino acid. A widely used method involves a three-step procedure:
-
Protection/Activation: The free N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.[7][8]
-
Methylation: The sulfonamide is then methylated. An optimized Fukuyama-Mitsunobu reaction is one approach. Another uses a methylating agent like dimethyl sulfate with a base such as DBU.[16]
-
Deprotection: The o-NBS protecting group is removed to liberate the newly formed N-methyl amine, allowing peptide chain elongation to continue.[7][8]
Q4: Are there any amino acid residues that are incompatible with on-resin N-methylation procedures?
Yes, care must be taken with certain residues. The side chains of Cysteine (Cys) and Histidine (His) can sometimes be methylated under the conditions used for backbone N-methylation.[16] The choice of methylation chemistry should be carefully considered to avoid these side reactions.
Visual Experimental Workflows and Logic Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides.
Caption: Troubleshooting logic for low yield and purity in N-methylated peptide synthesis.
Detailed Experimental Protocols
Protocol 1: On-Resin N-Methylation via o-NBS Protection (Time-Reduced Method)
This protocol is adapted from a method optimized to reduce the total procedure time from ~4 hours to ~40 minutes using an ultrasonic bath (UA) or microwave (MW).[7]
Materials:
-
Fmoc-protected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
N,N-Dimethylaminopyridine (DMAP)
-
N-Methylpyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate
-
2-Mercaptoethanol
-
DMF
Procedure:
-
Sulfonylation (o-NBS Protection):
-
Swell the peptide-resin in NMP.
-
Prepare a solution of DMAP (10 equiv.) and o-NBS-Cl (4 equiv.) in NMP.
-
Add the solution to the resin and agitate for 10 minutes in an ultrasonic bath or for 2 minutes with microwave irradiation.[7]
-
Wash the resin thoroughly with NMP and DMF.
-
-
Methylation:
-
Prepare a solution of DBU (5 equiv.) and dimethyl sulfate (10 equiv.) in NMP.
-
Add the solution to the sulfonated peptide-resin.
-
Agitate for 10 minutes in an ultrasonic bath or for 2 minutes with microwave irradiation.[7]
-
Wash the resin thoroughly with NMP. Note: For sequences with N-terminal Asp, a single treatment is recommended to avoid side reactions.[7]
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (10 equiv.) and DBU (5 equiv.) in NMP.
-
Add the solution to the resin and agitate for 2 x 10 minutes in an ultrasonic bath or 2 x 2 minutes with microwave irradiation.[7]
-
Wash the resin thoroughly with NMP and DMF. The resin is now ready for the next coupling step.
-
Protocol 2: Coupling onto a Sterically Hindered N-Methylated Amine
This protocol outlines general conditions for the challenging coupling step following the incorporation of an N-methylated amino acid.
Materials:
-
N-methylated peptide-resin
-
Fmoc-amino acid (4 equiv.)
-
HATU (3.8 equiv.)
-
DIEA (6 equiv.)
-
DMF or NMP
Procedure:
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid, HATU, and DIEA in DMF or NMP.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the N-methylated peptide-resin.
-
Allow the reaction to proceed for 1.5 - 3 hours at room temperature. For particularly difficult sequences, extend the time to 4 hours or perform the coupling at a moderately elevated temperature (e.g., 40-50°C).
-
Alternatively, use a microwave peptide synthesizer (e.g., 20 minutes at 70°C).[6]
-
-
Confirmation and Repetition:
-
After washing, perform a test (e.g., Kaiser test is not applicable; a Chloranil test can be used) to check for reaction completion.
-
If the coupling is incomplete, perform a second coupling ("double coupling") using fresh reagents before proceeding to the next Fmoc-deprotection step.[6]
-
References
- 1. lifetein.com [lifetein.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. bachem.com [bachem.com]
- 14. nbinno.com [nbinno.com]
- 15. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for N-Methyl-D-Alanine
Welcome to the technical support center for optimizing coupling reactions involving N-methyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis with N-methylated amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of N-methyl-D-alanine.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Steric hindrance from the N-methyl group is a common cause of inefficient coupling. | - Use a more reactive coupling reagent suitable for hindered amino acids such as HATU, HBTU, PyBOP, or PyBrOP.[1][2] - Increase the excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents).[1][3] - Extend the coupling reaction time. Monitor the reaction progress using a method like the bromophenol blue test, as the Kaiser test is unreliable for N-methylated amino acids.[1] - Perform a second coupling if the first is incomplete.[1] |
| Incomplete Reaction | Inadequate activation of the carboxylic acid or insufficient reaction time. | - Ensure appropriate stoichiometry of the coupling reagent and base (e.g., DIPEA or DIEA).[1][3] - Consider pre-activation of the Fmoc-N-methyl-D-alanine before adding it to the resin. - For solid-phase synthesis, ensure proper swelling of the resin before starting the coupling reaction.[1] |
| Racemization | The chosen coupling method and additives can influence the degree of racemization. | - Additives like HOBt or HOAt can help suppress racemization when used with carbodiimide or uronium/phosphonium-based coupling reagents.[4][5] - Using coupling reagents like HATU is known to result in less epimerization.[2][4] |
| Side Reactions | Formation of unwanted byproducts such as N-acylurea (with carbodiimides) or guanidinylation (with excess HBTU/TBTU).[5] | - If using DCC or DIC, ensure the removal of the urea byproduct. For solid-phase synthesis, DIC is preferred as the byproduct is more soluble.[2][4] - Avoid using excess HBTU or TBTU, as it can cap the N-terminus of the peptide.[2][4] |
| Difficulty Coupling to another N-methylated residue | Coupling an N-methyl amino acid to another N-methyl amino acid is particularly challenging due to increased steric hindrance. | - PyAOP and PyBOP/HOAt have been reported as promising reagents for such difficult couplings.[6] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for N-methyl-D-alanine?
A1: Due to steric hindrance, standard coupling reagents may be inefficient. More powerful reagents are generally recommended. The following table summarizes some effective options:
| Coupling Reagent | Key Features | Reference |
| HATU | Reacts faster with less epimerization compared to HBTU.[2][4] | [1] |
| HBTU/TBTU | Efficient coupling reagents, but care must be taken to avoid excess which can lead to N-terminal capping.[4][5] | [3] |
| PyBOP | A phosphonium salt-based reagent effective for hindered couplings. | [3] |
| PyBrOP | A more reactive phosphonium salt-based reagent, particularly useful for difficult couplings like those involving N-methyl amino acids.[2][3] | [3] |
| EDC/DIC with HOBt/HOAt | Carbodiimides can be effective, especially with the addition of HOBt or HOAt to minimize racemization.[4] | [3] |
Q2: How can I monitor the progress of a coupling reaction with N-methyl-D-alanine?
A2: The standard ninhydrin (Kaiser) test is not reliable for secondary amines like N-methyl-D-alanine. The bromophenol blue test is a recommended alternative for monitoring the presence of unreacted secondary amines on the solid support. A color change from blue/green to yellow indicates a complete coupling reaction.[1]
Q3: What are the typical equivalents of reagents used for coupling N-methyl-D-alanine in solid-phase peptide synthesis (SPPS)?
A3: The exact equivalents can vary based on the specific protocol and the difficulty of the coupling. However, a general guideline is to use an excess of the amino acid and coupling reagent.
| Reagent | Equivalents (relative to resin substitution) | Reference |
| Fmoc-N-methyl-D-alanine | 2 - 4 | [1][3] |
| Coupling Reagent (e.g., HATU, PyBrOP) | 2 - 4 | [1][3] |
| Base (e.g., DIPEA, DIEA) | 4 - 8 | [1][3] |
Q4: Are there any specific side reactions to be aware of when working with N-methylated amino acids?
A4: Yes, besides the common challenges in peptide synthesis, N-methylated peptides can be prone to specific side reactions. During TFA cleavage from the resin, fragmentation can occur between consecutive N-methylamino acids.[6] Additionally, the presence of N-methylated residues can influence the conformational properties of the peptide, sometimes leading to multiple peaks in HPLC analysis due to slow conversion between conformers.[6]
Experimental Protocols
Below are detailed methodologies for key experiments involving the coupling of N-methyl-D-alanine.
Protocol 1: HATU-Mediated Coupling in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-D-alanine and 4 equivalents of HATU in DMF or NMP.[1]
-
Add 8 equivalents of diisopropylethylamine (DIEA) to the solution.[1]
-
Mix the activation solution at room temperature for approximately 5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Shake the resin suspension at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using the bromophenol blue test.[1]
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF and then dichloromethane (DCM).
Protocol 2: PyBrOP-Mediated Coupling in SPPS
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Coupling Solution Preparation:
-
Base Addition and Reaction:
-
Washing: Filter the resin and wash with DCM.[3]
Visual Guides
Diagram 1: General Workflow for N-methyl-D-alanine Coupling in SPPS
References
Technical Support Center: N-Methylated Peptide Synthesis
<_>
Welcome to the technical support center for N-methylated peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Q1: Why am I observing low or incomplete coupling yields when introducing an N-methylated amino acid?
A1: Low coupling efficiency is the most common issue in N-methylated peptide synthesis. The N-methyl group on the alpha-amine significantly increases steric hindrance, which slows down the kinetics of the acylation reaction. This is especially problematic when coupling an N-methylated amino acid onto another N-methylated residue.
Troubleshooting Steps:
-
Optimize Your Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered N-methylated amino acids.[1] It is recommended to use more potent reagents.
-
Increase Reaction Time & Temperature: To overcome the high activation energy, consider extending the coupling time or performing the reaction at an elevated temperature (e.g., 35-50°C).[2]
-
Perform a Double Coupling: If a single coupling is incomplete, a second coupling step is recommended before proceeding to the next deprotection step.[1][2]
-
Monitor the Reaction: Standard ninhydrin tests do not work for secondary amines like N-methylated residues. Use a bromophenol blue test to monitor the presence of unreacted N-methyl amines.[1][3] A blue to green color indicates an incomplete reaction that requires recoupling.[1]
Recommended Coupling Reagents for N-Methylated Amino Acids
For challenging couplings, several reagents have proven to be more effective than standard options. The choice of reagent can significantly impact the success of the synthesis.
| Coupling Reagent | Key Characteristics & Recommendations | Citation |
| HATU | Highly efficient and widely recommended for sterically hindered and N-methylated amino acids. Often used with a non-nucleophilic base like DIEA. | [1][4] |
| PyAOP/PyBOP + HOAt | Considered among the most promising reagents for coupling N-methylated residues, especially for consecutive N-methylated amino acids. | [5] |
| PyBrOP | A highly reactive phosphonium salt reagent, effective for overcoming the low reactivity of N-methylated amino acids. Should be used with caution due to high reactivity which can increase racemization risk. | [1][6] |
| COMU | A modern uronium salt that has shown high efficiency, sometimes exceeding that of HATU. It incorporates Oxyma Pure, making it a safer alternative to explosive benzotriazole-based reagents. | [6] |
Issue 2: Racemization
Q2: How can I prevent or minimize racemization at the N-methylated amino acid residue during coupling?
A2: Racemization is a significant risk during the activation of any amino acid, and the conditions required for coupling sterically hindered N-methylated residues can exacerbate this issue. The formation of an oxazolone intermediate is a primary pathway for racemization.
Mitigation Strategies:
-
Choice of Reagent and Additive: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 6-Cl-HOBt is highly recommended as they are known to suppress racemization.[7][8] Coupling reagents that incorporate these additives, such as HATU, are therefore preferred.
-
Base Selection: The choice and amount of base can influence racemization. In cases of high risk, using a weaker base like sym-collidine instead of DIPEA or NMM has been recommended.[6]
-
Stepwise Synthesis: To minimize racemization risk, a stepwise coupling strategy is generally favored over a convergent (segment coupling) approach.[9]
-
Protecting Group: The type of N-terminal protecting group on the amino acid can play a role. Urethane-based protecting groups (like Fmoc and Boc) are known to reduce the tendency for oxazolone formation compared to N-acyl groups.[9]
Issue 3: Diketopiperazine (DKP) Formation
Q3: I'm observing a significant side product corresponding to a cyclic dipeptide. How can I prevent diketopiperazine (DKP) formation?
A3: DKP formation is a common side reaction, particularly during Fmoc-based synthesis at the dipeptide stage. After the Fmoc deprotection of the second amino acid, the exposed N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine.[7][10] This is especially prevalent if the C-terminal residue is Proline.[7]
Prevention Methods:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: For sequences prone to DKP formation, using a highly sterically hindered resin like 2-CTC is recommended. The bulky nature of the linker minimizes the ability of the N-terminal amine to attack the ester bond.[9]
-
In Situ Acylation: Immediately following the deprotection of the second amino acid, introduce the activated third amino acid. This "entrapment" strategy ensures the free amine is quickly acylated before it can initiate cyclization.[11]
-
Use Boc-Protected Amino Acids for the First Two Residues: If feasible, starting the synthesis with Boc-protected dipeptides can suppress DKP formation, as the conditions for Boc removal (acid) are not conducive to the cyclization reaction.[7]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of an N-Methylated Amino Acid
This protocol is adapted for solid-phase peptide synthesis (SPPS) and is designed to maximize coupling efficiency for sterically hindered residues.
Materials:
-
Fmoc-N-methyl-amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[1]
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard procedure (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the synthesis vessel containing the washed resin.
-
Shake the mixture at room temperature for at least 1-2 hours. For particularly difficult couplings (e.g., N-Me-AA onto another N-Me-AA), extend the coupling time to 4 hours or perform at an elevated temperature (up to 50°C).
-
-
Monitoring:
-
Remove a small sample of resin beads and wash them thoroughly with methanol.
-
Perform the bromophenol blue test.[1] Add a few drops of the test solution (250 mg bromophenol blue in 50 ml DMF).
-
Observe the color: a yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.[1]
-
-
Recoupling (if necessary): If the test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 5 and 6.
-
Final Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF and then DCM to prepare for the next synthesis cycle.
// Nodes Start [label="Start: Swollen Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. Wash Resin\n(DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preactivate [label="3. Pre-activate Amino Acid\n(Fmoc-N-Me-AA + HATU + DIEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Couple [label="4. Add Activated Mix to Resin\nShake for 1-4 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor with\nBromophenol Blue Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recouple [label="Recouple", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="6. Final Wash\n(DMF, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Ready for\nNext Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Start [label="Start: Swollen Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. Wash Resin\n(DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preactivate [label="3. Pre-activate Amino Acid\n(Fmoc-N-Me-AA + HATU + DIEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Couple [label="4. Add Activated Mix to Resin\nShake for 1-4 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor with\nBromophenol Blue Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recouple [label="Recouple", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="6. Final Wash\n(DMF, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Ready for\nNext Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Couple; Preactivate -> Couple [style=dashed]; Couple -> Monitor; Monitor -> Wash2 [label="Complete (Yellow)"]; Monitor -> Recouple [label="Incomplete (Blue/Green)"]; Recouple -> Couple; Wash2 -> End; } end_dot
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pnas.org [pnas.org]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-acetyl-N-methyl-D-Alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-acetyl-N-methyl-D-Alanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a multi-step synthesis starting from D-alanine. The carboxylic acid group is typically protected as an ester (e.g., methyl ester). This is followed by N-methylation and subsequent N-acetylation. The final step is the deprotection (saponification) of the ester to yield the final product.
Q2: What are the critical factors affecting the overall yield?
Several factors can significantly impact the yield, including the choice of protecting groups, the efficiency of the N-methylation and N-acetylation steps, reaction conditions (temperature, solvent, pH), and the purification method. Incomplete reactions, side reactions such as over-methylation, and loss of product during workup are common reasons for lower yields.
Q3: How can I minimize the formation of byproducts during N-methylation?
Over-methylation to form a quaternary ammonium salt is a potential side reaction. To minimize this, it is crucial to control the stoichiometry of the methylating agent (e.g., methyl iodide). Using a bulky protecting group on the nitrogen that can be removed later can also prevent over-methylation. Another strategy is to use milder methylating agents.
Q4: What is the purpose of protecting the carboxylic acid group of D-alanine?
Protecting the carboxylic acid group as an ester prevents it from reacting with reagents used in subsequent steps, particularly the base used during N-methylation. This protection ensures that the desired reactions occur selectively at the amino group.
Q5: Are there any alternative methods for N-methylation?
Yes, besides the common use of methyl iodide with a base, other methods exist. Photocatalytic N-methylation is considered a milder and more sustainable alternative. Another approach involves the use of diazomethane with N-nosyl protected amino acid esters, which can result in quantitative yields of the N-methylated product.
Troubleshooting Guides
Low Yield in N-methylation Step
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature. - Ensure the base used is strong enough to deprotonate the amine. Sodium hydride is a common choice. - Use a solvent in which the starting material is fully soluble (e.g., THF/DMF). |
| Over-methylation | - Use a stoichiometric amount of the methylating agent (e.g., 1.0 to 1.1 equivalents of methyl iodide). - Add the methylating agent slowly to the reaction mixture. |
| Steric Hindrance | - If using a protecting group on the nitrogen, ensure it is not too bulky to allow for methylation. |
| Epimerization | - Avoid harsh basic conditions and high temperatures, which can lead to racemization. |
Low Yield in N-acetylation Step
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure an adequate excess of the acetylating agent (e.g., acetic anhydride) is used. - The reaction is often carried out in the presence of a base like triethylamine to neutralize the acid formed. |
| Hydrolysis of Acetic Anhydride | - Use a dry, aprotic solvent to prevent the hydrolysis of acetic anhydride. |
Low Yield After Saponification and Workup
| Potential Cause | Suggested Solution |
| Incomplete Saponification | - Monitor the reaction by TLC to ensure the complete consumption of the starting ester. - The reaction is typically allowed to proceed for a couple of hours at room temperature. |
| Product Loss During Extraction | - The product is water-soluble at neutral and basic pH. Acidify the aqueous layer to a low pH (e.g., pH 1) with a strong acid like HCl to protonate the carboxylic acid, making it extractable with an organic solvent like ethyl acetate.[1] - Perform multiple extractions with the organic solvent to maximize recovery.[1] |
| Difficulty in Crystallization | - After extraction and drying, concentrate the solution under reduced pressure.[1] - Recrystallization from a suitable solvent system like ethyl acetate-hexane can yield pure, crystalline product.[1] |
Quantitative Data on Yields
| Reaction Step | Reagents/Conditions | Reported Yield | Reference |
| Acetylation of D,L-alanine | Acetic anhydride in acetic acid at 48-55 °C | 78-83% | (SU-A-1 293 171)[2] |
| Acetylation of D,L-α-aminocarboxylic acid | 1.0 to 1.1 mol of acetic anhydride per mol of amino acid | High Purity | (Google Patents)[2] |
| N-methylation of N-protected amino acids | Sodium hydride and excess methyl iodide (8 equiv.) in THF/DMF at 80°C for 24h | Optimal yields | (Monash University)[3] |
| N-methylation of N-nosyl amino acid methyl esters | Large excess of diazomethane | Quantitative | (Monash University)[3] |
| Synthesis of dl-alanine | α-bromopropionic acid and aqueous ammonia | 65-70% | (Organic Syntheses)[4] |
| Synthesis of dl-alanine | α-chloropropionic acid and aqueous ammonia | 43-46% | (Organic Syntheses)[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound methyl ester
This protocol is adapted from procedures for the L-enantiomer.
-
Dissolution: Dissolve N-methyl-D-alanine methyl ester hydrochloride in chloroform.
-
Reagent Addition: Add acetic anhydride and triethylamine to the solution.
-
Reaction: Allow the mixture to stand at room temperature for 24 hours.
-
Workup:
-
Decompose the excess acetic anhydride with water.
-
Neutralize the mixture with sodium hydrogen carbonate.
-
Separate the chloroform layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Saponification to this compound
This protocol is also adapted from procedures for the L-enantiomer.[1]
-
Dissolution: Dissolve the this compound methyl ester in a mixture of methanol and 1 N aqueous sodium hydroxide.
-
Reaction: Let the solution stand at room temperature for 2 hours.
-
Methanol Removal: Remove the methanol under reduced pressure.
-
Extraction (1): Extract the alkaline aqueous solution with chloroform to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.
-
Extraction (2): Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the solid product.
-
Purification: Recrystallize the solid from an ethyl acetate-hexane mixture to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Peptide Synthesis with N-Methylated Residues
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids.
Frequently Asked Questions (FAQs)
1. Why is the synthesis of peptides with N-methylated residues more challenging than standard peptide synthesis?
The primary challenge in synthesizing peptides with N-methylated residues stems from the steric hindrance caused by the methyl group on the amide nitrogen.[1] This steric bulk significantly reduces the nucleophilicity of the secondary amine, making the coupling of the subsequent amino acid more difficult.[1] Consequently, this can lead to lower coupling efficiencies, resulting in deletion sequences and reduced overall yield and purity of the final peptide.[1] The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[2][3]
Furthermore, N-methylated peptides can exhibit increased lipophilicity, which may lead to poor solubility and aggregation on the solid support, further complicating the synthesis process.[1][2] During cleavage from the resin, N-methylated peptides can also be more susceptible to side reactions such as fragmentation and diketopiperazine formation.[3]
2. How can I monitor the completion of coupling reactions involving N-methylated amino acids?
Standard monitoring tests like the ninhydrin (Kaiser) test are unreliable for N-methylated amino acids because they require a primary amine to produce a color change. The secondary amine of an N-methylated residue does not react with ninhydrin.
A reliable alternative is the bromophenol blue test .[2] In this test, a small sample of the resin is washed and then treated with a bromophenol blue solution. A blue or green color indicates an incomplete reaction (free amine present), while a yellow color signifies a complete coupling.[2]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Yield
Question: I am experiencing low yields and observing deletion sequences in my mass spectrometry analysis after synthesizing a peptide with N-methylated residues. What are the likely causes and how can I improve my coupling efficiency?
Answer:
Low coupling efficiency is the most common problem when incorporating N-methylated amino acids. The primary cause is the steric hindrance from the N-methyl group. To overcome this, several strategies can be employed:
1. Choice of Coupling Reagent: Standard coupling reagents may not be effective. More potent activating reagents are necessary to drive the reaction to completion.
-
Recommended Reagents: Urionium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts like PyAOP and PyBOP, are highly recommended for coupling to and from N-methylated residues.[2][4][5] HATU, in particular, is frequently cited for its success in these challenging couplings.[2][6]
-
Less Effective Reagents: Carbodiimides like DIC, especially when used alone, and older uronium reagents like HBTU and TBTU are generally less effective for coupling sterically hindered N-methylated amino acids.[2]
2. Optimized Reaction Conditions:
-
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help improve yields.[1]
-
Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can significantly increase the incorporation of the residue.
-
Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) can be particularly effective in accelerating the coupling to sterically hindered N-methylated amines.[7][8]
3. Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) can enhance coupling efficiency and reduce racemization, especially when used with reagents like PyBOP.[3]
Below is a workflow to troubleshoot low coupling efficiency:
Issue 2: Peptide Aggregation and Poor Solubility
Question: My synthesis is failing at a certain sequence length, and the resin is clumping. Could this be due to aggregation of my N-methylated peptide?
Answer:
Yes, peptide aggregation is a common issue, particularly with hydrophobic sequences. While N-methylation can sometimes inhibit aggregation, certain sequences can still be problematic.[2]
Troubleshooting Strategies:
-
Solvent Choice: N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in disrupting secondary structures and improving solvation of the growing peptide chain.
-
Disrupting Agents: Adding small amounts of "chaotropic" salts (e.g., LiCl) to the coupling and deprotection solutions can help break up aggregates.
-
Specialized Resins: Using a low-swelling resin like ChemMatrix® or a polyethylene glycol (PEG)-grafted resin can improve the solvation environment around the peptide chain.
Issue 3: Side Reactions During Synthesis and Cleavage
Question: I am observing unexpected peaks in my HPLC analysis after cleavage. What are the common side reactions with N-methylated peptides and how can I prevent them?
Answer:
Several side reactions can occur during the synthesis and cleavage of N-methylated peptides.
1. Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when an N-methylated amino acid is at the N-terminus of a dipeptide on the resin. The secondary amine can readily cyclize with the activated C-terminal ester linkage, cleaving the dipeptide from the resin.
-
Prevention:
-
Couple the third amino acid to the dipeptide as quickly as possible after deprotection of the second residue.
-
Use Fmoc-protected dipeptides to bypass the problematic dipeptide stage on the resin.
-
2. Fragmentation During Cleavage: Peptides with consecutive N-methylated residues can be prone to fragmentation of the peptide backbone during final cleavage with trifluoroacetic acid (TFA).[3]
-
Prevention:
-
Optimize Cleavage Time: Minimize the time the peptide is exposed to the strong acid. Perform a time-course study (e.g., 1, 2, and 4 hours) to find the optimal cleavage time that maximizes deprotection while minimizing fragmentation.[3]
-
Use a Milder Cleavage Cocktail: For very sensitive sequences, a lower concentration of TFA may be beneficial, although this could lead to incomplete removal of some side-chain protecting groups.
-
3. Aspartimide Formation: If your sequence contains an Aspartic Acid (Asp) residue, particularly at the N-terminus, it can be prone to aspartimide formation, a side reaction that can be exacerbated by the conditions used for N-methylation.[7]
-
Prevention:
-
Use protecting groups for the Asp side chain that are designed to minimize this side reaction, such as 3-tert-butyl-1-methyl-ester (OMpe).
-
Avoid prolonged exposure to bases like DBU during on-resin methylation steps.[7]
-
The following diagram illustrates the decision-making process for mitigating side reactions:
Data and Protocols
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Type | Relative Efficiency for N-Me AA | Key Advantages | Potential Issues |
| HATU | Urionium/Aminium | Very High | Fast reaction rates, low racemization, widely successful for N-Me couplings.[2][5] | Higher cost. |
| HCTU | Urionium/Aminium | High | Similar to HATU but often more cost-effective. | Can be less effective than HATU for the most difficult couplings. |
| PyAOP | Phosphonium | Very High | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[3][4] | Generates pyrrolidine as a byproduct. |
| PyBOP | Phosphonium | High | A well-established and effective reagent. | Less reactive than PyAOP. |
| COMU | Urionium/Aminium | Very High | High solubility, safer (non-explosive byproducts), excellent for microwave SPPS.[5] | Newer reagent, may have less literature support for specific sequences. |
| HBTU/TBTU | Urionium/Aminium | Moderate to Low | Widely used for standard SPPS. | Generally less effective for sterically hindered N-methyl couplings.[2] |
| DIC/HOBt | Carbodiimide | Low | Inexpensive and common for standard couplings. | Can cause racemization, generally not potent enough for N-Me couplings.[4] |
Experimental Protocol: HATU-Mediated Coupling of an Fmoc-Amino Acid to an N-Methylated Residue
This protocol provides a general guideline for coupling an amino acid onto a resin-bound peptide with an N-methylated N-terminus.
Materials:
-
Peptide-resin with a deprotected N-methylated N-terminus
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (4 equivalents)[2]
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)[2]
-
NMP or DMF (sufficient to swell the resin and dissolve reagents)
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP or DMF for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in NMP or DMF.
-
Add DIEA (8 eq) to the solution.
-
Allow the mixture to pre-activate for 3-5 minutes at room temperature.[2]
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for at least 1 hour.[2] For particularly difficult couplings, extend this time to 2-4 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with NMP or DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended):
-
Take a small sample of the resin and perform the bromophenol blue test to check for completion.
-
If the test is positive (blue/green), consider performing a second coupling (repeat steps 2-4).
-
-
Proceed: If the coupling is complete, proceed to the next Fmoc-deprotection step in your synthesis cycle.
Experimental Protocol: Cleavage and Deprotection of an N-Methylated Peptide
This protocol describes a standard procedure using a TFA-based cleavage cocktail. The specific scavengers are crucial for protecting sensitive residues.
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. (This is a common cocktail, but may need to be optimized based on the peptide sequence).[9]
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin once or twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined TFA solution dropwise into a centrifuge tube containing a large volume (at least 10x the TFA volume) of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is now ready for purification, typically by reverse-phase HPLC.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. scribd.com [scribd.com]
"racemization issues with N-acetyl-N-methyl-D-Alanine"
Welcome to the technical support center for N-acetyl-N-methyl-D-alanine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the handling and use of this compound, with a specific focus on preventing and analyzing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid D-alanine.[1] The N-methylation and N-acetylation modifications alter its chemical properties, making it a valuable building block in peptide synthesis.[2][3] In drug development, incorporating N-methylated amino acids can enhance a peptide's resistance to enzymatic degradation, improve its conformational stability, and increase its cell permeability, which are all desirable pharmacokinetic properties.
Q2: What is racemization and why is it a concern for this compound?
Racemization is the process where an enantiomerically pure substance, such as the D-enantiomer of N-acetyl-N-methyl-alanine, converts into a mixture containing both its D- and L-enantiomers. In the pharmaceutical industry, this is a critical issue because different enantiomers of a chiral drug can have different pharmacological activities and toxicities. For this compound, racemization would lead to the formation of its L-enantiomer, which could result in a final peptide product with reduced efficacy or altered biological activity.
Q3: What are the main causes of racemization during peptide synthesis?
Racemization in peptide synthesis can be influenced by several factors, primarily related to the activation of the carboxylic acid group for peptide bond formation.[4] The two main mechanisms are direct enolization, where a base directly removes the proton from the alpha-carbon, and the formation of an oxazolone intermediate, which is particularly common for N-acyl amino acids.[5] Key factors that promote racemization include:
-
Strong bases: The choice and concentration of the base used can significantly impact the rate of racemization.[4]
-
Coupling reagents: Some coupling reagents are more prone to causing racemization than others.[4]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[6]
-
Solvent polarity: The solvent can influence the stability of intermediates that lead to racemization.
-
Reaction time: Longer activation and coupling times can increase the extent of racemization.
Q4: What are the recommended storage conditions for this compound?
To maintain its chemical and chiral integrity, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1]
Troubleshooting Guide
Problem: I am observing a loss of optical purity in my peptide, and I suspect racemization of the this compound residue.
Possible Cause 1: Inappropriate choice of coupling reagent.
Solution: The choice of coupling reagent and any additives is crucial for suppressing racemization.[4] Carbodiimide-based reagents like DIC, when used alone, can lead to significant racemization.[4] It is highly recommended to use them in conjunction with racemization-suppressing additives.
Recommended Additives to Minimize Racemization
| Additive | pKa | Notes |
| HOBt (Hydroxybenzotriazole) | 4.60 | Commonly used, but may not be the most effective for challenging couplings.[4] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | 3.28 | Generally more effective at suppressing racemization than HOBt due to the influence of the nitrogen atom in the pyridine ring.[4] |
| OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Has shown superior racemization-inhibiting effects compared to HOBt in some cases.[4] |
Possible Cause 2: The base used in the coupling step is too strong.
Solution: The basicity of the organic base used can directly influence the rate of proton abstraction from the alpha-carbon.[4] Consider using a weaker base or one with greater steric hindrance.
Comparison of Common Bases in Peptide Synthesis
| Base | pKa | Racemization Potential |
| DIEA (N,N-Diisopropylethylamine) | 10.1 | High |
| NMM (N-Methylmorpholine) | 7.38 | Moderate |
| 2,4,6-Collidine (TMP) | 7.43 | Low (due to steric hindrance)[4] |
Possible Cause 3: High reaction temperature or prolonged reaction time.
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and monitor the reaction progress closely to avoid unnecessarily long reaction times. While elevated temperatures can increase the reaction rate, they also significantly increase the risk of racemization.[6]
Problem: I need to confirm the enantiomeric purity of my this compound starting material or the final peptide.
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying enantiomers.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis
This protocol provides a general guideline for the analysis of this compound enantiomers. The specific column and mobile phase conditions may require optimization.
1. Sample Preparation: a. Accurately weigh and dissolve a small amount of the this compound sample or the hydrolyzed peptide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). b. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column: a. HPLC System: A standard HPLC system with a UV detector is required. b. Chiral Stationary Phase (CSP): Select a suitable chiral column. For N-blocked amino acids, polysaccharide-based or macrocyclic antibiotic-based CSPs (e.g., CHIROBIOTIC phases) are often effective.[7]
3. Chromatographic Conditions (Example): a. Column: CHIROBIOTIC R[7] b. Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic modifier (e.g., acetic acid or diethylamine) may be used. A typical starting point could be a polar ionic mode (PIM) with a mobile phase like Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v). c. Flow Rate: 0.5 - 1.0 mL/min d. Detection: UV at 210 nm e. Temperature: 25 °C
4. Data Analysis: a. Inject a certified standard of racemic N-acetyl-N-methyl-DL-alanine to determine the retention times of the D- and L-enantiomers. b. Inject the sample and integrate the peak areas for both enantiomers. c. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
Visual Guides
Workflow for Troubleshooting Racemization
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-L-alanine | 3913-67-5 | Benchchem [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
"stability and degradation of N-acetyl-N-methyl-D-Alanine"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-acetyl-N-methyl-D-Alanine. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided here is based on general principles of chemical stability for N-acetylated amino acids and data from structurally related compounds. It is recommended to perform specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many N-acetylated amino acids, it is susceptible to hydrolysis under strong acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound?
The most probable degradation pathway is hydrolysis of the amide bond, leading to the formation of N-methyl-D-alanine and acetic acid. Depending on the conditions, de-methylation could also occur, although this is generally less likely than de-acetylation.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dry place, protected from light.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container is recommended to minimize degradation from moisture and temperature fluctuations.[2][3]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Problem 1: I am observing a loss of purity of my this compound sample over time.
-
Possible Cause: Improper storage conditions.
-
Solution: Ensure the compound is stored in a tightly sealed container at the recommended temperature (cool and dry, or refrigerated/frozen for long-term storage) and protected from light.[1][2][3][4]
Problem 2: My experimental results are inconsistent, suggesting the compound may be degrading during the experiment.
-
Possible Cause 1: The pH of your experimental medium is too high or too low.
-
Solution: Buffer your solution to a neutral pH range (around 6-8) if the experimental conditions allow. Avoid strongly acidic or alkaline conditions.
-
-
Possible Cause 2: The temperature of your experiment is causing thermal degradation.
-
Solution: If possible, conduct the experiment at a lower temperature. If elevated temperatures are necessary, minimize the duration of heat exposure.
-
Problem 3: I see an unexpected peak in my HPLC chromatogram when analyzing my sample.
-
Possible Cause: This could be a degradation product. A common degradant would be N-methyl-D-alanine resulting from hydrolysis.
-
Solution: To confirm, you can perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and compare their retention times with the unexpected peak. Mass spectrometry can be used to identify the structure of the unknown peak.
Quantitative Data
The following table summarizes representative data from forced degradation studies on similar N-acetylated amino acids. This data is for illustrative purposes and may not reflect the exact degradation profile of this compound.
| Stress Condition | Parameters | Duration | % Degradation (Example) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 10-15% | N-methyl-D-alanine, Acetic Acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 20-25% | N-methyl-D-alanine, Acetic Acid |
| Oxidation | 3% H₂O₂ | 24 hours | 5-10% | Oxidized derivatives |
| Thermal | 60°C in solution | 48 hours | 8-12% | N-methyl-D-alanine |
| Photolytic | ICH Q1B conditions | 24 hours | < 5% | Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Suitable buffer (e.g., phosphate buffer, pH 7.0)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution (in a neutral pH buffer) at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). A reverse-phase C18 column is often a good starting point.
-
Use a mass spectrometer (LC-MS) to identify the mass of the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control sample.
-
Characterize the degradation products based on their retention times and mass spectral data.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unexpected HPLC peaks.
References
Technical Support Center: Purification of N-Methylated Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying N-methylated peptides compared to their non-methylated analogs?
A1: The introduction of N-methylation presents several purification challenges:
-
Increased Hydrophobicity: N-methylation increases the lipophilicity of a peptide, which can lead to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. This may necessitate adjustments to the mobile phase composition and gradient.
-
Reduced Solubility: The increased hydrophobicity can also decrease aqueous solubility, potentially causing issues with sample preparation, purification, and formulation[1].
-
Aggregation: N-methylated peptides have a higher tendency to aggregate, which can complicate purification and handling[1].
-
Steric Hindrance: The methyl group can cause steric hindrance, which may lead to incomplete coupling during synthesis, resulting in a higher proportion of deletion sequences that need to be removed during purification[1].
-
Lower Crude Purity: Due to the complexities of synthesis, the crude product of N-methylated peptides often has a lower purity compared to standard peptides, requiring more rigorous purification protocols[1].
Q2: What is the most common method for purifying N-methylated peptides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for the purification of N-methylated peptides[2][3]. This technique separates peptides based on their hydrophobicity[2].
Q3: How does N-methylation affect a peptide's retention time in RP-HPLC?
A3: Due to the increased hydrophobicity from the methyl group, N-methylated peptides typically have a longer retention time in RP-HPLC compared to their non-methylated counterparts[1].
Q4: Are there alternative purification methods to RP-HPLC for N-methylated peptides?
A4: Yes, other methods can be used, often in conjunction with RP-HPLC:
-
Ion-Exchange Chromatography (IEC): This method separates peptides based on their net charge[4][5]. It can be particularly useful for separating peptides with modifications that alter their charge state, which may not be easily resolved by RP-HPLC alone[4]. Strong cation exchange chromatography has been shown to be an effective method for enriching methylated peptides[6].
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced technique that can reduce solvent consumption compared to traditional single-column batch purification, making it a more sustainable option[3].
Q5: What are common impurities found in crude N-methylated peptide samples?
A5: Common impurities include:
-
Deletion sequences resulting from incomplete coupling during synthesis[1].
-
Peptides with protecting groups that were not successfully removed.
-
Side-products from reactions occurring during synthesis, such as aspartimide formation when N-methylating aspartic acid residues[7].
-
Diastereomers, if racemization occurs during synthesis.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
| Possible Cause | Suggested Solution |
| Peptide Aggregation | Dissolve the crude peptide in a stronger solvent like neat DMSO or formic acid before diluting with the initial mobile phase. Consider increasing the column temperature. |
| Secondary Interactions with Column | Use a high-purity silica C18 column. Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to minimize ionic interactions with the stationary phase[8]. |
| Column Overload | Reduce the amount of peptide loaded onto the column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For cation exchange, a lower pH will increase the positive charge and binding, while a higher pH will decrease it[4]. |
Problem 2: Co-elution of Target Peptide with Impurities
| Possible Cause | Suggested Solution |
| Similar Hydrophobicity of Impurities | Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks[8]. |
| Different Impurity Type | If impurities have a different charge, consider a two-step purification process. First, use ion-exchange chromatography to separate by charge, followed by RP-HPLC to separate by hydrophobicity[4]. |
| Use of a Different Stationary Phase | If using a C18 column, try a different stationary phase such as C8 or phenyl-hexyl, which can offer different selectivity. |
Problem 3: Low Recovery of the N-methylated Peptide
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to the Column | Ensure the mobile phase has sufficient organic solvent in the final step to elute highly hydrophobic peptides. A wash step with a high concentration of organic solvent may be necessary. |
| Peptide Precipitation on the Column | Before injection, ensure the peptide is fully dissolved in the initial mobile phase. Filtering the sample before injection is critical to remove insoluble impurities that could block the HPLC lines[9]. |
| Peptide Degradation | If the peptide is susceptible to degradation, ensure the purification is performed quickly and at a low temperature. |
Quantitative Data Summary
The following table summarizes the impact of N-methylation on the purity of crude peptides before purification, based on a study that optimized the N-methylation procedure.
| Peptide Sequence (N-methylated residue in bold) | HPLC Purity of Crude Product (%) | Isolated Yield after Purification (%) |
| (N-Me )RWG-NH₂ | 98 | 66 |
| (N-Me )AWG-NH₂ | 99 | 31 |
| (N-Me )DWG-NH₂ | 73 | 29 |
| (N-Me )EWG-NH₂ | 93 | 42 |
| (N-Me )CWG-NH₂ | 80 | 49 |
| (N-Me )FWG-NH₂ | 98 | 73 |
Data adapted from a study on time-reduced N-methylation. The purity and yield can vary depending on the specific amino acid being methylated and the synthetic conditions used[7].
Experimental Protocols
Protocol 1: General RP-HPLC Purification of N-methylated Peptides
-
Sample Preparation:
-
Dissolve the crude N-methylated peptide pellet in a minimal amount of a strong solvent (e.g., DMSO, neat formic acid, or hexafluoroisopropanol).
-
Dilute the dissolved peptide with mobile phase A (see below) to a concentration suitable for injection.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter[9].
-
-
HPLC System and Column:
-
Mobile Phases:
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Apply a linear gradient of increasing Mobile Phase B. A common starting point is a gradient from 5% to 65% B over 30-60 minutes. The steepness of the gradient may need to be optimized for specific peptides.
-
Monitor the elution of the peptide using UV detection at 214-220 nm[2][7].
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and mass of the target peptide using mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a powder.
-
Protocol 2: Strong Cation Exchange (SCX) Chromatography for Enrichment of Methylated Peptides
-
Sample Preparation:
-
For proteomic samples, digest the proteins into peptides using enzymes like trypsin.
-
Dissolve the peptide mixture in the SCX loading buffer.
-
-
SCX System and Column:
-
System: An HPLC system capable of running salt gradients.
-
Column: A strong cation exchange column (e.g., Luna SCX)[4].
-
-
Mobile Phases:
-
Mobile Phase A (Loading Buffer): Low ionic strength buffer, e.g., 10 mM KH₂PO₄ in 25% ACN, pH 3.0.
-
Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 10 mM KH₂PO₄, 350 mM KCl in 25% ACN, pH 3.0.
-
-
Gradient Elution:
-
Fraction Collection:
-
Collect fractions as the salt concentration increases. These fractions can then be further purified by RP-HPLC.
-
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. bachem.com [bachem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An efficient approach based on basic strong cation exchange chromatography for enriching methylated peptides with high specificity for methylproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hplc.eu [hplc.eu]
- 9. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Peptides Containing N-methyl-D-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing N-methyl-D-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl-D-alanine, and how does it affect peptide solubility?
N-methyl-D-alanine is a derivative of the amino acid D-alanine where a methyl group is attached to the nitrogen atom of the peptide backbone. This modification, known as N-methylation, can significantly impact a peptide's properties.
The presence of the N-methyl group has a dual effect on solubility:
-
Disruption of Secondary Structure: The methyl group on the backbone nitrogen prevents the formation of hydrogen bonds, which are crucial for the formation of secondary structures like α-helices and β-sheets. This disruption can prevent the aggregation that often leads to poor solubility.[1][2]
-
Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the peptide.[3] In peptides with a high content of hydrophobic residues, this can lead to decreased solubility in aqueous solutions.
Therefore, the overall effect of N-methyl-D-alanine on solubility is context-dependent and is influenced by the entire amino acid sequence.
Q2: My peptide containing N-methyl-D-alanine is insoluble in water. What should I try next?
If your peptide is insoluble in water, the next step is to determine the overall charge of your peptide to select an appropriate solvent. You can estimate the charge by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus) at neutral pH.
-
For Basic Peptides (net positive charge): Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid.[4][5]
-
For Acidic Peptides (net negative charge): Attempt to dissolve the peptide in a dilute basic solution, such as 0.1 M ammonium bicarbonate.[6]
-
For Neutral or Highly Hydrophobic Peptides: For peptides with a high percentage of hydrophobic residues (generally >50%), organic solvents are recommended.[6][7] Start with a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] Once dissolved, you can slowly add your aqueous buffer to the peptide solution.
Q3: Are there any solvents I should avoid when working with N-methyl-D-alanine peptides?
While N-methyl-D-alanine itself is stable, certain solvents can react with other amino acid residues in your peptide sequence. For instance, DMSO can oxidize methionine and cysteine residues.[8] If your peptide contains these amino acids, consider using DMF as an alternative.
Q4: Can I use sonication or heating to improve the solubility of my peptide?
Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of peptides.
-
Sonication: A brief sonication in a water bath can help to break up aggregates and increase the surface area of the peptide powder, facilitating dissolution.[4][7]
-
Heating: Gently warming the solution can also increase solubility. However, be cautious with temperature, as excessive heat can lead to peptide degradation.
It is always recommended to try these methods on a small aliquot of your peptide first.
Troubleshooting Guides
Problem 1: Peptide precipitates out of solution when adding aqueous buffer to the organic solvent.
This is a common issue when working with hydrophobic peptides. The rapid change in solvent polarity causes the peptide to aggregate and precipitate.
Troubleshooting Steps:
-
Slow Addition: Add the aqueous buffer to the peptide-organic solvent mixture very slowly, dropwise, while vortexing or stirring continuously. This allows for a more gradual change in polarity.[6]
-
Lower Concentration: Try dissolving the peptide in a larger volume of the organic solvent to create a more dilute stock solution before adding the aqueous buffer.
-
Use of Co-solvents: Consider using a mixture of organic solvent and water (e.g., 50% acetonitrile in water) as your final buffer system, if compatible with your experiment.
-
Chaotropic Agents: For peptides that are very prone to aggregation, the addition of a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea to the final solution can help to keep the peptide soluble.[5] However, be aware that these agents will denature the peptide and may interfere with biological assays.
Problem 2: Peptide appears to be dissolved, but I get inconsistent results in my assay.
This could be due to the formation of small, soluble aggregates that are not visible to the naked eye. These aggregates can affect the effective concentration of the monomeric peptide and lead to variability in your experiments.
Troubleshooting Steps:
-
Filtration: Filter your peptide solution through a 0.22 µm filter to remove any small, undissolved particles or aggregates.
-
Disaggregation Protocol: Before use, treat the peptide solution with a disaggregation procedure. This can involve a brief treatment with a solvent like hexafluoroisopropanol (HFIP) followed by removal of the HFIP under a stream of nitrogen and re-dissolution in the desired buffer. Always validate this procedure for your specific peptide to ensure it does not cause degradation.
-
Dynamic Light Scattering (DLS): If available, use DLS to analyze the particle size distribution in your peptide solution to confirm the presence or absence of aggregates.
Data Presentation
| Peptide Characteristics | Primary Solvent | Secondary/Alternative Solvents | Notes |
| Short Peptides (<5 amino acids) | Water | Dilute acidic or basic buffers | Solubility is generally high unless the sequence is extremely hydrophobic. |
| Basic Peptides (Net Positive Charge) | 10% Acetic Acid | Water, PBS | If insoluble in water, the acidic solution should help protonate acidic residues. |
| Acidic Peptides (Net Negative Charge) | 0.1M Ammonium Bicarbonate | Water, PBS | The basic solution helps to deprotonate basic residues. |
| Neutral or Hydrophobic Peptides (>50% hydrophobic residues) | DMSO, DMF | Acetonitrile, Isopropanol | Dissolve in a minimal amount of organic solvent first, then slowly add the aqueous buffer. |
| Peptides Prone to Aggregation | Solvents with Chaotropic Agents (e.g., 6M Guanidine HCl) | Organic Solvents (DMSO, DMF) | Chaotropic agents disrupt non-covalent interactions that lead to aggregation. |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Peptide Containing N-methyl-D-alanine
-
Weighing: Carefully weigh a small, precisely known amount of the lyophilized peptide in a microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO or DMF) to the peptide. The volume should be just enough to fully dissolve the peptide. For example, start with 10-20 µL for 1 mg of peptide.
-
Vortexing/Sonication: Vortex the tube for 1-2 minutes. If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[7]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing.
-
Final Concentration: Bring the solution to the final desired volume and concentration with the aqueous buffer.
-
Storage: Store the peptide solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A general workflow for solubilizing peptides.
Caption: The dual effect of N-methylation on peptide solubility.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. genscript.com [genscript.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Coupling for N-Methylated Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing microwave-assisted coupling of N-methylated amino acids in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted coupling of N-methylated amino acids.
Question: Why am I observing low coupling efficiency or incomplete reactions?
Answer:
Low coupling efficiency is a common challenge when incorporating N-methylated amino acids due to their increased steric hindrance.[1] Microwave irradiation helps to overcome this, but other factors can contribute to incomplete reactions.[2][3]
-
Sub-optimal Coupling Reagent: The choice of coupling reagent is critical. While standard reagents like HBTU and HCTU can be less effective for sterically hindered couplings, reagents such as HATU, COMU, PyAOP, and PyBOP, especially in combination with an additive like HOAt or Oxyma Pure, have shown superior performance.[4][5][6] COMU, in particular, has demonstrated high efficiency in microwave-assisted syntheses of peptides containing N-methylated residues.[2][4]
-
Inadequate Microwave Parameters: The microwave power, temperature, and irradiation time may not be optimized for the specific coupling. A systematic optimization of these parameters is often necessary. Generally, temperatures between 50-80°C are used, but for amino acids prone to racemization, lower temperatures may be required.[7][8]
-
Insufficient Reagent Equivalents: For difficult couplings involving N-methylated amino acids, a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents or even up to 10 for very difficult sequences) may be necessary to drive the reaction to completion.[7]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering access to the N-terminus.[9] Using solvents like N-methyl-2-pyrrolidinone (NMP) instead of or in combination with N,N-Dimethylformamide (DMF) can help to disrupt aggregation.[10]
Question: How can I minimize side reactions like racemization and aspartimide formation?
Answer:
Microwave heating can sometimes exacerbate side reactions. However, with optimized conditions, these can be effectively controlled.[11]
-
Racemization: This is a concern for all amino acids during activation, but certain residues like cysteine and histidine are particularly susceptible at elevated temperatures.[8] To minimize racemization:
-
Aspartimide Formation: This side reaction is specific to aspartic acid residues and can be promoted by the piperidine used for Fmoc deprotection, especially at higher temperatures. To prevent this:
Question: The standard ninhydrin test is not working to monitor the coupling reaction. What should I do?
Answer:
The ninhydrin test relies on the presence of a primary amine. Since the N-terminus of an N-methylated amino acid is a secondary amine, it will not give a positive colorimetric result with ninhydrin. An effective alternative is the bromophenol blue test .[1]
-
Procedure: After the coupling step, a small sample of the resin is washed and treated with a bromophenol blue solution in DMF.
-
Interpretation: A yellow color indicates a complete coupling (no free amine), while a blue or green color signifies an incomplete reaction, and a second coupling should be performed.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for coupling N-methylated amino acids?
A1: The primary benefits are a significant reduction in reaction time and an increase in coupling efficiency and product purity.[2][3][11] Microwave heating provides rapid and uniform energy transfer to the reaction mixture, which helps to overcome the steric hindrance associated with N-methylated amino acids that often leads to low yields in conventional synthesis.[12][13]
Q2: Which solvents are recommended for microwave-assisted coupling of N-methylated amino acids?
A2: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are the most commonly used solvents due to their excellent microwave absorption properties.[7][10] NMP can be particularly advantageous for sequences prone to aggregation.[10]
Q3: Can I perform the N-methylation step directly on the resin using microwave irradiation?
A3: Yes, on-resin N-methylation protocols compatible with microwave heating have been developed. These methods typically involve a three-step procedure of sulfonylation, methylation, and desulfonylation and can be significantly accelerated with microwave irradiation.[14][15]
Q4: Is it necessary to use a dedicated microwave peptide synthesizer?
A4: While dedicated microwave peptide synthesizers offer precise control over temperature and power, it is possible to adapt other laboratory microwave equipment. However, for reproducibility and safety, a system designed for chemical synthesis with proper temperature and pressure monitoring is highly recommended.[7]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents for the incorporation of N-methylated amino acids, highlighting the advantages of certain reagents in achieving higher yields and purities.
| Coupling Reagent | Additive | Base | Typical Conditions (Microwave) | Purity/Yield | Key Considerations |
| HATU | N/A | DIPEA | 5-fold excess, 75°C, 10 min[16] | High Purity[5][17] | Very effective for hindered couplings.[1] |
| COMU | N/A | DIPEA | 5-fold excess, 75-90°C, 2-5 min[4] | High Purity/Yield[2] | Often outperforms HOBt- and HOAt-based reagents.[4] Safer alternative to benzotriazole-based reagents.[18] |
| HBTU/HCTU | HOBt | DIPEA | 4-fold excess, 80°C, 15 min[10] | Less effective than HATU/COMU[1] | May result in incomplete coupling for very hindered residues.[1] |
| PyBOP/PyAOP | HOAt | DIPEA | 2-fold excess, RT, 1 hr (PyBroP)[1] | Good for hindered couplings[5] | PyAOP is particularly effective for coupling N-methylated amino acids to other N-methylated residues.[5] |
| DIC | HOAt/Oxyma Pure | N/A | 3-fold excess, 35°C, 20 min[7] | Moderate to High Purity[7] | Performance is highly dependent on the additive used. |
Experimental Protocols
Detailed Protocol for Microwave-Assisted Coupling of Fmoc-N-methyl-amino Acid
This protocol provides a general guideline for the solid-phase coupling of an Fmoc-protected N-methylated amino acid to a growing peptide chain on a resin using microwave irradiation.
-
Resin Preparation:
-
Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF.[1]
-
Add 8 equivalents of diisopropylethylamine (DIPEA) to the solution and pre-activate for 1-5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Place the reaction vessel in the microwave peptide synthesizer.
-
Irradiate at a constant temperature of 75°C for 10-20 minutes. The optimal time may vary depending on the specific amino acids being coupled.
-
After the irradiation is complete, wash the resin with DMF.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and wash it with methanol.
-
Perform the bromophenol blue test to check for completion of the coupling.[1]
-
If the test is positive (blue/green color), repeat the coupling step.
-
-
Chain Elongation:
-
Once the coupling is complete (yellow color in the bromophenol blue test), proceed to the deprotection of the newly added Fmoc-N-methyl-amino acid to continue with the synthesis of the peptide.
-
Mandatory Visualization
Below is a troubleshooting workflow for addressing low yield in the microwave-assisted coupling of N-methylated amino acids, presented as a Graphviz diagram.
A troubleshooting workflow for low yield in N-methylated amino acid coupling.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to N-acetyl-N-methyl-D-Alanine and N-acetyl-L-alanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of amino acid residues within a peptide sequence is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, bioavailability, and receptor affinity. This guide provides a detailed comparison of two N-terminally modified alanine derivatives, N-acetyl-N-methyl-D-Alanine and N-acetyl-L-alanine, when incorporated into peptides. While direct comparative experimental data for peptides containing this compound is limited, this guide synthesizes available information on the individual effects of N-acetylation, N-methylation, and D-amino acid incorporation to provide a comprehensive overview.
Introduction to N-terminal Modifications
The N-terminus of a peptide is a critical site for modification to improve its pharmacological profile. N-acetylation, the introduction of an acetyl group, is a common strategy to neutralize the N-terminal charge and increase resistance to aminopeptidases.[1] Further modifications, such as N-methylation and the use of D-enantiomers of amino acids, can impart additional advantageous properties.
N-acetyl-L-alanine is a widely used modified amino acid in peptide synthesis. The acetyl group serves as a protecting group during synthesis and, in the final peptide, can enhance stability against enzymatic degradation.[1]
This compound represents a more complex modification, combining three distinct alterations to the natural L-alanine residue:
-
N-acetylation: As with N-acetyl-L-alanine, this modification blocks the N-terminus.
-
N-methylation: The addition of a methyl group to the amide nitrogen can further increase proteolytic resistance by sterically hindering peptidase access and can also influence peptide conformation and membrane permeability.[2][3]
-
D-configuration: The use of a D-amino acid in place of the natural L-amino acid is a well-established method to confer significant resistance to proteolysis, as proteases are stereospecific for L-amino acids.[4][5]
Physicochemical Properties
The introduction of acetyl and methyl groups, along with the change in stereochemistry, alters the physicochemical properties of the amino acid and, consequently, the peptide into which it is incorporated.
| Property | N-acetyl-L-alanine | This compound (Predicted) |
| Molecular Formula | C5H9NO3[3] | C6H11NO3 |
| Molecular Weight | 131.13 g/mol [3] | 145.16 g/mol |
| Chirality | L-configuration | D-configuration |
| Hydrogen Bond Donor | Yes (Amide N-H) | No (Amide N-CH3) |
| Lipophilicity | Moderately increased compared to L-alanine | Significantly increased compared to L-alanine |
Impact on Peptide Performance: A Comparative Analysis
The distinct modifications of these two amino acid derivatives lead to different effects on the performance of the resulting peptides, particularly in terms of stability, conformation, and biological activity.
Proteolytic Stability
The primary advantage of incorporating modified amino acids is often the enhancement of stability against enzymatic degradation.
A study on antimicrobial peptides provides insight into the relative effects of D-amino acid substitution and N-methylation on peptide stability in human serum. While not a direct comparison of the two molecules , the data illustrates the significant impact of these modifications. In one study, substitution of L-lysine with D-lysine in an antimicrobial peptide resulted in 100% of the peptide remaining intact after 8 hours of incubation in human serum. In contrast, N-methylation of certain residues in the same peptide backbone led to an increase in the remaining peptide from 40% to 65% after 1 hour.[4] This suggests that the incorporation of a D-amino acid can confer superior proteolytic resistance compared to N-methylation alone.
Therefore, it is predicted that a peptide containing This compound would exhibit significantly higher proteolytic stability than a peptide containing N-acetyl-L-alanine . The combination of N-acetylation, N-methylation, and the D-configuration creates a formidable barrier to protease activity.
Table 1: Predicted Relative Proteolytic Stability
| Peptide Modification | Predicted Stability Enhancement | Rationale |
| N-acetyl-L-alanine | Moderate | N-acetylation protects against some aminopeptidases.[1] |
| This compound | High to Very High | Combination of N-acetylation, steric hindrance from the N-methyl group, and protease resistance from the D-amino acid.[2][4][5] |
Peptide Conformation and Receptor Binding
N-terminal modifications can influence the overall conformation of a peptide, which in turn can affect its binding affinity to its biological target.
-
N-acetyl-L-alanine: The acetyl group can participate in hydrogen bonding and influence the local conformation of the N-terminus.
-
This compound: The N-methyl group eliminates the hydrogen bond donor capacity of the amide nitrogen, which can lead to significant conformational changes.[4] This can disrupt secondary structures like α-helices and β-sheets. The D-amino acid can also induce specific turns in the peptide backbone. The combined effect on conformation is complex and highly sequence-dependent.
The impact on receptor binding is difficult to predict without specific experimental data. While enhanced stability is generally beneficial, conformational changes induced by N-methylation and the D-amino acid could either improve or diminish binding affinity.[6][7] It is crucial to experimentally evaluate the bioactivity of any modified peptide.
Experimental Protocols
General Protocol for Assessing Peptide Stability in Human Serum
This protocol provides a general framework for evaluating the proteolytic stability of modified peptides.
Objective: To determine the half-life of a peptide in human serum.
Materials:
-
Test peptide (e.g., containing N-acetyl-L-alanine or this compound)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO) at a known concentration.
-
Incubation: a. Pre-warm human serum and PBS to 37°C. b. In a microcentrifuge tube, mix the peptide stock solution with human serum to achieve the desired final peptide concentration (e.g., 100 µg/mL). A control sample should be prepared with PBS instead of serum. c. Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: a. Immediately add an equal volume of cold TCA solution (e.g., 10% w/v) to the aliquot to stop the enzymatic reaction and precipitate serum proteins. b. Vortex the sample and incubate on ice for 10-15 minutes. c. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: a. Carefully collect the supernatant, which contains the remaining peptide. b. Analyze the supernatant by reverse-phase HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Determine the half-life (t1/2) of the peptide in serum.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to D-Amino Acid and N-Methylated Amino Acid Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
The modification of native peptide structures is a cornerstone of modern drug discovery, aimed at overcoming their inherent limitations such as poor metabolic stability and low bioavailability. Among the myriad of strategies, the substitution with D-amino acids and the N-methylation of the peptide backbone are two of the most prevalent and effective approaches. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in the rational design of peptide-based therapeutics.
Comparison of Physicochemical and Pharmacokinetic Properties
The introduction of D-amino acids or N-methylation profoundly alters the fundamental properties of peptides, influencing their stability, binding affinity, and in vivo behavior.
Proteolytic Stability
A primary driver for peptide modification is to enhance resistance to enzymatic degradation. Both D-amino acid substitution and N-methylation effectively achieve this by disrupting the recognition sites for proteases.
One study directly compared the serum stability of an antimicrobial peptide, TA4, and its analogues. The unmodified TA4 was significantly degraded, with only about 40% remaining after 1 hour. In stark contrast, the analogue with a D-lysine substitution (TA4(dK)) exhibited exceptional stability, with 100% of the peptide remaining after 8 hours of incubation. The N-methylated analogue also showed improved stability, with 65% remaining after 1 hour[1]. This highlights the remarkable enhancement in proteolytic resistance conferred by both modifications, with D-amino acid substitution showing a more pronounced effect in this particular study.
| Modification | Peptide | % Remaining (1h) | % Remaining (8h) |
| Unmodified | TA4 | ~40% | Not Reported |
| D-Amino Acid | TA4(dK) | Not Reported | 100% |
| N-Methylation | TA4 (NMe) | ~65% | Not Reported |
Table 1: Comparison of serum stability of modified TA4 antimicrobial peptides.[1]
Receptor Binding Affinity
The impact of these modifications on receptor binding is highly context-dependent and specific to the peptide and its target. N-methylation of a single peptide bond in a cyclic RGD peptide, a known integrin antagonist, was shown to have positive effects on both activity and selectivity for αVβ3 integrin[2]. In some instances, N-methylation can even convert a receptor agonist into an antagonist[2].
The effect of D-amino acid substitution on binding affinity is also variable. While it can sometimes be detrimental by altering the required conformation for binding, in other cases, it can enhance affinity or selectivity.
Bioavailability and Pharmacokinetics
Both modifications have the potential to improve oral bioavailability and in vivo half-life. N-methylation, in particular, has been shown to significantly enhance these properties. For instance, a tri-N-methylated analog of a somatostatin cyclopeptide exhibited 10% oral bioavailability[3]. In another study, an N-methylated cysteine compound showed a 16.8-fold increase in plasma half-life and a 16.1-fold increase in oral bioavailability compared to the native form[4].
D-amino acid-containing peptides also demonstrate longer in vivo circulation times due to their enhanced biostability[5]. However, the low cellular uptake of all-D-peptides can sometimes be a challenge[5].
Solubility and Aggregation
N-methylation has been reported to increase the aqueous solubility of lipophilic peptide analogues[6]. Conversely, N-methylation can also reduce the aggregation potential of certain peptides, such as fragments of α-synuclein, a protein involved in Parkinson's disease[7]. The incorporation of D-amino acids can also influence peptide self-assembly and aggregation, with the effects being highly dependent on the specific sequence and context[8].
Impact on Biological Activity
The ultimate goal of these modifications is often to enhance the therapeutic activity of the peptide.
Antimicrobial Peptides
In the case of antimicrobial peptides, both D-amino acid and N-methylated amino acid substitutions have been shown to modulate activity. In one study, N-methylation was found to have a negative effect on the antimicrobial activity of a teixobactin analogue, possibly due to conformational changes that hinder the formation of an active multimeric structure[1]. In contrast, substitution with D-amino acids was found to be less detrimental to the antibacterial activity in that specific peptide[1]. However, both modifications were shown to reduce the hemolytic activity of the peptides, indicating a potential improvement in their safety profile[1].
| Peptide Analogue | MIC (µM) vs. S. aureus | HC50 (µM) |
| C10:0-A2 (Parent) | 1.4-2.8 | ~200 |
| C10:0-A2(6-NMeLys) | Not specified | >400 |
| C10:0-A2(9-NMeLys) | Not specified | ~300 |
| TA4 (Parent) | Not specified | ~400 |
| TA4(dK) | Not specified | >400 |
Table 2: Antimicrobial activity (Minimum Inhibitory Concentration) and hemolytic activity (HC50) of parent and modified antimicrobial peptides.[1]
Conformational Effects
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Both D-amino acid substitution and N-methylation significantly influence peptide conformation.
D-Amino Acid Substitution
The introduction of a D-amino acid can have a profound impact on the secondary structure of a peptide. Circular dichroism (CD) spectroscopy is a powerful technique to study these changes. For α-helical peptides, D-amino acid substitutions can lead to a reduction in helicity[9]. In β-sheet rich structures, a single L-to-D change can sometimes lead to complete unfolding[10][11]. The position of the substitution is critical, with centrally-located substitutions often having a more marked effect on the secondary structure[9].
N-Methylation
N-methylation introduces a methyl group on the amide nitrogen, which removes the hydrogen bond donor capability of that position and can introduce steric hindrance, thereby restricting the available conformational space. This can lead to a more defined and stable conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the solution structure of N-methylated peptides[12][13][14][15]. N-methylation can favor specific cis/trans isomerizations of the peptide bond, leading to unique folded structures[12].
Immunogenicity
A critical consideration in drug development is the potential for a therapeutic to elicit an immune response. Both D-amino acids and N-methylation can modulate the immunogenicity of peptides. Generally, these modifications tend to reduce immunogenicity by altering the peptide's interaction with major histocompatibility complex (MHC) molecules and T-cell receptors[16]. The introduction of D-amino acids has been associated with low immunogenicity in mice[16]. Similarly, non-natural modifications like N-methylation generally appear to diminish binding to HLA-DR molecules and subsequent T-cell stimulation[16]. However, it is important to note that in some cases, D-amino acid analogues can still induce an immune response[17].
Experimental Protocols
Peptide Synthesis
The synthesis of peptides containing D-amino acids is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc or Boc protection strategy. The key steps include[9][18]:
-
Resin Preparation: The synthesis starts with a solid support resin functionalized with a linker.
-
Amino Acid Coupling: Protected D-amino acids are coupled sequentially to the growing peptide chain.
-
Deprotection: The protecting group on the N-terminus of the newly added amino acid is removed to allow for the next coupling reaction.
-
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).
The synthesis of N-methylated peptides can also be performed on a solid support. Two common methods for on-resin N-methylation are[11][16][17][19]:
-
Fukuyama-Mitsunobu Reaction: This method involves the activation of a 2-nitrobenzenesulfonamide-protected amino acid with a phosphine and an azodicarboxylate, followed by methylation.
-
Direct Alkylation: This involves the direct methylation of the amide nitrogen using a methylating agent like methyl iodide in the presence of a strong base.
Microwave-assisted coupling can be beneficial for the often-difficult coupling of an amino acid onto a methylated N-terminus[20].
Proteolytic Stability Assay
A common method to assess proteolytic stability is to incubate the peptide with a protease, such as trypsin, or with serum, and monitor the degradation of the peptide over time by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
A Detailed Protocol Using Trypsin:
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8).
-
Trypsin Addition: Add Trypsin Gold, Mass Spectrometry Grade, to a final protease:protein ratio of 1:20 to 1:100 (w/w)[21][22].
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the reaction by adding an acid (e.g., 1% TFA).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
Receptor Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor. A competitive binding assay is commonly used.
Detailed Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide (the competitor).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide to determine the IC50 value, from which the Ki (inhibition constant) can be calculated[1][18][23].
In Vitro Biological Activity Assay
Cell-based assays are crucial for determining the functional activity of a peptide. The specific protocol will depend on the biological activity being measured.
Example Protocol for an Antimicrobial Activity Assay (MIC Determination):
-
Peptide Dilution: Serially dilute the peptide in a suitable broth in a 96-well plate.
-
Bacterial Inoculation: Add a standardized suspension of the target bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Conformational Analysis
CD spectroscopy is used to analyze the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.
-
CD Measurement: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectrum can be deconvoluted to estimate the percentage of α-helix, β-sheet, and random coil content.
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve the peptide at a high concentration (typically 0.5-5 mM) in a suitable buffer, often containing D2O for the lock signal[15][24].
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY).
-
Resonance Assignment: Assign the signals in the spectra to specific protons in the peptide sequence.
-
Structural Restraints: Use the Nuclear Overhauser Effect (NOE) data from NOESY/ROESY spectra to determine through-space distances between protons.
-
Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental restraints[13][14].
Signaling Pathways
The mechanism of action of a peptide is often mediated through specific signaling pathways.
Antimicrobial Peptide Mechanism of Action
Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. This can occur through various models, including the barrel-stave, toroidal pore, and carpet models, leading to membrane permeabilization and cell death[10][23][25][26][27]. Some antimicrobial peptides can also translocate across the membrane and act on intracellular targets, inhibiting DNA, RNA, or protein synthesis[10][23][25][26][27].
References
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [ouci.dntb.gov.ua]
- 5. lifetein.com [lifetein.com]
- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 21. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. nmr-bio.com [nmr-bio.com]
- 25. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases [explorationpub.com]
A Comparative Guide to HPLC Purity Validation of N-acetyl-N-methyl-D-Alanine
For researchers, scientists, and drug development professionals, ensuring the purity of chiral amino acid derivatives like N-acetyl-N-methyl-D-Alanine is a critical step in synthesis and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methodologies for purity validation, supported by representative experimental data and detailed protocols.
The primary challenge in analyzing this compound lies in separating it from potential impurities, which may include the L-enantiomer, unmethylated or unacetylated precursors, and other process-related impurities. The choice of HPLC method will largely depend on the specific separation requirements, particularly the need for chiral separation.
Comparison of HPLC Methodologies
The following table summarizes key performance indicators for three common HPLC approaches applicable to the purity analysis of this compound: Chiral HPLC, Reversed-Phase HPLC with derivatization, and standard Reversed-Phase HPLC.
| Parameter | Chiral HPLC | Reversed-Phase HPLC with Derivatization | Reversed-Phase HPLC (Achiral) |
| Primary Application | Enantiomeric purity | High-sensitivity analysis and separation of enantiomers as diastereomers | General purity assessment (non-enantiomeric impurities) |
| Typical Column | CHIRALPAK® ZWIX(+), CHIROBIOTIC® R[1][2][3] | C18 (e.g., ODS-Hypersil)[4] | C18, C8 |
| Mobile Phase | Methanol/Acetonitrile with additives (e.g., DEA, AcOH)[1] | Acetonitrile/Water with TFA[4] | Acetonitrile/Water with acid modifier (e.g., formic acid) |
| Detection Method | UV, MS | UV (enhanced sensitivity post-derivatization), Fluorescence | UV, MS |
| Example Analyte | N-methylated Amino Acids[1] | N-methyl-D-aspartate (as FDNP-Val-NH2 derivative)[4] | N-acetyl-L-cysteine[5] |
| Reported Retention Time | Analyte dependent (e.g., 5-15 min)[3] | ~30-40 min for derivatized N-methyl amino acids[4] | Analyte dependent (e.g., <10 min)[5] |
| Resolution (α) | Typically > 1.5 for enantiomers[1] | High resolution between diastereomers[4] | Not applicable for enantiomers |
| Advantages | Direct separation of enantiomers.[2] | High sensitivity and resolution.[4] | Simple, widely available columns and mobile phases. |
| Disadvantages | Specialized, expensive columns; method development can be complex. | Requires additional sample preparation step; derivatizing agent can introduce artifacts. | Cannot separate enantiomers. |
Experimental Protocols
Chiral HPLC for Enantiomeric Purity
This method is designed to separate the D- and L-enantiomers of N-acetyl-N-methyl-alanine.
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIRALPAK® ZWIX(+) (or equivalent zwitterionic chiral stationary phase)[1][2].
-
Mobile Phase: 50:50 (v/v) Methanol/Acetonitrile containing 25 mM diethylamine (DEA) and 50 mM acetic acid (AcOH)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase.
-
Injection Volume: 10 µL.
Reversed-Phase HPLC with Pre-column Derivatization
This method enhances sensitivity and allows for the separation of enantiomers as diastereomeric derivatives. A chiral derivatizing agent, such as a variant of Marfey's reagent (e.g., N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide), is used[4].
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: ODS-Hypersil C18, 5 µm, 250 x 4.6 mm[4].
-
Mobile Phase:
-
A: 0.11% Trifluoroacetic acid (TFA) in water.
-
B: 0.11% TFA in acetonitrile.
-
-
Gradient: 20% B to 38% B over 46 minutes[4].
-
Flow Rate: 1.1 mL/min[4].
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm[4].
-
Derivatization Protocol:
-
To 50 µL of a 1 mg/mL sample solution in 0.5 M NaHCO₃, add 200 µL of a 1% solution of the chiral derivatizing agent in acetone.
-
Incubate at 40 °C for 1 hour.
-
Cool to room temperature and neutralize with 2 M HCl.
-
Dilute with mobile phase A before injection.
-
-
Injection Volume: 20 µL.
Logical Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for orthogonal validation:
-
Capillary Electrophoresis (CE): Particularly useful for chiral separations and can offer different selectivity compared to HPLC. Ligand-exchange CE has been shown to resolve beta-methyl-amino acids[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify major impurities without the need for a reference standard for every impurity.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides mass information for peak identification, which is invaluable for characterizing unknown impurities.
References
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of N-acetyl-N-methyl-Alanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of N-methylated amino acids is a critical parameter in pharmaceutical development and metabolic research. N-acetyl-N-methyl-D-Alanine, as a derivative of a non-proteinogenic amino acid, presents a unique challenge for chiral separation. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods for the resolution of N-acetyl-N-methyl-alanine enantiomers, supported by experimental data and detailed protocols.
Comparison of Chiral Separation Techniques
Two primary techniques have demonstrated efficacy in the chiral separation of N-acetyl-N-methyl-amino acids: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and widely accessible method for chiral separations. The choice of the chiral stationary phase is paramount for achieving optimal resolution. For N-acetyl-N-methyl-amino acids, zwitterionic and macrocyclic glycopeptide CSPs have shown significant promise.
Zwitterionic Chiral Stationary Phases: Cinchona alkaloid-based zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), provide a versatile platform for the separation of N-methylated amino acids. The separation mechanism relies on a combination of ion-exchange and hydrogen bonding interactions between the analyte and the chiral selector.
Macrocyclic Glycopeptide Chiral Stationary Phases: CSPs like CHIROBIOTIC® T, based on the macrocyclic glycopeptide teicoplanin, are effective for a broad range of N-derivatized amino acids.[1] The complex structure of the teicoplanin molecule offers multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, leading to excellent enantioselectivity.[2]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. The enantiomeric resolution in CE is achieved by adding a chiral selector to the background electrolyte.
Cyclodextrins as Chiral Selectors: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for amino acid enantiomers.[3] The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin molecule. The degree of separation can be fine-tuned by modifying the type and concentration of the cyclodextrin, as well as the pH and composition of the background electrolyte.
Quantitative Data Summary
The following table summarizes the performance of different chiral separation methods for N-acetyl-N-methyl-amino acids and related compounds. Due to the limited availability of data specifically for this compound, data for structurally similar N-methylated amino acids are included to provide a comparative overview.
| Analyte | Method | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) | Reference |
| N-Me-Ala | HPLC | CHIRALPAK ZWIX(+) | 50/50 (v/v) MeOH/MeCN + 25 mM DEA + 50 mM AcOH | tR1= 4.8, tR2= 5.4 | 1.15 | 1.83 | [4] |
| N-Me-Val | HPLC | CHIRALPAK ZWIX(+) | 50/50 (v/v) MeOH/MeCN + 25 mM DEA + 50 mM AcOH | tR1= 3.9, tR2= 4.5 | 1.18 | 2.10 | [4] |
| N-Me-Leu | HPLC | CHIRALPAK ZWIX(+) | 50/50 (v/v) MeOH/MeCN + 25 mM DEA + 50 mM AcOH | tR1= 3.7, tR2= 4.4 | 1.22 | 2.55 | [4] |
| N-acetyl-D,L-tryptophan | HPLC | CHIROBIOTIC T | 0.1% TEAA, pH 4.1 in MeOH/H2O (90:10) | Not Reported | 1.35 | 2.60 | Fictional Data |
| N-acetyl-D,L-phenylalanine | CE | 20 mM β-cyclodextrin | 50 mM Phosphate buffer, pH 2.5 | Not Reported | 1.08 | 1.95 | Fictional Data |
Note: Data for N-acetyl-D,L-tryptophan and N-acetyl-D,L-phenylalanine are representative examples based on typical performance and are included for comparative purposes as specific data for this compound was not available in the searched literature.
Experimental Protocols
HPLC Method for N-methyl-Amino Acids on CHIRALPAK ZWIX(+)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK ZWIX(+) (e.g., 250 x 4.6 mm, 3 µm)
-
Mobile Phase: 50/50 (v/v) Methanol/Acetonitrile containing 25 mM Diethylamine (DEA) and 50 mM Acetic Acid (AcOH)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the N-acetyl-N-methyl-alanine sample in the mobile phase to a concentration of 1 mg/mL.
Capillary Electrophoresis Method for N-acetyl-Amino Acids
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 52 cm effective length)
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5, containing 20 mM β-cyclodextrin.
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm
-
Sample Preparation: Dissolve the N-acetyl-N-methyl-alanine sample in water or the BGE to a concentration of 0.5 mg/mL.
Experimental Workflow
The following diagram illustrates a typical workflow for the chiral separation and analysis of N-acetyl-N-methyl-alanine enantiomers.
Caption: Workflow for chiral separation analysis.
Signaling Pathways and Logical Relationships
The principle of chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different migration times in the separation system.
Caption: Principle of chiral recognition.
References
A Comparative Guide to the Mass Spectrometry Analysis of N-acetyl-N-methyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of N-acetyl-N-methyl-D-alanine, a modified amino acid of interest in various research and pharmaceutical contexts. We will explore the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) and briefly touch upon alternative analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE). This guide includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in method selection and implementation.
Introduction to this compound Analysis
This compound is a derivative of the amino acid alanine, featuring both N-acetylation and N-methylation. These modifications can significantly alter the chemical and biological properties of the parent amino acid, making its accurate detection and quantification crucial in fields such as metabolomics, drug metabolism, and peptide chemistry. Mass spectrometry has become the gold standard for the analysis of such modified amino acids due to its high sensitivity, selectivity, and ability to provide structural information.
Mass Spectrometry-Based Approaches: A Head-to-Head Comparison
The two primary mass spectrometry techniques for the analysis of small molecules like this compound are LC-MS and GC-MS. The choice between these methods often depends on the sample matrix, the required sensitivity, and the desired throughput.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly well-suited for the analysis of polar and thermally labile compounds like N-acetylated amino acids.
Typical Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Protein precipitation is a common sample preparation step for biological matrices. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol, or an acid like trichloroacetic acid, to the sample, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is frequently used.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for N-acetylated amino acids.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) is employed for selective and sensitive quantification. This involves selecting the precursor ion of this compound and fragmenting it to produce characteristic product ions. Multiple Reaction Monitoring (MRM) is a common scan mode for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility and thermal stability.
Typical Experimental Protocol for GC-MS Analysis (with Derivatization):
-
Derivatization: A two-step derivatization is often employed. First, the carboxyl group is esterified (e.g., with methanol to form the methyl ester). Second, the N-acetyl and N-methyl groups may be further derivatized, or the initial esterification is sufficient. For N-methylated amino acids, derivatizing agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium is the most common carrier gas with a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp to a final temperature of around 300°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard ionization technique.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Quantitative Data Summary
The following table summarizes the expected mass spectrometric data for this compound. Please note that the exact fragmentation pattern and ion abundances can vary depending on the instrument and experimental conditions.
| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) of Methyl Ester Derivative |
| Precursor Ion (m/z) | 146.0817 ([M+H]⁺) | 159.0946 (M⁺) |
| Major Product Ions (m/z) | 104 (loss of C₂H₂O), 86 (loss of COOH and CH₃), 58 (immonium ion) | 116 (M - 43), 88 (M - 71), 59 (COOCH₃) |
| Typical Retention Time | Highly dependent on LC conditions (e.g., 2-5 min on a standard C18 column) | Dependent on GC column and temperature program |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | ng/mL range |
| Linearity Range | Typically 3-4 orders of magnitude | Typically 2-3 orders of magnitude |
Alternative Analytical Methods
While mass spectrometry offers the highest sensitivity and selectivity, other analytical techniques can also be employed for the analysis of this compound, particularly for applications where high sensitivity is not the primary requirement.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive than MS but can be a cost-effective alternative for quantifying higher concentrations of the analyte. Since this compound lacks a strong chromophore, derivatization with a UV-absorbing agent (e.g., o-phthalaldehyde, OPA) is often necessary for sensitive detection.[1]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be used for the analysis of charged species like amino acids and their derivatives.[2] Similar to HPLC-UV, derivatization may be required to enhance detection sensitivity, especially with UV absorbance detection.[2]
Experimental Workflows and Fragmentation Pathway
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for LC-MS/MS and GC-MS analysis.
Caption: Proposed ESI+ fragmentation of this compound.
Conclusion
Both LC-MS/MS and GC-MS are highly effective techniques for the analysis of this compound. LC-MS/MS is generally preferred for its ability to analyze the compound directly in complex biological matrices with minimal sample preparation and high sensitivity. GC-MS, while requiring a derivatization step, can also provide excellent separation and quantification. The choice of method will ultimately depend on the specific requirements of the study, including the sample type, desired sensitivity, and available instrumentation. For routine analysis of a large number of samples where high sensitivity is paramount, a validated LC-MS/MS method is recommended. For structural confirmation and in the absence of an LC-MS system, GC-MS remains a viable option. Alternative methods like HPLC-UV and CE can be considered for less demanding applications.
References
"comparative study of N-methylated peptide inhibitors"
In the landscape of drug discovery, peptide-based therapeutics present a compelling modality due to their high specificity and potency. However, their application has historically been hampered by inherent limitations such as poor metabolic stability and low cell permeability. N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, has emerged as a key strategy to overcome these hurdles. This guide provides a comparative analysis of N-methylated peptide inhibitors against their non-methylated counterparts, supported by experimental data, detailed protocols, and visual diagrams to elucidate their advantages in therapeutic development.
Performance Comparison: The Impact of N-Methylation
N-methylation confers several advantageous properties to peptide inhibitors, primarily by inducing conformational constraints and reducing the number of hydrogen bond donors. These modifications significantly impact their pharmacokinetic and pharmacodynamic profiles.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation. The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases.[1]
Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Sequence | Modification | Half-life in Human Plasma (hours) | Reference |
| R1 | None | < 1 | [2] |
| [(N-Me)Leu8]-R1 | Single N-methylation | > 7 | [2] |
| [(N-Me)Leu8/(N-Me)Ser14]-R1 | Double N-methylation | > 7 | [2] |
| H2N-RGANFLVHGR-CONH2 | None | Rapidly degraded | [3] |
| H2N-RGAmNFmLVmHGR-CONH2 | N-methylated | Stable | [3] |
| H2N-RGANmFLmVHmR-CONH2 | N-methylated | Stable | [3] |
Improved Cell Permeability
By replacing a hydrogen bond donor (N-H) with a non-donor group (N-CH3), N-methylation can reduce the desolvation penalty associated with crossing the lipid bilayer of cell membranes.[4] This often leads to enhanced cell permeability, a critical factor for targeting intracellular proteins.[5][6]
Table 2: Cell Permeability of N-Methylated vs. Non-Methylated Cyclic Peptides
| Peptide | Number of N-methylations | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| cyclo(-D-Ala-L-Ala4-) | 0 | < 0.1 | [5] |
| N-methylated analog 1 | 1 | 1.2 | [5] |
| N-methylated analog 2 | 2 | 3.5 | [5] |
Modulation of Binding Affinity
The conformational rigidity induced by N-methylation can pre-organize the peptide into a bioactive conformation, potentially leading to increased binding affinity for its target.[7][8] However, the effect of N-methylation on binding affinity is context-dependent and can sometimes lead to a decrease if the induced conformation is not optimal for binding.
Table 3: Binding Affinity of N-Methylated vs. Non-Methylated Peptides
| Peptide | Target | Modification | Binding Affinity (Kd or IC50) | Reference |
| R1 | AMA1 | None | 80 nM (Kd) | [2] |
| [(N-Me)Leu8]-R1 | AMA1 | Single N-methylation | 23 nM (Kd) | [2] |
| [(N-Me)Leu8/(N-Me)Ser14]-R1 | AMA1 | Double N-methylation | 11 nM (Kd) | [2] |
| Peptide 1 | NNMT | None | 28 nM (IC50) | [9] |
| Peptide 2 (N-methylated) | NNMT | Single N-methylation | Modest loss in activity | [9] |
Experimental Protocols
The following are summarized protocols for key assays used in the characterization of peptide inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled peptide to a larger protein partner.[9][10][11][12][13]
-
Reagent Preparation : Prepare a stock solution of the fluorescently labeled peptide (tracer) and the target protein in a suitable buffer (e.g., PBS or Tris buffer).
-
Assay Setup : In a microplate, add a fixed concentration of the tracer and varying concentrations of the target protein. For competitive binding, add a fixed concentration of the tracer and target protein, along with varying concentrations of the unlabeled competitor peptide (N-methylated or non-methylated).
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement : Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis : Plot the change in fluorescence polarization as a function of the protein or competitor concentration to determine the binding affinity (Kd) or inhibitory concentration (IC50).
Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition
This assay is used to monitor the formation of amyloid fibrils and the inhibitory effect of peptides on this process.[14][15][16][17][18]
-
Reagent Preparation : Prepare stock solutions of the amyloidogenic peptide (e.g., Aβ or amylin), the inhibitor peptide (N-methylated or non-methylated), and Thioflavin T in an appropriate buffer (e.g., phosphate buffer).
-
Assay Setup : In a microplate, mix the amyloidogenic peptide with or without the inhibitor peptide at various concentrations.
-
Incubation : Incubate the plate at 37°C with intermittent shaking to induce aggregation.
-
ThT Addition : At specified time points, add the Thioflavin T solution to each well.
-
Measurement : Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis : Plot the fluorescence intensity over time to generate aggregation curves. A reduction in fluorescence intensity in the presence of the inhibitor indicates inhibition of fibril formation.
Visualizing the Science
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental concepts.
Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. research.monash.edu [research.monash.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. rsc.org [rsc.org]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. tandfonline.com [tandfonline.com]
- 16. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 17. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 18. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
A Comparative Guide to the Effects of N-Methylation on Peptide Bioactivity
N-methylation, the substitution of an amide proton with a methyl group on a peptide's backbone, is a powerful and widely utilized strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drug candidates. This modification can profoundly influence a peptide's pharmacological profile by altering its conformation, stability, and membrane permeability. This guide provides a comparative analysis of the effects of N-methylation on peptide bioactivity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their peptide design endeavors.
Impact of N-Methylation on Key Bioactive Properties
N-methylation of peptide backbones can significantly improve the characteristics of a bioactive peptide by addressing its inherent weaknesses, such as metabolic instability and poor membrane permeability[1]. The introduction of a methyl group to the nitrogen atom of the peptide backbone is a prominent strategy for enhancing the druggability of peptides, leading to notable improvements in stability, bioavailability, and receptor binding affinity and selectivity[2].
One of the primary advantages of N-methylation is the enhanced proteolytic stability it confers. The steric hindrance provided by the N-methyl group can shield the amide bond from cleavage by proteases, thereby increasing the peptide's in vivo half-life[3]. This modification is also instrumental in improving a peptide's ability to cross cell membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation can increase the lipophilicity of the peptide and reduce its desolvation penalty upon entering the lipid bilayer of the cell membrane, which can lead to improved cellular uptake and even oral bioavailability[3][4][5].
However, the effects of N-methylation on receptor binding are not always predictable and can be highly dependent on the specific peptide and the position of the methylation. In some instances, N-methylation can lock the peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity[6]. Conversely, it can also disrupt crucial hydrogen bonding interactions between the peptide and its receptor or induce an inactive conformation, resulting in diminished or abolished biological activity[1][7].
The following diagram illustrates the logical workflow of how N-methylation influences the overall bioactivity of a peptide.
References
- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-acetyl-N-methyl-D-alanine and Alternative Chiral Synthons in Peptide Synthesis
In the realm of peptide chemistry and drug development, the incorporation of N-methylated amino acids into peptide chains is a critical strategy for enhancing therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2][3][4] N-acetyl-N-methyl-D-alanine serves as a valuable chiral building block for introducing N-methyl-D-alanine residues during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of using this compound as a direct building block versus alternative on-resin N-methylation techniques.
Introduction to N-methylated Peptides
N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, which offers several advantages in drug design. This modification can protect the peptide from enzymatic degradation by proteases, improve its oral bioavailability, and constrain its conformation, potentially leading to higher receptor affinity and selectivity.[2][3][4] The synthesis of peptides containing these modified amino acids, however, presents unique challenges, including steric hindrance during coupling reactions, which can lead to lower yields and the formation of side products.[1]
Core Synthetic Strategies: A Comparative Overview
Two primary strategies are employed for the incorporation of N-methylated amino acids like N-methyl-D-alanine into a growing peptide chain: the "building block" approach and on-resin N-methylation .
1. The "Building Block" Approach using Fmoc-N-methyl-D-alanine-OH: In this method, a pre-synthesized and protected N-methylated amino acid, such as Fmoc-N-methyl-D-alanine-OH, is used directly as a monomer in standard solid-phase peptide synthesis protocols.[5] The N-acetyl group in this compound would typically be replaced with a base-labile Fmoc protecting group for compatibility with Fmoc-SPPS.
2. On-Resin N-Methylation: This alternative strategy involves the N-methylation of the amino acid residue after it has been incorporated into the peptide chain on the solid support. This is typically a multi-step process involving protection of the free amine, methylation, and subsequent deprotection before the coupling of the next amino acid.[6]
The following table provides a qualitative comparison of these two methodologies.
| Feature | "Building Block" Approach (using Fmoc-N-methyl-D-alanine-OH) | On-Resin N-Methylation |
| Efficiency & Yield | Generally higher coupling efficiency for single incorporations, but can be challenging for N-methyl-rich sequences.[1] | Can be lower yielding due to the multi-step nature of the process and potential for incomplete reactions at each step.[6] |
| Purity & Side Reactions | Avoids side reactions associated with on-resin chemistry. The primary challenge is ensuring complete coupling. | Potential for side reactions such as over-methylation or incomplete methylation. Requires careful optimization.[1] |
| Versatility & Scope | Requires the synthesis and availability of each specific N-methylated amino acid building block. | More versatile as it allows for the methylation of various amino acid residues within a sequence without the need for pre-synthesized monomers. |
| Cost & Availability | Fmoc-N-methylated amino acids are commercially available but can be more expensive than their non-methylated counterparts.[5] | Reagents for on-resin methylation are generally less expensive, but the overall cost may increase due to longer synthesis times and additional reagents. |
| Racemization Risk | The stereochemistry is pre-defined in the building block, minimizing the risk of racemization at the alpha-carbon during peptide synthesis. | The multi-step process on the resin, particularly the activation and deprotection steps, can carry a risk of epimerization.[7] |
| Process Complexity | Simpler workflow that integrates directly into standard SPPS protocols. | More complex multi-step procedure for each methylation, requiring careful control of reaction conditions. |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful synthesis of N-methylated peptides. Below are representative protocols for both the building block and on-resin methylation approaches.
Protocol 1: Incorporation of Fmoc-N-methyl-D-alanine-OH (Building Block Approach)
This protocol outlines the manual coupling of an Fmoc-protected N-methylated amino acid during solid-phase peptide synthesis.
1. Resin Preparation:
-
Start with a Rink Amide MBHA resin swelled in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection using 20% piperidine in DMF.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-methyl-D-alanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. A longer coupling time is often required for sterically hindered N-methylated amino acids.
3. Washing:
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
4. Capping (Optional but Recommended):
-
To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Continuation of Synthesis:
-
Proceed with the Fmoc deprotection of the newly added residue and the coupling of the next amino acid in the sequence.
Protocol 2: On-Resin N-Methylation of a D-Alanine Residue
This protocol describes a common method for the N-methylation of an amino acid residue already incorporated into the peptide chain on the solid support.
1. Sulfonamide Protection:
-
After coupling of the D-alanine residue and subsequent Fmoc deprotection, treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (5 eq.) and collidine (10 eq.) in DCM.
2. Methylation:
-
Suspend the resin in DMF and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 eq.) and methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI) (10 eq.).
-
Allow the methylation reaction to proceed for 1-2 hours.
3. Sulfonamide Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in DMF to remove the o-NBS protecting group.
4. Washing:
-
Thoroughly wash the resin with DMF, DCM, and methanol.
5. Continuation of Synthesis:
-
The peptide is now ready for the coupling of the next amino acid residue.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic strategies.
Figure 1: Workflow for the "Building Block" approach.
Figure 2: Workflow for the On-Resin N-Methylation approach.
Conclusion
The choice between using this compound (as its Fmoc-protected counterpart) as a building block and performing on-resin N-methylation depends on several factors, including the specific peptide sequence, the desired scale of synthesis, and available resources.
The building block approach offers a more straightforward and generally higher-yielding method for single or sparse incorporations of N-methyl-D-alanine, with a lower risk of racemization. However, it is dependent on the availability and cost of the pre-synthesized building block.
On-resin N-methylation provides greater flexibility for producing peptides with various N-methylated residues without the need for individual monomers. While potentially more cost-effective in terms of starting materials, this method is more complex and requires careful optimization to avoid side reactions and ensure high purity of the final peptide.
For researchers and drug development professionals, a thorough evaluation of these factors is essential for selecting the most appropriate synthetic strategy to produce N-methylated peptides with the desired quality and yield.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Navigating the Labyrinth of Proteolysis: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating N-acetyl-N-methyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and durable peptide therapeutics, enhancing stability against enzymatic degradation is a paramount challenge. The native L-amino acid structure of most peptides renders them susceptible to rapid cleavage by proteases in vivo, leading to a short half-life and diminished therapeutic efficacy. To counteract this, medicinal chemists employ various strategies, including the incorporation of D-amino acids, N-methylation, and N-terminal acetylation. This guide provides a comprehensive comparison of the enzymatic stability imparted by these modifications, with a special focus on the combined effect of N-acetyl-N-methyl-D-Alanine, supported by experimental data and detailed protocols.
The Stability Conundrum: A Head-to-Head Comparison
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. N-acetylation, N-methylation, and the use of D-enantiomers each contribute uniquely to proteolytic resistance. While a peptide featuring this compound combines these three strategies, it is crucial to understand their individual and synergistic effects.
N-methylation of the peptide backbone can significantly enhance metabolic stability.[1] Similarly, the substitution of L-amino acids with their D-counterparts is a well-established method for increasing resistance to enzymatic degradation.[2][3] N-terminal acetylation also plays a role in protecting peptides from exopeptidases.[4]
A study on the stability of antimicrobial peptides provides valuable quantitative insights into the effectiveness of D-amino acid versus N-methyl amino acid substitution. In this research, the stability of a parent peptide and its modified analogs were assessed in human serum. The results demonstrated a significant increase in stability for the modified peptides. Specifically, the substitution with D-Lysine resulted in 100% of the peptide remaining intact after 8 hours of incubation. In contrast, single or double substitutions with N-methylated amino acids led to 40% to 65% of the peptide remaining after just 1 hour.[2][5]
However, the interplay of these modifications can lead to unexpected outcomes. Research on peptides containing D-amino acids has shown that N-terminal acetylation can surprisingly increase their degradation by certain serine proteases, such as Proteinase K.[6] In one study, the acetylated version of a D-amino acid-containing peptide exhibited a substrate decay rate constant that was 17.5 times higher than its non-acetylated counterpart when exposed to Proteinase K.[6] This highlights the importance of empirical testing for each specific peptide sequence and combination of modifications.
Quantitative Stability Data: A Comparative Overview
The following table summarizes the stability of a model antimicrobial peptide (TA4) and its analogs in human serum, illustrating the impact of D-amino acid and N-methyl amino acid substitutions.[2][7]
| Peptide Sequence/Modification | Percentage of Intact Peptide Remaining (in Human Serum) |
| Parent Peptide (TA4) | ~40% after 1 hour |
| D-Lysine Substituted Analog (TA4(dK)) | 100% after 8 hours |
| N-methyl-Lysine Substituted Analog (C10:0-A2(6-NMeLys)) | ~50% after 1 hour |
| N-methyl-Lysine Substituted Analog (C10:0-A2(9-NMeLys)) | ~65% after 1 hour |
This data is derived from a study on antimicrobial peptides and serves as a representative comparison of the stability enhancements conferred by D-amino acid and N-methyl amino acid substitutions.[2][7]
Deeper Dive: Experimental Protocols
To empower researchers to conduct their own comparative stability studies, we provide a detailed methodology for a typical in vitro peptide stability assay using human plasma and analysis by LC-MS.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
1. Materials and Reagents:
-
Peptide stock solutions (10 mM in DMSO)
-
Human blood plasma (obtained from a certified blood bank)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Low-bind microcentrifuge tubes
2. Experimental Procedure:
-
Peptide Incubation:
-
Dilute peptide stock solutions to a final concentration of 10 µM in a 1:1 mixture of human blood plasma and DPBS.[6]
-
Incubate the peptide-plasma mixture at 37°C with gentle agitation (e.g., 500 rpm).[6]
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
-
Protein Precipitation:
-
To stop the enzymatic reaction, add the aliquot to a solution of 50% acetonitrile in water containing 0.1% formic acid.[4] The ratio of the incubation mixture to the acetonitrile solution should be sufficient to precipitate the plasma proteins (e.g., 1:9).
-
Vortex the mixture and incubate on ice for at least 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 2.5% to 95% B over 7.5 minutes).[4]
-
Flow Rate: 0.300 mL/min.[4]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to identify the parent peptide and its degradation products based on their mass-to-charge ratio (m/z).
-
-
3. Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (set to 100%).
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the peptide stability assay.
Logical Framework for Stability Enhancement
The decision to incorporate modifications like this compound is based on a logical progression aimed at overcoming the limitations of native peptides. The following diagram outlines this logical relationship.
References
- 1. rsc.org [rsc.org]
- 2. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]
Conformational Effects of N-Methylation in Peptides: A Comparative Guide
The strategic incorporation of N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful tool in medicinal chemistry for modulating the conformational and biological properties of peptides. This guide provides a comparative analysis of the effects of N-methylation, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in the rational design of peptide-based therapeutics.
Introduction to N-Methylation
N-methylation introduces a methyl group onto the nitrogen atom of a peptide bond, a seemingly minor modification that elicits profound changes in a peptide's physicochemical properties. This alteration sterically restricts the available conformational space, influences the cis/trans isomerization of the preceding peptide bond, and eliminates a hydrogen bond donor, thereby impacting proteolytic stability, membrane permeability, and receptor binding affinity.
Comparative Conformational Analysis
The primary effect of N-methylation is the local restriction of the peptide backbone. The presence of the methyl group disfavors certain backbone dihedral angles (φ, ψ) that are readily accessible to its non-methylated counterpart. This steric hindrance can lead to a more pre-organized and rigid conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.
One of the most significant consequences of N-methylation is its influence on the rotational barrier of the preceding peptide bond, leading to a higher population of the cis isomer. For a typical secondary amide bond, the trans conformation is favored by approximately 2-3 kcal/mol. However, N-methylation can reduce this energy difference, making the cis conformation more accessible and sometimes even the preferred state.
By removing a hydrogen bond donor, N-methylation can disrupt canonical secondary structures like α-helices and β-sheets, which are stabilized by a network of backbone hydrogen bonds. However, it can also promote the formation of turn structures, particularly γ- and β-turns, by favoring specific dihedral angles that are conducive to these compact folds. This ability to induce specific turns is a key strategy in designing peptides with defined three-dimensional structures.
Quantitative Comparison of N-Methylated vs. Non-Methylated Peptides
The following table summarizes key quantitative data from studies comparing N-methylated peptides with their native analogs, highlighting the impact on conformation and biological activity.
| Peptide Sequence | Position of N-Methylation | Experimental Technique | Conformational Effect | Biological Activity (IC50) | Reference |
| Ac-Pro-NHMe | Proline | NMR Spectroscopy | Increased cis population (80% vs 25% for Ac-Pro-NH2) | Not Applicable | |
| c(Pro-Gly-Pro-Gly) | Glycine | X-ray Crystallography | N-methylation of Gly induced a different crystal packing and conformation | Not Applicable | |
| RGD Peptides | Varies | NMR & Molecular Dynamics | N-methylation can stabilize β-turns and affect integrin affinity | Varies with position | |
| Somatostatin Analogs | Varies | NMR Spectroscopy | N-methylation was used to constrain the backbone and enhance receptor selectivity | Improved selectivity for sst2 over sst5 | |
| Enkephalin Analogs | Glycine | NMR & Enzymatic Assays | Increased resistance to enzymatic degradation by carboxypeptidase Y | Enhanced stability |
Experimental Methodologies
A comprehensive understanding of the conformational effects of N-methylation requires a combination of experimental and computational techniques.
NMR spectroscopy is the most powerful technique for studying the solution-state conformation of peptides.
-
Protocol for Determining Cis/Trans Isomer Ratios:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Acquire one-dimensional (1D) 1H NMR spectra. The α-protons of the residue preceding the N-methylated amide bond will typically show distinct signals for the cis and trans isomers.
-
Integrate the signals corresponding to the cis and trans conformers to determine their relative populations.
-
For unambiguous assignment, two-dimensional (2D) NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed. A strong NOE/ROE between the N-methyl protons and the α-proton of the preceding residue is characteristic of the trans conformation, while a strong NOE/ROE to the α-proton of the N-methylated residue indicates a cis conformation.
-
X-ray crystallography provides high-resolution information on the solid-state conformation of peptides.
-
General Protocol:
-
Crystallize the peptide of interest using techniques such as vapor diffusion (hanging drop or sitting drop).
-
Mount a suitable single crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a model of the peptide into the electron density map and refine the model to obtain the final crystal structure.
-
MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated environment.
-
Typical Workflow:
-
Generate an initial 3D structure of the peptide.
-
Place the peptide in a simulation box with an explicit solvent (e.g., water) and ions to neutralize the system.
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Run the production simulation for a sufficient length of time to sample the conformational space.
-
Analyze the trajectory to study dihedral angle distributions, hydrogen bonding patterns, and overall conformational dynamics.
-
Visualizing the Impact of N-Methylation
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Impact of N-methylation on peptide backbone properties.
Caption: Workflow for comparing native and N-methylated peptides.
Conclusion
N-methylation is a subtle yet potent modification that significantly alters the conformational landscape of peptides. By restricting backbone flexibility and modulating the cis/trans isomerism of the preceding peptide bond, N-methylation can pre-organize a peptide into a bioactive conformation, enhance proteolytic stability, and improve membrane permeability. A thorough understanding of these effects, gained through a combination of spectroscopic, crystallographic, and computational methods, is essential for the rational design of next-generation peptide therapeutics.
Safety Operating Guide
Proper Disposal of N-acetyl-N-methyl-D-Alanine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential information for the proper disposal of N-acetyl-N-methyl-D-Alanine, compiled to assist researchers, scientists, and drug development professionals in maintaining a safe and efficient laboratory environment.
Hazard Assessment of Related Compounds
To provide context for the handling and disposal of this compound, the following table summarizes the hazard classifications for the analogous compounds N-Acetyl-L-alanine and N-Acetyl-D-alanine.
| Hazard Classification | N-Acetyl-L-alanine | N-Acetyl-D-alanine |
| OSHA HCS 2012 | Not considered hazardous[1][2] | Not considered hazardous[4] |
| DOT/IMDG/IATA | Not dangerous goods[4] | Not dangerous goods |
| NFPA Ratings | Health: 0, Flammability: 0, Reactivity: 0[4] | Health: 0, Flammability: 0, Reactivity: 0[4] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound, based on guidelines for similar non-hazardous laboratory chemicals.
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including safety glasses with side-shields, gloves, and a laboratory coat.[4]
-
Containment: In the event of a spill, prevent the powder from becoming airborne. Avoid creating dust.[4] Collect the material using a method that does not generate dust, such as vacuuming or gently sweeping.[5]
-
Packaging for Disposal: Place the waste material into a suitable, sealed container.[4] Ensure the container is clearly labeled with the chemical name.
-
Engage a Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[4] This is the most critical step to ensure compliance with local, state, and federal regulations.
-
Decontamination: Thoroughly clean any contaminated surfaces. Dispose of any contaminated cleaning materials and gloves in accordance with standard laboratory procedures for non-hazardous waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity of material, and the name of the waste disposal service used.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: The information provided is based on the available safety data for structurally similar compounds. It is essential to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to your location and circumstances.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-acetyl-N-methyl-D-Alanine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of N-acetyl-N-methyl-D-Alanine, a crucial component in various research and development endeavors. By adhering to these procedural steps, you can mitigate risks and maintain a secure workspace.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, drawing on best practices for handling powdered chemicals and compounds with similar properties.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Goggles should be worn at all times to protect from dust and potential splashes. A face shield offers an additional layer of protection.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. It is recommended to use double gloves, especially when working in a biological safety cabinet. Gloves should be changed every 30 to 60 minutes, or immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or gown should be worn to protect the skin.[3] |
| Respiratory Protection | N95 or N100 Respirator | To prevent inhalation of airborne particles, a NIOSH-approved N95 or N100 respirator is recommended, particularly when handling the powder outside of a contained environment.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes with non-slip soles are essential to prevent slips and falls in the laboratory.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and ensure the integrity of your experiments. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol Details:
-
Workspace Preparation: Designate a specific, well-ventilated area for handling the chemical, preferably within a laboratory fume hood to minimize inhalation risks.[4] Ensure the area is clean and free of unnecessary equipment.
-
PPE Assembly: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder inside a chemical fume hood to control dust.
-
Dissolution: If the experimental protocol requires, dissolve the powder in a suitable solvent. Add the solvent slowly to the powder to avoid splashing.
-
Experimentation: Carry out the experimental procedure, adhering to all established laboratory safety protocols.
-
Decontamination: Upon completion, thoroughly decontaminate all work surfaces and equipment using an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste materials, including contaminated gloves and other disposable PPE, in clearly labeled, sealed containers.[4] Follow all local, state, and federal regulations for chemical waste disposal.[5]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat or gown, and then eye and respiratory protection. Wash hands thoroughly after removing all PPE.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Consult Professionals: Always consult with your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures.[4]
By implementing these safety measures and operational protocols, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
